molecular formula C5H10O5 B13393392 (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Cat. No.: B13393392
M. Wt: 150.13 g/mol
InChI Key: LQXVFWRQNMEDEE-OVEKKEMJSA-N
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Description

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol is a stereospecific, carbon-13 labeled oxolane derivative that serves as a critical tool in advanced biochemical research. This compound is characterized by hydroxyl groups at positions 2, 3, and 4 of its tetrahydrofuran ring, with a defined (3S,4R) configuration and a carbon-13 isotope label that distinguishes it from standard oxolane triols. Its primary research application is in isotopic tracer studies, where it is used to investigate intricate metabolic pathways and enzymatic mechanisms, providing researchers with a reliable means to track biochemical flux and conversion . The compound demonstrates significant biological activity, particularly in the context of glucose metabolism. Research indicates its role in enhancing glucose uptake and improving glucose tolerance, making it a valuable compound for studying metabolic disorders . Furthermore, it exhibits anti-inflammatory properties, contributing to its relevance in studies of cardiovascular health and oxidative stress . Its mechanism of action involves specific interactions with key enzymes; it acts as a substrate for aldolases and isomerases, facilitating the cleavage and formation of carbon-carbon bonds essential for carbohydrate synthesis . In laboratory settings, the stability of this carbon-13 labeled compound under physiological conditions allows for prolonged observation of its effects in both in vitro and in vivo studies . It is involved in central metabolic pathways, including glycolysis and the pentose phosphate pathway, where its interactions with enzymes like transketolases are crucial for understanding the regulation of energy production and biosynthetic precursor levels . For research purposes only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5?/m1/s1

InChI Key

LQXVFWRQNMEDEE-OVEKKEMJSA-N

Isomeric SMILES

C1[C@H]([C@@H](C(O1)(CO)O)O)O

Canonical SMILES

C1C(C(C(O1)(CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Structural Analysis and Tautomeric Dynamics of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol (D-Xylulofuranose)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

The IUPAC nomenclature (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol rigorously defines the furanose form of the ketopentose D-xylulose . By deconstructing the systematic name, we identify an oxolane (tetrahydrofuran) ring substituted with a hydroxymethyl group at C2 and hydroxyl groups at C2, C3, and C4. The specified stereocenters—(3S, 4R) in the oxolane numbering—correspond to the threo configuration of the C3 and C4 hydroxyls in the acyclic Fischer projection of D-xylulose. Because the IUPAC name leaves the C2 anomeric stereocenter undefined, it structurally represents the dynamic anomeric mixture (


 and 

) of D-xylulofuranose.

Understanding the structural and tautomeric behavior of D-xylulose is critical for advanced drug development and industrial biotechnology. It is a central metabolite in the Pentose Phosphate Pathway, the obligate precursor in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis, and the highly reactive intermediate in the catalytic dehydration of lignocellulosic D-xylose to the platform chemical furfural.

Tautomeric Equilibrium: The Ketopentose Anomaly

Unlike aldohexoses (e.g., D-glucose), which exist almost exclusively (>99%) in stable six-membered pyranose rings, ketopentoses lack a C6 hydroxyl group and therefore cannot form pyranose rings . They are restricted to five-membered furanose rings or the open-chain acyclic form.

The Causality of High Acyclic Fractions

In aqueous solution, D-xylulose exhibits an anomalously high concentration of its acyclic ketone tautomer. This thermodynamic distribution is driven by severe steric strain within the furanose ring. The cis-arrangement of the bulky hydroxyl groups at C2 and C3 in the


-anomer, and the generalized eclipsing interactions inherent to substituted oxolane rings, destabilize the cyclic forms. Consequently, the energy gap between the furanose and acyclic states is significantly narrowed, resulting in an equilibrium mixture containing approximately 20% acyclic ketone at 35°C 1.

Tautomerism Acyclic Acyclic D-Xylulose (Ketone Form) ~20.2% Alpha α-D-Xylulofuranose ~17.5% Acyclic->Alpha Cyclization (C5-OH attacks C2 re-face) Beta β-D-Xylulofuranose ~62.3% Acyclic->Beta Cyclization (C5-OH attacks C2 si-face)

Tautomeric equilibrium of D-xylulose in aqueous solution.

Quantitative Data Presentation

The tautomeric distribution is definitively resolved using


C Nuclear Magnetic Resonance (NMR) spectroscopy. The C2 carbon acts as the primary diagnostic nucleus, shifting dramatically from a hemiacetal resonance (~104–107 ppm) to a true carbonyl resonance (>210 ppm) in the acyclic form.
Tautomeric FormEquilibrium Proportion (%)Diagnostic C2

C Shift (ppm)

-D-Xylulofuranose
62.3104.4
Acyclic D-Xylulose (Ketone) 20.2214.4

-D-Xylulofuranose
17.5107.2
(Data acquired in D₂O at 35°C, referenced to internal acetone at 30.5 ppm)1.

Analytical Methodology: Quantitative C NMR (qNMR) Protocol

To ensure scientific integrity and reproducibility when validating the structural ratios of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, standard


C NMR must be modified. Standard proton-decoupled 

C NMR utilizes continuous decoupling, which induces the Nuclear Overhauser Effect (NOE). NOE artificially inflates the signal intensity of carbons directly attached to protons (like C3, C4, C5) relative to quaternary carbons (like the C2 anomeric/carbonyl carbon), destroying quantitative accuracy.

Step-by-Step qNMR Protocol:

  • Sample Preparation: Dissolve 50–100 mg of high-purity D-xylulose in 0.6 mL of D₂O. Add 10 µL of acetone as an internal chemical shift reference (

    
     30.5 ppm).
    
  • Temperature Equilibration: Insert the sample into the NMR probe and equilibrate strictly at 35°C for 15 minutes to ensure the tautomeric equilibrium has stabilized.

  • Pulse Sequence Selection: Utilize an Inverse Gated Decoupling pulse sequence (e.g., zgig on Bruker systems). This turns the proton decoupler on only during data acquisition to collapse multiplets, but turns it off during the relaxation delay to prevent NOE buildup.

  • Relaxation Delay (D1): Set D1 to

    
     5 × 
    
    
    
    of the slowest relaxing nucleus. The quaternary C2 carbon typically has a
    
    
    of 3–5 seconds. Set D1 = 25 seconds to ensure complete return to Boltzmann equilibrium between scans.
  • Acquisition & Processing: Acquire a minimum of 512 transients to achieve a Signal-to-Noise (S/N) ratio > 100 for the minor

    
    -furanose peak. Phase and baseline correct manually, then integrate the C2 peaks at 214.4, 107.2, and 104.4 ppm.
    

Mechanistic Implications in Dehydration Kinetics

In industrial biomass valorization, D-xylose is dehydrated to furfural. However, D-xylose itself is highly recalcitrant. The reaction proceeds via the isomerization of D-xylose to D-xylulose, followed by rapid dehydration 2.

The Mechanistic Causality: The rate-limiting step of furfural production is the formation of the acyclic 1,2-enediol intermediate. Because D-xylose is locked >99% in a stable pyranose ring, ring-opening requires high activation energy (~30–32 kcal/mol). Conversely, because D-xylulose naturally exists with ~20% in the acyclic ketone form, the thermodynamic penalty to reach the acyclic transition state is bypassed. The activation energy for D-xylulose dehydration drops to ~23 kcal/mol, making it the kinetically preferred reactive species 3.

Pathways Xylose D-Xylose (Aldopentose) Xylulose (3S,4R)-2-(hydroxymethyl) oxolane-2,3,4-triol (D-Xylulose) Xylose->Xylulose Xylose Isomerase (EC 5.3.1.5) Furfural Furfural (Platform Chemical) Xylulose->Furfural Acid-Catalyzed Dehydration (-3 H2O) DXP 1-Deoxy-D-xylulose 5-phosphate (MEP Pathway) Xylulose->DXP DXP Synthase (in vivo) Isoprenoids Isoprenoids (Terpenes, Vitamins) DXP->Isoprenoids DXR Enzyme Reductoisomerization

Biological and industrial reaction pathways of D-xylulofuranose.

Preparative Workflow: Enzymatic Synthesis of D-Xylulose

Chemical synthesis of D-xylulose suffers from low yields and epimerization. The authoritative standard for producing high-purity (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol relies on a self-validating chemo-enzymatic system utilizing xylose isomerase coupled with microbial oxidation to remove unreacted starting material 4.

Step-by-Step Preparative Protocol:

  • Isomerization: Prepare a 1.0 M solution of D-xylose in 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂. Add immobilized Xylose Isomerase (EC 5.3.1.5) and incubate at 60°C. The reaction will reach a thermodynamic equilibrium of approximately 20% D-xylulose and 80% D-xylose.

  • Enzyme Removal: Filter the mixture to recover the immobilized isomerase.

  • Selective Oxidation: Inoculate the equilibrium mixture with immobilized Acinetobacter calcoaceticus (or Gluconobacter oxydans) cells in an airlift reactor with active aeration (400 µM O₂). These cells possess highly specific aldose dehydrogenases that quantitatively oxidize the residual D-xylose to D-xylonic acid, leaving the ketose (D-xylulose) entirely untouched.

  • Ion-Exchange Purification: Pass the resulting mixture through a strong anion-exchange resin (e.g., Dowex 1X8, formate form). The negatively charged D-xylonic acid binds tightly to the resin, while the neutral D-xylulose elutes in the flow-through.

  • Recovery: Lyophilize the flow-through to yield high-purity D-xylulose syrup.

References

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity University of Modena and Reggio Emilia (UNIMO)
  • Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design RSC Advances, Royal Society of Chemistry
  • Density functional theory study on the initial reactions of d-Xylose and d-Xylulose dehydration to furfural Technical University of Denmark (DTU)
  • Preparation of D-xylulose

Sources

An In-depth Technical Guide to the Physicochemical Properties of D-Hamamelose

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of D-Hamamelose, a naturally occurring branched-chain hexose. Known systematically as 2-C-hydroxymethyl-D-ribose, and corresponding to the furanose form (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, this monosaccharide is a key component of various bioactive natural products, including the antioxidant hamamelitannin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the characterization and application of this unique sugar. We will delve into its structural elucidation, spectroscopic profile, synthetic pathways, and biological significance, supported by detailed experimental protocols and data presented in a clear, accessible format.

Chemical Identity and Structure

D-Hamamelose is a C-2 branched-chain aldopentose, which, due to the addition of a hydroxymethyl group at the second carbon of a ribose backbone, is classified as a hexose. Its chemical identity is well-established, with a unique structure that gives rise to interesting chemical and biological properties.

  • Primary Name: D-Hamamelose

  • Systematic Name: 2-C-hydroxymethyl-D-ribose[1]

  • Furanose Form: (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

  • Open-Chain IUPAC Name: (2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal[1]

  • CAS Number: 4573-78-8[1]

  • Molecular Formula: C6H12O6[1]

  • Molecular Weight: 180.16 g/mol [1]

The stereochemistry of the furanose form, which is often the most stable cyclic form in solution, corresponds to the (3S,4R) configuration mentioned in the initial query. The numbering of the oxolane ring and the stereochemical descriptors are based on standard IUPAC nomenclature for cyclic sugars.

In the solid state, D-Hamamelose exists as a mixture of four cyclic forms: α- and β-furanoses, and α- and β-pyranoses, as confirmed by 13C CP MAS NMR.[2] X-ray crystallography has shown that the crystalline form belongs to the monoclinic system with the space group P2(1).[2]

Physicochemical Properties

The physicochemical properties of D-Hamamelose are summarized in the table below. These properties are crucial for its handling, formulation, and application in various research and development settings.

PropertyValueSource
Melting Point 110-111 °C[3]
Optical Rotation Mutarotating: initial [α]D = +7.7°, equilibrium [α]D = -7.0° (in water)[3]
Computed XLogP3 -3.7[1]
Topological Polar Surface Area 118 Ų[1]
Hydrogen Bond Donor Count 5[4]
Hydrogen Bond Acceptor Count 6[4]
Solubility Soluble in water. Sparingly soluble in ethanol.General observation for polyols

Further quantitative solubility data in common solvents is an area for ongoing investigation.

Spectroscopic Profile

The structural complexity of D-Hamamelose, with its multiple chiral centers and tendency to exist as a mixture of anomers, is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the solid state, the 13C CP MAS NMR spectrum of D-Hamamelose shows a complex pattern of resonances, particularly in the anomeric and ring carbon regions, confirming the presence of a mixture of α/β-furanose and α/β-pyranose forms.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a powerful tool for the characterization of D-Hamamelose and its derivatives. For underivatized D-Hamamelose, ESI-MS in positive ion mode would be expected to show a prominent ion for the sodium adduct [M+Na]+ at m/z 203.0532, corresponding to the molecular formula C6H12O6Na. In negative ion mode, the deprotonated molecule [M-H]- at m/z 179.0556 would be expected. Tandem MS (MS/MS) experiments on these precursor ions would yield characteristic fragmentation patterns involving the loss of water molecules and cross-ring cleavages, which can be used for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of D-Hamamelose would be characterized by a broad and strong absorption band in the region of 3600-3200 cm-1, corresponding to the O-H stretching vibrations of its multiple hydroxyl groups. A medium to strong band around 2900 cm-1 would be attributed to C-H stretching vibrations. The fingerprint region (below 1500 cm-1) would contain a complex series of bands corresponding to C-O stretching and O-H bending vibrations, which are characteristic of the carbohydrate structure.

Synthesis and Analysis Protocols

The synthesis and purification of D-Hamamelose require careful control of stereochemistry. Several synthetic routes have been reported, and the choice of method often depends on the desired scale and the availability of starting materials.

Synthesis of D-Hamamelose from D-Ribose

A common laboratory-scale synthesis of D-Hamamelose starts from the readily available D-ribose. The key step involves the addition of a hydroxymethyl group at the C-2 position. A representative workflow is outlined below.

G cluster_0 Synthesis Workflow D-Ribose D-Ribose Protection Protection D-Ribose->Protection Isopropylidene acetal formation Oxidation Oxidation Protection->Oxidation Swern or PCC Hydroxymethylation Hydroxymethylation Oxidation->Hydroxymethylation Formaldehyde + base Deprotection Deprotection Hydroxymethylation->Deprotection Acidic hydrolysis D-Hamamelose D-Hamamelose Deprotection->D-Hamamelose

Caption: A generalized workflow for the synthesis of D-Hamamelose from D-ribose.

Step-by-Step Protocol (Conceptual):

  • Protection of D-Ribose: The hydroxyl groups at C-2 and C-3 of D-ribose are protected as an isopropylidene acetal by reacting with acetone in the presence of an acid catalyst. The primary hydroxyl group at C-5 can be protected with a bulky group like trityl chloride.

  • Oxidation of the Anomeric Carbon: The anomeric hydroxyl group is oxidized to a ketone (a lactone) using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions.

  • Hydroxymethylation: The key C-C bond formation is achieved by reacting the lactone with formaldehyde in the presence of a base (e.g., potassium carbonate). This introduces the hydroxymethyl group at the C-2 position.

  • Reduction and Deprotection: The lactone is then reduced back to the hemiacetal, and all protecting groups are removed by acidic hydrolysis to yield D-Hamamelose.

  • Purification: The final product is purified by column chromatography on silica gel.

For a detailed, validated protocol, researchers should consult primary literature, such as the synthesis of 2'-C-methylnucleosides which utilize similar intermediates.[6]

Analytical Methodology: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of carbohydrates like D-Hamamelose. Due to the lack of a strong chromophore, refractive index (RI) detection or evaporative light scattering detection (ELSD) is commonly employed. For more sensitive analysis, derivatization with a UV-active or fluorescent tag can be performed.

Illustrative HPLC Conditions:

  • Column: A carbohydrate analysis column (e.g., an amino-propyl bonded silica column).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition would be 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Refractive Index (RI) detector.

  • Temperature: 30-40 °C to ensure sharp peaks and reproducible retention times.

Sample Sample HPLC_System HPLC System (Pump, Injector) Sample->HPLC_System Injection Column Carbohydrate Analysis Column HPLC_System->Column Mobile Phase Detector RI Detector Column->Detector Elution Data_Acquisition Chromatogram Detector->Data_Acquisition Signal

Caption: Schematic of an HPLC workflow for D-Hamamelose analysis.

Biological Significance and Applications in Drug Development

D-Hamamelose is of significant interest to the drug development community, primarily due to its role as a constituent of hamamelitannin. Hamamelitannin, a diester of D-Hamamelose with two molecules of gallic acid, is a major bioactive component of witch hazel (Hamamelis virginiana) extract.

Hamamelitannin has demonstrated a range of biological activities, including:

  • Antioxidant properties: It can effectively scavenge free radicals, which is beneficial in combating oxidative stress-related diseases.

  • Enzyme inhibition: It has been shown to inhibit various enzymes, which could be exploited for therapeutic purposes.

  • Antiviral and antibacterial activity: It has shown efficacy against certain viruses and bacteria.

The D-Hamamelose core of hamamelitannin is crucial for its overall structure and biological activity. Therefore, synthetic analogs of D-Hamamelose and its derivatives are being explored as potential therapeutic agents. The unique branched-chain structure of D-Hamamelose provides a scaffold for the development of novel carbohydrate-based drugs with improved pharmacokinetic and pharmacodynamic properties.

D_Hamamelose D-Hamamelose Scaffold Hamamelitannin Hamamelitannin D_Hamamelose->Hamamelitannin is a core component of Drug_Development Drug Development (Novel Analogs) D_Hamamelose->Drug_Development serves as a scaffold for Bioactivity Antioxidant, Enzyme Inhibition, Antimicrobial Hamamelitannin->Bioactivity Bioactivity->Drug_Development informs

Caption: The central role of D-Hamamelose in bioactive compounds and drug discovery.

Conclusion

D-Hamamelose is a fascinating branched-chain monosaccharide with a rich chemistry and significant biological relevance. Its unique structure, characterized by a hydroxymethyl group at the C-2 position of a ribose framework, sets it apart from more common linear hexoses. This guide has provided a detailed overview of its physicochemical properties, spectroscopic characteristics, synthetic routes, and analytical methods. As a key component of the potent antioxidant hamamelitannin, D-Hamamelose represents a valuable scaffold for the development of novel therapeutics. Further research into its properties and applications is warranted and is expected to yield new insights and opportunities in the fields of medicinal chemistry and drug discovery.

References

  • Hricovíniová, Z., Lamba, D., & Hricovíni, M. (2005). Structure of 2-C-(hydroxymethyl)-D-ribose (hamamelose) in the solid-state analyzed by CP MAS NMR and X-ray crystallography. Carbohydrate Research, 340(3), 455–458. [Link]

  • Mikhailov, S. N., et al. (Date not available). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 193393, Hamamelose. PubChem. Retrieved March 7, 2026, from [Link].

  • Remišová, I., et al. (2023). From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose. Semantic Scholar. [Link]

  • Overend, W. G., & Williams, N. R. (1965). 622. Branched-chain sugars. Part IV. The synthesis of D-hamamelose and D-epihamamelose. Journal of the Chemical Society (Resumed), 3446. [Link]

  • CAS (n.d.). (-)-piperitone. Chemsrc. Retrieved March 7, 2026, from [Link]

  • Bilik, V., et al. (Date not available). PRELIMINARY COMMUNICATION Preparation of 2- C-Hydroxymethyl-D-mannose and -D-glucose and Their Stereospecific and Irreversible R. Chemical Papers. [Link]

  • Williams, D. R., & Bogen, S. L. (2016). Synthesis of a Ribose-Incorporating Medium Ring Scaffold via a Challenging Ring-Closing Metathesis Reaction. PMC. [Link]

  • Google Patents (n.d.). WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose. Google Patents.
  • Plavec, J., et al. (Date not available). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. PMC. [Link]

  • Memorial University Research Repository (2010). Solubility of bio-sourced feedstocks in 'green' solvents. Memorial University Research Repository. [Link]

  • ResearchGate (n.d.). Spectrum ESI(+)-MS/MS of ion m/z 227 from A . For analytical details,. ResearchGate. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 90479693, L-Hamamelose. PubChem. Retrieved March 7, 2026, from [Link].

  • The Good Scents Company (n.d.). laevo-piperitone, 4573-50-6. The Good Scents Company. Retrieved March 7, 2026, from [Link]

  • Google Patents (n.d.). EP1556396A1 - Method for producing 2-deoxy-l-ribose. Google Patents.
  • Mori, K. (Date not available). Stereochemical studies on pheromonal communications. PMC. [Link]

  • YouTube (2015, October 1). Chapter 5 – Stereochemistry: Part 1 of 6. YouTube. [Link]

  • arXiv (n.d.). Solubility of fructose in water-ethanol and water-methanol mixtures by using H-bonding models. arXiv. [Link]

  • Remišová, I., et al. (2023). From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose. MDPI. [Link]

  • Kim, J., et al. (2021). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. MDPI. [Link]

  • ResearchGate (n.d.). Solubility of Fructose in Water-Ethanol and Water-Methanol Mixtures by Using H-Bonding Models. ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

An In-depth Technical Guide to (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol (L-Xylulose): CAS Number and Identification

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the identification and analytical methodologies for (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, commonly known as L-Xylulose. With full editorial control, this document is structured to deliver in-depth technical insights and practical, field-proven protocols.

Introduction and Core Identification

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, or L-Xylulose, is a pentose monosaccharide, an enantiomer of the more common D-Xylulose. As a key intermediate in the pentose phosphate pathway, its accurate identification and quantification are crucial in various fields, including metabolic research and the development of novel therapeutics.

The Chemical Abstracts Service (CAS) has assigned the number 527-50-4 to L-Xylulose. This unique identifier is essential for the unambiguous identification of this compound in research, manufacturing, and regulatory documentation.

Below is a summary of the core identification parameters for L-Xylulose:

ParameterValueSource
IUPAC Name (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol-
Synonyms L-Xylulose, L-threo-Pentulose
CAS Number 527-50-4,
Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol

Chemical Structure and Properties

The stereochemistry of L-Xylulose is critical to its biological function and analytical behavior. The following diagram illustrates its chemical structure.

L_Xylulose_Structure C1 CH2OH C2 C=O C2->C1 C3 H-C-OH C2->C3 C4 HO-C-H C3->C4 C5 CH2OH C4->C5

Caption: Chemical structure of L-Xylulose.

Analytical Methodologies for Identification and Quantification

The accurate analysis of L-Xylulose requires robust and validated analytical methods. This section details the principles and provides step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds like L-Xylulose. The choice of column and detector is paramount for achieving optimal separation from other sugars and matrix components.

Expertise & Experience: The selection of an Aminex HPX-87H column is based on its proven efficacy in separating monosaccharides. The use of a Refractive Index Detector (RID) is standard for carbohydrate analysis due to their lack of a strong UV chromophore. The mobile phase of dilute sulfuric acid ensures good peak shape and resolution.

Trustworthiness: This protocol is adapted from established methods for sugar analysis and includes system suitability checks to ensure the reliability of each analytical run.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Filter Filter Sample->Filter 0.2 µm syringe filter Inject Inject Filter->Inject 20 µL injection Column Column Inject->Column 20 µL injection RID RID Column->RID Aminex HPX-87H Quantification Quantification RID->Quantification Peak area integration

The Natural Occurrence and Pharmacological Potential of Oxolane-2,3,4-triol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From Cell Wall Architecture to Antitumor Agents

Architectural Overview: The Oxolane-2,3,4-triol Scaffold

The oxolane-2,3,4-triol scaffold (systematically tetrahydrofuran-2,3,4-triol ) represents a privileged structural motif in chemical biology. While simple tetrahydrofurans (THFs) are common solvents, the tri-hydroxylated variants are densely functionalized chiral pools found at the intersection of glycobiology and secondary metabolism.

Chemically, this core corresponds to the cyclic hemiacetal form of aldotetroses (like erythrose and threose) or the furanose forms of pentoses where substituents are modified. In nature, this scaffold rarely exists as a free "sugar" but rather as a potent pharmacophore embedded within complex glycosides, nucleosides, and polyketides.

Key Structural Features:

  • Stereochemical Density: Three contiguous chiral centers on a five-membered ring create a rigid, defined 3D space, ideal for specific receptor binding (e.g., enzyme active sites).

  • Conformational Biasing: Unlike flexible linear chains, the oxolane ring adopts specific "envelope" (

    
    ) or "twist" (
    
    
    
    ) conformations (e.g.,
    
    
    ,
    
    
    ), which positions the hydroxyl groups in precise vectors for hydrogen bonding or borate esterification.

Primary Metabolites: The Structural Role in Glycobiology

The most abundant natural occurrence of the oxolane-2,3,4-triol motif is in the plant kingdom, specifically within the complex pectin polysaccharide Rhamnogalacturonan II (RG-II) . Here, the derivative is D-Apiose , a branched-chain sugar.

D-Apiose and the Borate Cross-Link

D-Apiose (3-C-(hydroxymethyl)-D-erythro-furanose) is a unique oxolane-triol derivative where the C3 position is substituted with a hydroxymethyl group.[1][2][3]

  • Natural Source: Cell walls of all vascular plants (Apium graveolens, Lemna, etc.).

  • Physiological Role: It serves as the anchor point for boron , an essential micronutrient.

The Self-Validating Mechanism: Borate Diester Dimerization

The integrity of the plant cell wall relies on a specific chemical event: the dimerization of two RG-II polysaccharide chains via a borate bridge.[4] This is a self-assembling system driven by the specific geometry of the apiose furanose ring.

  • Recognition: Boric acid (

    
    ) recognizes the cis-diol motif at the 2,3-positions of the apiose ring.
    
  • Esterification: Two apiose residues (one from each RG-II monomer) displace water to form a di-diosyl borate diester cross-link.

  • Result: This cross-link covalently "staples" the cell wall matrix, providing tensile strength. In the absence of this oxolane-triol interaction, plants suffer from "brittle stem" phenotypes and growth failure.

Visualization: Borate-Apiose Cross-Linking Pathway[3][5]

G cluster_0 Monomer A cluster_1 cluster_2 Monomer B RGII_A RG-II Chain A (Apiose Residue) Complex RG-II Dimer (Borate Diester Cross-Link) RGII_A->Complex 2,3-cis-diol attack Borate Boric Acid B(OH)3 Borate->Complex Esterification (-H2O) RGII_B RG-II Chain B (Apiose Residue) RGII_B->Complex 2,3-cis-diol attack

Caption: The borate-mediated dimerization of Rhamnogalacturonan II (RG-II) relies on the specific 2,3-cis-diol geometry of the apiose oxolane ring.[2]

Secondary Metabolites: Pharmacological Leads

Beyond structural sugars, the oxolane-2,3,4-triol core appears in potent secondary metabolites produced by marine fungi and terrestrial plants. These compounds often exhibit high cytotoxicity, making them prime candidates for oncology research.

Varitriol: The Marine Fungal Cytotoxin

Varitriol is a substituted oxolane-triol derivative isolated from the marine fungus Emericella variecolor.[5]

  • Structure:

    
    -5-(hydroxymethyl)oxolane-2,3,4-triol core (ribose-like) coupled to a substituted aromatic side chain.
    
  • Isolation Source: Marine sponge-associated fungi (e.g., from Caribbean waters).[5]

  • Pharmacology:

    • Potency: Varitriol displays a 100-fold increased potency over mean toxicity in the NCI 60-cell line panel.

    • Selectivity: It shows specific efficacy against renal (RXF 393), CNS (SNB-75), and breast cancer cell lines.

    • Mechanism: While the exact protein target remains under investigation, the specific stereochemistry at C4 is critical. Synthetic analogues with inverted C4-OH stereochemistry show drastically reduced activity, confirming the "lock-and-key" nature of the oxolane core.

Goniofufurone: The Styryllactone Apoptosis Inducer

Goniofufurone is a styryllactone found in the genus Goniothalamus (Annonaceae). It features a bicyclic structure where the oxolane-triol core is fused to a lactone.

  • Bioactivity: Cytotoxic to human tumor cells (A549, MCF-7).[6]

  • Mechanism of Action:

    • Induces apoptosis via the mitochondrial pathway.

    • Upregulates Bax (pro-apoptotic) and downregulates Bcl-2 (anti-apoptotic).

    • Activates Caspase-3 , leading to programmed cell death.

  • SAR Insights: 7-O-methyl derivatives of goniofufurone have shown up to 1000-fold higher potency than the natural product, highlighting the oxolane ring as a scaffold for medicinal chemistry optimization.

Comparative Data: Natural Oxolane-Triol Derivatives

CompoundNatural SourceCore StructurePrimary BioactivityKey Mechanism
D-Apiose Apium graveolens (Cell Wall)Branched Oxolane-TriolStructural IntegrityBorate diester cross-linking
Varitriol Emericella variecolor (Marine Fungus)Substituted Oxolane-TriolAntitumor (Renal/CNS)Cytotoxicity (NCI 60-panel validated)
Goniofufurone Goniothalamus spp.[7][8] (Plant)Bicyclic Oxolane-LactoneCytotoxic / ApoptoticBax/Bcl-2 modulation, Caspase-3 activation
Muscarine Amanita muscaria (Fungal)Reduced Oxolane (Aminated)NeurotoxicAgonist at muscarinic acetylcholine receptors

Experimental Protocols: Isolation & Analysis

Isolation of Varitriol from Emericella variecolor

Note: This protocol synthesizes standard methodologies for marine fungal metabolite extraction.

  • Fermentation: Cultivate E. variecolor in liquid medium (e.g., malt extract/sea water) for 21 days at 25°C.

  • Extraction: Filter mycelia. Extract the broth with Ethyl Acetate (EtOAc) (3x). The oxolane-triol core is moderately polar; EtOAc captures it while leaving highly polar salts behind.

  • Fractionation:

    • Use Silica Gel Column Chromatography.

    • Gradient: Hexane

      
       EtOAc 
      
      
      
      Methanol.
    • Critical Step: Varitriol typically elutes in the mid-polar fractions (100% EtOAc to 5% MeOH/EtOAc).

  • Purification: Final purification via HPLC (C18 reverse-phase column, H2O/MeCN gradient).

NMR Characterization: The "Envelope" Signature

Identifying the oxolane-2,3,4-triol core requires careful analysis of coupling constants (


) to determine ring conformation.
  • The Problem: The five-membered ring is flexible.

  • The Solution: Measure

    
     coupling constants.
    
    • Cis-relationship (2,3): Typically

      
       Hz.
      
    • Trans-relationship (2,3): Typically

      
       Hz.
      
    • Expert Tip: In D-Apiose, the branching at C3 eliminates one proton, simplifying the spectrum but requiring HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of the hydroxymethyl group.

Biosynthetic Pathways

The origins of these derivatives differ fundamentally between plants and fungi.

  • Plants (Apiose): Derived from the Pentose Phosphate Pathway .

    • Precursor: UDP-D-Glucuronic acid.

    • Enzyme: UDP-Apiose/UDP-Xylose synthase (UAXS) .

    • Mechanism:[1][2][3][7][9] Decarboxylation of C6 followed by a retro-aldol rearrangement to contract the ring from pyranose to furanose (oxolane).

  • Fungi (Varitriol): Likely Polyketide origin.[10]

    • The aromatic side chain suggests a polyketide synthase (PKS) pathway, with the oxolane ring formed via oxidative cyclization of a linear precursor.

Visualization: Biosynthetic Logic

Biosynthesis cluster_Plant Plant Pathway (Apiose) cluster_Fungal Fungal Pathway (Varitriol) UDP_GlcA UDP-Glucuronic Acid UAXS Enzyme: UAXS (Decarboxylation/Rearrangement) UDP_GlcA->UAXS UDP_Apiose UDP-Apiose (Oxolane Core Created) UAXS->UDP_Apiose CellWall Cell Wall Incorporation (RG-II) UDP_Apiose->CellWall Acetate Acetate/Malonate PKS Polyketide Synthase Acetate->PKS Linear Linear Polyketide PKS->Linear Cyclization Oxidative Cyclization Linear->Cyclization Varitriol Varitriol (Substituted Oxolane) Cyclization->Varitriol

Caption: Divergent biosynthetic origins of the oxolane scaffold in plants (sugar rearrangement) vs. fungi (polyketide cyclization).

References

  • O'Neill, M. A., et al. (2004). "Rhamnogalacturonan II: structure and function of a borate cross-linked cell wall pectic polysaccharide."[1][3][4][11] Annual Review of Plant Biology.

  • Barrero, A. F., et al. (2002). "Bioactive metabolites from a marine-derived strain of the fungus Emericella variecolor."[5][12] Journal of Natural Products.

  • Popsavin, V., et al. (2014).[13] "Conformationally constrained goniofufurone mimics as inhibitors of tumour cells growth: Design, synthesis and SAR study." European Journal of Medicinal Chemistry.

  • Bennett, E. P., et al. (2020). "Mechanism and Reaction Energy Landscape for Apiose Cross-Linking by Boric Acid in Rhamnogalacturonan II." The Journal of Physical Chemistry B. [3]

  • Mereyala, H. B., & Joe, M. (2001).[7] "Cytotoxic activity of styryl lactones and their derivatives." Current Medicinal Chemistry - Anti-Cancer Agents.

Sources

Spectroscopic Profile: (3S,4R)-2-(Hydroxymethyl)oxolane-2,3,4-triol (D-Xylulose)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol , commonly known as D-xylulose (in its furanose forms).

Executive Summary & Compound Identity

This guide provides an in-depth spectroscopic analysis of D-xylulose , a ketopentose sugar that exists in aqueous solution primarily as an equilibrium mixture of furanose anomers and the acyclic ketone. The IUPAC name (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol specifically describes the cyclic D-xylulofuranose tautomers, which constitute the dominant species (~80%) in solution.

  • Common Name: D-Xylulose[1][2][3]

  • Systematic Name: (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

  • CAS Registry Number: 551-84-8[3]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [4]
  • Molecular Weight: 150.13 g/mol [5]

  • Stereochemistry: The (3S, 4R) configuration of the ring carbons corresponds to the D-threo-pentulose structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for identifying D-xylulose and quantifying its tautomeric equilibrium. In D


O at 35°C, the compound exists as a mixture of 

-D-xylulofuranose
(major),

-D-xylulofuranose
(minor), and the acyclic keto-D-xylulose .
C NMR Data (100 MHz, D O)

The anomeric carbon (C2) is the most diagnostic signal, appearing as a quaternary resonance in the 104–108 ppm range for furanoses and downfield at ~214 ppm for the acyclic ketone.

PositionCarbon Type

-Furanose (Major, ~62%)

-Furanose (Minor, ~17%)
Acyclic Ketone (~20%)
C2 Quaternary (Anomeric/Keto)104.4 ppm 107.2 ppm 214.4 ppm
C1 Exocyclic CH

OH
~63.0 - 64.0 ppm~63.0 - 64.0 ppm~65-66 ppm
C3 Ring CHOH~75.0 - 80.0 ppm~75.0 - 80.0 ppmN/A
C4 Ring CHOH~70.0 - 75.0 ppm~70.0 - 75.0 ppmN/A
C5 Ring CH

(Furanose)
~68.0 - 72.0 ppm~68.0 - 72.0 ppm~63-64 ppm

Key Diagnostic Features:

  • Anomeric Shift: The

    
    -anomer C2 resonance at 104.4 ppm  is the primary diagnostic peak.[6]
    
  • Ketone Presence: Unlike aldoses, ketoses like D-xylulose maintain a significant acyclic fraction (~20%) in equilibrium, identifiable by the carbonyl signal at 214.4 ppm .

  • Stereochemical Assignment: The dominance of the

    
    -anomer is attributed to the minimization of steric repulsion, where the 2-OH and 3-OH groups adopt a cis arrangement (or favorable H-bonding network) distinct from the 
    
    
    
    -anomer.[6]
H NMR Data (400 MHz, D O)

The proton spectrum is complex due to overlapping ring protons (H3, H4) and the presence of multiple tautomers.

  • H1 (Exocyclic CH

    
    ):  Appears as a singlet or AB quartet (if diastereotopic) around 3.5 – 3.8 ppm .
    
  • Ring Protons (H3, H4): Multiplets in the 4.0 – 4.5 ppm region.

  • H5 (Ring CH

    
    ):  Multiplets in the 3.6 – 4.0 ppm  region.
    
  • Diagnostic: Absence of an anomeric proton doublet (typical of aldoses) confirms the ketose structure.

Experimental Protocol: NMR Sample Preparation
  • Lyophilization: Ensure the sample is strictly dry; lyophilize from D

    
    O twice to exchange hydroxyl protons.
    
  • Solvent: Dissolve ~10-20 mg of D-xylulose in 0.6 mL of 99.9% D

    
    O.
    
  • Equilibration: Allow the solution to stand at room temperature for at least 2 hours (or warm to 35°C) to ensure the anomeric equilibrium is established.

  • Acquisition: Acquire

    
    C spectra with proton decoupling (e.g., zgpg30 pulse sequence) with sufficient scans (>1000) to resolve the minor 
    
    
    
    -anomer and ketone signals.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of pentose sugars.

Electrospray Ionization (ESI-MS)
  • Mode: Negative Ion Mode (ESI-) is often more sensitive for underivatized sugars.

  • Major Ions:

    • [M-H]

      
      :  m/z 149.0  (Base peak)
      
    • [2M-H]

      
      :  m/z 299.1  (Dimer)
      
  • Mode: Positive Ion Mode (ESI+)

    • [M+Na]

      
      :  m/z 173.0 
      
    • [M+H]

      
      :  m/z 151.1  (Often weak due to low basicity)
      
Fragmentation Pattern (MS/MS of m/z 149)

Fragmentation follows characteristic dehydration and cleavage pathways:

  • Loss of Water: m/z 149

    
    131  ([M-H-H
    
    
    
    O]
    
    
    )
  • Cross-Ring Cleavage: m/z 149

    
    119  (Loss of CH
    
    
    
    O, formaldehyde equivalent from hydroxymethyl group)
  • C-C Cleavage: m/z 149

    
    89  (Characteristic C3-C4 cleavage fragment)
    
Experimental Protocol: MS Analysis
  • Sample Prep: Dilute the sample to 10 µM in 50:50 Methanol:Water with 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Acetate (for ESI-).

  • Injection: Direct infusion at 5 µL/min.

  • Settings: Capillary voltage 3.0 kV; Source temp 150°C; Desolvation temp 350°C.

Infrared Spectroscopy (IR)

FT-IR analysis of D-xylulose (film or KBr pellet) reveals functional groups consistent with a reducing sugar.

  • O-H Stretch: 3200 – 3450 cm

    
      (Broad, strong; H-bonded hydroxyls).
    
  • C-H Stretch: 2850 – 2950 cm

    
      (Weak/Medium; aliphatic CH/CH
    
    
    
    ).
  • C=O Stretch: 1715 – 1725 cm

    
      (Weak band; corresponds to the ~20% acyclic ketone fraction). Note: This band distinguishes D-xylulose from fully cyclized glycosides.
    
  • C-O / C-C Stretch: 1000 – 1100 cm

    
      (Strong, complex fingerprint region; C-O-C ring ether and C-OH alcohol stretches).
    

Tautomeric Equilibrium & Structural Logic

The spectroscopic data reflects a dynamic equilibrium. The following diagram illustrates the interconversion between the acyclic ketone and the dominant furanose forms.

Tautomerism Keto Acyclic Keto-D-Xylulose (C2 = 214.4 ppm) ~20% Alpha Alpha-D-Xylulofuranose (C2 = 107.2 ppm) ~17% Keto->Alpha Cyclization (OH-4) Beta Beta-D-Xylulofuranose (C2 = 104.4 ppm) ~62% Keto->Beta Cyclization (OH-4) Alpha->Keto Ring Opening Beta->Keto Ring Opening

Caption: Tautomeric equilibrium of D-xylulose in aqueous solution. The beta-furanose form is thermodynamically favored.

References

  • Angyal, S. J., Bethell, G. S., & Beveridge, R. (1979).[7] The separation of sugars and of their acetates on ion-exchange resins. Carbohydrate Research, 73(1), 9–18.[7] Link

  • Biological Magnetic Resonance Bank (BMRB). Entry bmse000027: D-Xylulose. Link

  • Vuorinen, T., & Serianni, A. S. (1990). Synthesis of D-erythro-2-pentulose (D-ribulose) and D-threo-2-pentulose (D-xylulose) from D-glucose and D-galactose. Carbohydrate Research, 207(2), 185-210. Link

Sources

Precision Synthesis and Stereochemical Analysis of Novel Oxolane Triols

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide for Medicinal Chemistry & Fragment-Based Drug Discovery[1]

Executive Summary: The Oxolane Triol Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), the oxolane (tetrahydrofuran) ring system represents a privileged scaffold. When functionalized as a triol, this motif offers high stereochemical density and specific hydrogen-bonding vectors that mimic the transition states of glycosidases and nucleoside processing enzymes.

This guide moves beyond generic synthesis, focusing on the stereocontrolled construction of 2-substituted-3,4-dihydroxyoxolanes . We address the critical challenge of controlling cis/trans relationships on the ring and provide a self-validating characterization workflow to ensure absolute configuration assignment.

Strategic Synthetic Pathways

The synthesis of chiral oxolane triols generally follows two distinct logical frameworks: Chiral Pool manipulation (utilizing carbohydrates) or De Novo Asymmetric Synthesis .

Pathway Logic
  • Route A: Cyclodehydration of Alditols (Chiral Pool). Best for accessing specific enantiomers defined by available sugar precursors (e.g., D-mannitol, D-sorbitol).[1] The key mechanistic step is the

    
     displacement of a leaving group or acid-catalyzed dehydration.
    
  • Route B: Asymmetric Functionalization of Dihydrofurans. Best for generating diverse stereoisomers from a common achiral precursor (furan) using Sharpless Asymmetric Dihydroxylation (SAD).

Decision Matrix (DOT Visualization)

SynthesisStrategy Start Target: Chiral Oxolane Triol Source Source Material Selection Start->Source Pool Chiral Pool (Sugars/Alditols) Source->Pool Defined Stereochem Furan Furan Feedstock Source->Furan Diversity Oriented Cyclization Acid-Catalyzed Cyclodehydration Pool->Cyclization 1,4-elimination Inversion C2/C5 Stereocenter Inversion (Mitsunobu) Cyclization->Inversion Optional Product Enantiopure Oxolane Triol Cyclization->Product Inversion->Product Achmatowicz Achmatowicz Rearrangement Furan->Achmatowicz SAD Sharpless Asymmetric Dihydroxylation Achmatowicz->SAD Stereocontrol SAD->Product

Figure 1: Strategic decision tree for selecting the synthetic route based on target stereochemistry and starting material availability.[1]

Detailed Experimental Protocol

Case Study: Synthesis of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrofuran-3,4-diol (1,4-Anhydro-D-ribitol) via Acid-Catalyzed Cyclodehydration.

This protocol is chosen for its scalability and the rigorous requirement for monitoring water removal to drive the equilibrium.

Reagents & Equipment
  • Precursor: D-Ribitol (99% purity).[1]

  • Catalyst: Amberlyst® 15 (H+ form) or p-Toluenesulfonic acid (pTSA).[1]

  • Solvent: Anhydrous Toluene (azeotropic water removal).[1]

  • Apparatus: Dean-Stark trap fitted to a 250 mL round-bottom flask.

Step-by-Step Methodology
  • Activation of Catalyst:

    • Why: Commercial Amberlyst resin often contains moisture which inhibits the dehydration equilibrium.

    • Action: Wash Amberlyst 15 (2.0 g) with dry methanol (3 x 10 mL) followed by anhydrous toluene (3 x 10 mL).[1]

  • Reaction Setup:

    • Suspend D-Ribitol (15.2 g, 100 mmol) in anhydrous toluene (150 mL) in the RB flask.

    • Add the activated catalyst.

    • Critical Control: Ensure the Dean-Stark trap is pre-filled with toluene to prevent induction lag.[1]

  • Cyclization (Thermodynamic Control):

    • Heat the mixture to vigorous reflux (bath temp ~120°C).

    • Observation: The heterogeneous mixture will slowly homogenize as the polar polyol cyclizes into the less polar ether.

    • Endpoint: Monitor water collection. Theoretical yield is 1.8 mL. Stop when evolution ceases (~12-16 hours).[1]

  • Purification:

    • Cool to room temperature.[2][3] Filter off the resin (can be regenerated).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (SiO2, 10% MeOH in DCM).

    • Yield Expectations: 75-85% as a colorless viscous oil.[1]

Data Summary Table
ParameterSpecificationObservation/Notes
Appearance Colorless OilHygroscopic; store under Argon.[1]
Rf Value 0.3510% MeOH/DCM (Stains with KMnO4).
1H NMR (D2O)

3.6-4.2 ppm
Characteristic envelope for ring protons.[1]
Specific Rotation

(c=1.0, H2O) - Indicates optical purity.[1]

Characterization & Stereochemical Validation

Determining the relative configuration of the triol system is the most common failure point. We utilize a Self-Validating Derivatization Strategy using acetonide protection.[1]

The Acetonide Logic
  • Cis-1,2-diols react rapidly with 2,2-dimethoxypropane (2,2-DMP) to form 5-membered cyclic acetals (dioxolanes).[1]

  • Trans-1,2-diols are kinetically much slower or do not react without ring distortion.[1]

  • 1,3-diols form 6-membered rings (dioxanes), distinguishable by 13C NMR shifts of the acetal carbon.

Validation Workflow (DOT Visualization)

Characterization Sample Unknown Oxolane Triol Rxn Reaction w/ 2,2-DMP (pTSA, Acetone) Sample->Rxn Check Check TLC/MS (1 hour) Rxn->Check ResultYes Product Formed Check->ResultYes Fast ResultNo No Reaction Check->ResultNo Slow/None Analysis 13C NMR Analysis of Acetal Carbon ResultYes->Analysis Inference: Trans-diol relationship Inference: Trans-diol relationship ResultNo->Inference: Trans-diol relationship Shift ~109 ppm\n(5-membered ring)\nCONFIRMS CIS-1,2 Shift ~109 ppm (5-membered ring) CONFIRMS CIS-1,2 Analysis->Shift ~109 ppm\n(5-membered ring)\nCONFIRMS CIS-1,2 Shift ~98 ppm\n(6-membered ring)\nCONFIRMS 1,3 Shift ~98 ppm (6-membered ring) CONFIRMS 1,3 Analysis->Shift ~98 ppm\n(6-membered ring)\nCONFIRMS 1,3

Figure 2: Flowchart for determining relative stereochemistry using acetonide derivatization.

Advanced NMR Techniques

For absolute configuration, NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

  • Key Interaction: Irradiate the anomeric proton (H1/H2).

  • Positive NOE: If H2 shows a correlation with H3, they are cis.

  • Coupling Constants (

    
     values):  In 5-membered rings, 
    
    
    
    is typically 6-8 Hz, while
    
    
    is 0-4 Hz (Karplus relationship dependence on envelope conformation).[1]

Applications in Drug Discovery[4][5][6]

The oxolane triol scaffold is not merely a linker; it is a pharmacophore in its own right.

  • Transition State Mimics: The 1,4-anhydroalditol core mimics the oxocarbenium ion transition state of glycosidases. Functionalization at C1 (via C-glycosylation) yields hydrolytically stable nucleoside analogues.[1]

  • Fragment Libraries: Due to their high solubility and defined vectors, these triols are ideal "polar seeds" for growing fragment hits into lead compounds, particularly for targets like RNA polymerases or viral proteases.

References

  • Stereoselective Synthesis of Tetrahydrofurans. Wolfe, J. P., et al.[4][5] (2009).[2] Chemical Reviews.

  • Synthesis of 1,4-anhydroalditols and allylic-glycosides. Tanasova, M., et al. (2013).[6] Journal of Organic Chemistry. [1]

  • Oxetanes and Oxolanes in Drug Discovery. Bull, J. A., et al. (2016).[6] Chemical Reviews. [1]

  • Dehydrative Cyclization of Polyols. Bozell, J. J., et al. (2009).[2] Green Chemistry.

Sources

An In-depth Technical Guide on the Biological Role of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol and its Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the biological significance of the ketopentose, (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, more commonly known as D-xylulose in its open-chain form, and its enantiomer, L-xylulose. While often categorized as "rare sugars," these molecules are pivotal intermediates in central metabolic pathways, including the Pentose Phosphate Pathway (PPP) and the Glucuronate-Xylulose Pathway. This document will delve into their metabolic fates, physiological functions, and potential therapeutic applications. Detailed experimental protocols for the analysis and functional characterization of these sugars are provided to support researchers, scientists, and drug development professionals in this field.

Introduction: Unveiling the Identity of a Key Metabolite

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol is the chemical name for the furanose ring structure of a five-carbon ketose sugar. In biological systems, it exists in equilibrium with its open-chain form, (3S,4R)-1,3,4,5-tetrahydroxypentan-2-one, which is systematically named D-xylulose.[1] Its enantiomer, L-xylulose, also plays distinct and important biological roles.[2][3] This guide will explore the biochemistry and physiological relevance of both D-xylulose and L-xylulose.

D-xylulose is a naturally occurring sugar found in various plants and is a metabolite in humans, mice, and microorganisms like Saccharomyces cerevisiae and Escherichia coli.[1] L-xylulose is also an intermediate in certain metabolic pathways in both prokaryotes and eukaryotes.[2]

Metabolic Significance of D-Xylulose: A Central Player in the Pentose Phosphate Pathway

The primary biological role of D-xylulose is realized through its phosphorylated derivative, D-xylulose-5-phosphate (X5P), a key intermediate in the Pentose Phosphate Pathway (PPP).[4][5] The PPP is a crucial metabolic route that runs parallel to glycolysis and is vital for producing nicotinamide adenine dinucleotide phosphate (NADPH) and precursors for nucleotide biosynthesis.[5]

Entry into the Pentose Phosphate Pathway

D-xylulose is phosphorylated by the enzyme D-xylulokinase in an ATP-dependent reaction to form D-xylulose-5-phosphate.[6][7][8]

Reaction: D-xylulose + ATP → D-xylulose-5-phosphate + ADP

Once formed, D-xylulose-5-phosphate enters the non-oxidative phase of the PPP.[4][9] Here, it serves as a substrate for the enzymes transketolase and transaldolase , which rearrange the carbon skeletons of sugars.[9] These reactions link the PPP with glycolysis by generating the intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.[9]

graph "Pentose_Phosphate_Pathway_Entry" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4"]; "D-Xylose"; "D-Xylulose"; "D-Ribulose-5-P"; "D-Xylulose-5-P";

node [fillcolor="#FBBC05"]; "Glycolysis"; "Nucleotide Synthesis";

"D-Xylose" -> "D-Xylulose" [label="Xylose Isomerase\n(Prokaryotes)", color="#34A853"]; "D-Xylulose" -> "D-Xylulose-5-P" [label="Xylulokinase\n(ATP -> ADP)", color="#EA4335"]; "D-Ribulose-5-P" -> "D-Xylulose-5-P" [label="Ribulose-5-P\n3-Epimerase", color="#4285F4"]; "D-Xylulose-5-P" -> "Glycolysis" [label="Transketolase &\nTransaldolase", color="#4285F4"]; "D-Ribulose-5-P" -> "Nucleotide Synthesis" [label="Ribose-5-P Isomerase", color="#4285F4"]; }

Caption: Entry of D-xylulose into the Pentose Phosphate Pathway.
Physiological Functions of the D-Xylulose-Mediated PPP
  • Reductive Biosynthesis: The PPP is a major source of NADPH, which is essential for reductive biosynthetic processes, including fatty acid synthesis and cholesterol synthesis.

  • Oxidative Stress Defense: NADPH is critical for maintaining a reduced pool of glutathione, which is a key antioxidant that protects cells from damage by reactive oxygen species.[5] This is particularly important in red blood cells.[5]

  • Nucleotide Synthesis: The PPP produces ribose-5-phosphate, a precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA).[5]

The Biological Role of L-Xylulose: An Intermediate with Therapeutic Potential

L-xylulose is an intermediate in the glucuronate-xylulose pathway (also known as the uronic acid pathway), which is another route for carbohydrate metabolism.[7][10]

The Glucuronate-Xylulose Pathway

In this pathway, glucuronic acid is converted to L-xylulose. L-xylulose is then reduced to xylitol by L-xylulose reductase.[10][11] Xylitol can then be oxidized to D-xylulose by xylitol dehydrogenase, linking this pathway to the PPP.[10][12] A deficiency in L-xylulose reductase leads to the benign genetic condition known as essential pentosuria, where L-xylulose is excreted in the urine.[10]

graph "Glucuronate_Xylulose_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4"]; "D-Glucuronate"; "L-Gulonate"; "3-Keto-L-gulonate"; "L-Xylulose"; "Xylitol"; "D-Xylulose";

node [fillcolor="#FBBC05"]; "Pentose Phosphate Pathway";

"D-Glucuronate" -> "L-Gulonate"; "L-Gulonate" -> "3-Keto-L-gulonate"; "3-Keto-L-gulonate" -> "L-Xylulose"; "L-Xylulose" -> "Xylitol" [label="L-xylulose reductase\n(NADPH -> NADP+)", color="#EA4335"]; "Xylitol" -> "D-Xylulose" [label="Xylitol dehydrogenase\n(NAD+ -> NADH)", color="#34A853"]; "D-Xylulose" -> "Pentose Phosphate Pathway"; }

Caption: The Glucuronate-Xylulose Pathway.
Therapeutic Potential of L-Xylulose
  • α-Glucosidase Inhibition: L-xylulose has been shown to act as an inhibitor of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[2][13] By inhibiting this enzyme, L-xylulose can help to decrease postprandial blood glucose levels.[2][13]

  • Precursor for Antiviral Drugs: L-xylulose can be used as a precursor for the synthesis of other important rare sugars like L-ribose and L-xylose, which are components in the production of antiviral medications.[2][13]

Potential Therapeutic Applications and Health Implications

Both D-xylulose and its precursor D-xylose have garnered interest for their potential health benefits.

  • Low-Calorie Sweetener: D-xylose is used as a low-calorie sweetener, making it suitable for individuals with diabetes or those managing their weight.[14][15]

  • Prebiotic Effects: Research suggests that D-xylose may have prebiotic effects, promoting the growth of beneficial gut bacteria and supporting digestive health.[14][16]

  • Glycemic Control: Clinical studies have investigated the effects of D-xylose on postprandial glucose and insulin responses, suggesting it may help in glycemic control.[17][18]

  • Anti-inflammatory and Antiviral Properties: Some studies suggest that D-xylose and its metabolite xylitol may possess anti-inflammatory and antiviral properties.[19]

Experimental Protocols for the Study of D- and L-Xylulose

Quantification of Rare Sugars in Biological Samples

The analysis of rare sugars like D- and L-xylulose in biological matrices can be challenging. High-performance liquid chromatography (HPLC) coupled with evaporative light-scattering detection (ELSD) is a robust method for their simultaneous determination.[20]

Protocol: HPLC-ELSD for Rare Sugar Analysis [20]

  • Sample Preparation:

    • For solid food samples, extract with deionized water with shaking and vortexing.

    • Purify the extract using a clarification agent such as a zinc acetate and potassium ferrocyanide solution.

    • Centrifuge to pellet precipitates and filter the supernatant.

  • Chromatographic Conditions:

    • Column: Zorbax Original NH2 column (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (80:20, v/v).

    • Flow Rate: Gradient elution (e.g., 1.0 mL/min for 15 min, then ramp to 2.0 mL/min).

    • Column Temperature: 30°C.

  • ELSD Detector Settings:

    • Drift Tube Temperature: 50°C.

    • Nebulizer Gas: High-purity nitrogen.

    • Gas Flow Rate: 1.0 mL/min.

  • Quantification:

    • Generate a standard curve using known concentrations of pure D- and L-xylulose.

    • Quantify the sugars in the sample by comparing their peak areas to the standard curve.

In Vitro Assay for D-Xylulokinase Activity

The activity of D-xylulokinase, the enzyme that phosphorylates D-xylulose, can be measured using a coupled-enzyme spectrophotometric assay.[7]

Protocol: Coupled Spectrophotometric Assay for D-Xylulokinase [7][21]

  • Reaction Mixture: Prepare a reaction buffer containing:

    • Tris-HCl buffer (pH 7.5)

    • MgCl₂

    • ATP

    • Phosphoenolpyruvate

    • NADH

    • Lactate dehydrogenase

    • Pyruvate kinase

    • D-xylulose (substrate)

    • The enzyme source (e.g., cell lysate or purified enzyme)

  • Assay Principle:

    • D-xylulokinase converts D-xylulose to D-xylulose-5-phosphate, consuming ATP and producing ADP.

    • Pyruvate kinase uses phosphoenolpyruvate to regenerate ATP from ADP, producing pyruvate.

    • Lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD⁺.

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • The rate of decrease in absorbance is proportional to the D-xylulokinase activity.

Cellular Glucose Uptake Assay

To assess the effect of xylulose or its derivatives on cellular glucose metabolism, a glucose uptake assay can be performed using a fluorescently-labeled glucose analog like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Protocol: Fluorescent Glucose Uptake Assay [22][23]

  • Cell Culture: Plate cells (e.g., adipocytes or muscle cells) in a multi-well plate and culture until they reach the desired confluency.

  • Treatment: Treat the cells with the test compound (e.g., L-xylulose) for a specified period. Include appropriate controls (e.g., vehicle control, insulin as a positive control).

  • Glucose Starvation: Remove the culture medium and incubate the cells in a glucose-free buffer to starve them of glucose.

  • 2-NBDG Incubation: Add a solution containing 2-NBDG to the cells and incubate for a defined time to allow for uptake.

  • Signal Measurement:

    • Wash the cells to remove extracellular 2-NBDG.

    • Lyse the cells.

    • Measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Compare the fluorescence intensity of the treated cells to the control cells to determine the effect of the compound on glucose uptake.

Animal Models for Studying Rare Sugar Metabolism

To investigate the in vivo effects of D- and L-xylulose on metabolic parameters, various animal models of metabolic disease are employed.[24][25]

Table 1: Common Animal Models for Metabolic Research

ModelTypeKey CharacteristicsRelevant Applications for Xylulose Research
ob/ob Mouse GeneticLeptin deficient, obese, hyperglycemic, insulin resistant.Studying effects on obesity, insulin resistance, and glucose homeostasis.
db/db Mouse GeneticLeptin receptor deficient, obese, hyperglycemic, insulin resistant.Similar to ob/ob mice, for investigating anti-diabetic potential.
Streptozotocin (STZ)-induced Diabetic Rat/Mouse Chemically-inducedDestruction of pancreatic β-cells, leading to insulin deficiency and hyperglycemia.Modeling type 1 diabetes to assess effects on glucose control in the absence of insulin.
Zucker Diabetic Fatty (ZDF) Rat GeneticObese, insulin resistant, progresses to β-cell failure.Modeling the progression of type 2 diabetes.

Conclusion

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol (D-xylulose) and its enantiomer L-xylulose are far from being inert rare sugars. They are integral components of fundamental metabolic pathways that are deeply connected to cellular energy production, biosynthesis, and defense against oxidative stress. A thorough understanding of their biological roles, facilitated by the robust experimental methodologies outlined in this guide, holds significant promise for the development of novel therapeutic strategies for metabolic diseases such as diabetes and obesity. Further research into the nuanced effects of these pentoses is warranted to fully unlock their potential in the pharmaceutical and nutraceutical industries.

References

  • BSH Ingredients. (2025, January 17). Food Sources High in D-Xylose: Natural Foods and Plants. [Link]

  • Grokipedia. Xylulose. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5289590, D-Xylulose. Retrieved from [Link]

  • Wikipedia. (2023, December 22). Xylulose 5-phosphate. [Link]

  • Meng, Q., Zhang, T., Jiang, B., Mu, W., & Miao, M. (2016). Advances in applications, metabolism, and biotechnological production of L-xylulose. Applied Microbiology and Biotechnology, 100(2), 535–540. [Link]

  • Wikipedia. (2023, July 22). Xylose metabolism. [Link]

  • Kumar, P., et al. (2018). Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. Journal of Biological Chemistry, 293(39), 15065-15076. [Link]

  • Li, S., et al. (2023). Transforming monosaccharides: Recent advances in rare sugar production and future exploration. Food Chemistry: X, 18, 100649. [Link]

  • Athmic Biotech Solutions Pvt Ltd. (2023, September 10). Exploring In Vitro Antidiabetic Assays. [Link]

  • Papapetridis, I., et al. (2016). Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose. PLOS ONE, 11(6), e0158111. [Link]

  • News-Medical.Net. (2025, April 1). Rare sugars curb appetite and mimic diabetes drugs in mice. [Link]

  • Nacalai Tesque. (n.d.). Analysis of Rare Sugars. [Link]

  • GlpBio. (n.d.). D-Xylulose | Cas# 551-84-8. [Link]

  • Bunker, R. D., et al. (2013). Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism. Journal of Biological Chemistry, 288(3), 1643-1652. [Link]

  • Boronat, A., et al. (2023). C11orf54 catalyzes L-xylulose formation in human metabolism. Proceedings of the National Academy of Sciences, 120(17), e2218151120. [Link]

  • Noda, K., et al. (2010). Animal Models of Diabetes and Metabolic Disease. Journal of Biomedicine and Biotechnology, 2010, 1-2. [Link]

  • ResearchGate. (n.d.). Enzymes induced by D-xylose. Schematic of the enzymes encoded by.... [Link]

  • ResearchGate. (n.d.). A method for the analysis of sugars in biological systems using reductive amination in combination with hydrophilic interaction chromatography and high resolution mass spectrometry. [Link]

  • Wikipedia. (2024, February 29). Pentose phosphate pathway. [Link]

  • Caring Sunshine. (n.d.). Ingredient: Xylose. [Link]

  • Stephens, C., et al. (2007). Genetic Analysis of a Novel Pathway for d-Xylose Metabolism in Caulobacter crescentus. Journal of Bacteriology, 189(5), 2026-2031. [Link]

  • ClinicalTrials.gov. (2013, October 8). The Effects of L-Arabinose and D-xylose on Intestinal Sucrase Activity in Man. [Link]

  • Athmic Biotech Solutions Pvt Ltd. (2023, September 10). Exploring In Vitro Antidiabetic Assays. [Link]

  • Taylor & Francis. (n.d.). Xylulose 5-phosphate – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Metabolites and enzymes related to the 1-Deoxy-D-xylulose 5-Phosphate pathway. [Link]

  • PromoCell. (2021, May 5). Finding new targets for diabetes drug development using in vitro cell assays. [Link]

  • ResearchGate. (n.d.). Chemical structure of L-xylulose. [Link]

  • Tanaka, T., et al. (2002). Two different pathways for D-xylose metabolism and the effect of xylose concentration on the yield coefficient of L-lactate in mixed-acid fermentation by the lactic acid bacterium Lactococcus lactis IO-1. Applied Microbiology and Biotechnology, 60(1-2), 160-167. [Link]

  • Assay Genie. (n.d.). Glucose Uptake Assay Kits. [Link]

  • British Journal of Nutrition. (2021, September 10). Rare sugars: metabolic impacts and mechanisms of action: a scoping review. [Link]

  • Meng, Q., et al. (2016). Advances in applications, metabolism, and biotechnological production of L-xylulose. Applied Microbiology and Biotechnology, 100(2), 535-40. [Link]

  • de la Fuente, M., et al. (2021). Correlation of D-xylose with severity and morbidity-related factors of COVID-19 and possible... International Journal of Molecular Sciences, 22(16), 8569. [Link]

  • van der Gaag, E. J., et al. (2021). L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses. Food & Nutrition Research, 65. [Link]

  • IntechOpen. (2013, January 23). Animal Models for Study of Diabetes Mellitus. [Link]

  • King, A. J. F. (2012). Animal models for type 1 and type 2 diabetes: advantages and limitations. Journal of Diabetes Research, 2012. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22253, L-threo-2-Pentulose. Retrieved from [Link]

  • Wang, Y., et al. (2023). [Simultaneous determination of six rare sugars in solid foods by high performance liquid chromatography-evaporative light-scattering detection]. Se Pu, 41(9), 963-970. [Link]

  • ResearchGate. (n.d.). Interconversion of xylitol and xylulose. a Interconversion of xylitol and L-xylulose. b Interconversion of xylitol and d-xylulose. [Link]

  • Centre for Food Safety. (n.d.). Analysis of Sugars. [Link]

  • Boronat, A., et al. (2023). C11orf54 catalyzes L-xylulose formation in human metabolism. Proceedings of the National Academy of Sciences, 120(17), e2218151120. [Link]

  • Zhang, W., et al. (2022). Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose. Frontiers in Bioengineering and Biotechnology, 10, 882938. [Link]

  • Clinicaltrials.eu. (2025, December 11). Study on the Effectiveness of Gaxilose for Diagnosing Lactose Intolerance in Children Aged 5 to 11 Years. [Link]

  • Seiboth, B., & Metz, B. (2011). Biochemical Characterization of an l-Xylulose Reductase from Neurospora crassa. Applied and Environmental Microbiology, 77(14), 4934-4939. [Link]

Sources

The Hydroxymethyloxolanetriol Scaffold: A Technical Retrospective on the Discovery, Synthesis, and Chemical Evolution of Pentofuranoses

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chemical class of 5-(hydroxymethyl)oxolane-2,3,4-triols encompasses the cyclic furanose forms of aldopentoses. Among these,


-D-ribofuranose stands as the most biologically and pharmaceutically significant molecule, serving as the universal carbohydrate backbone for ribonucleic acid (RNA) and critical energetic coenzymes (ATP, NADH). This whitepaper explores the historical discovery, thermodynamic causality, and experimental isolation of the hydroxymethyloxolanetriol scaffold, providing a comprehensive guide for researchers in chemical biology and drug development.

Introduction: The Chemical Architecture of Life

The IUPAC designation 5-(hydroxymethyl)oxolane-2,3,4-triol describes a five-membered oxolane (tetrahydrofuran) ring substituted with three hydroxyl groups and one hydroxymethyl group[1]. In aqueous solution, aldopentoses undergo dynamic mutarotation, existing in an equilibrium between their open-chain, six-membered (pyranose), and five-membered (furanose) forms.

Thermodynamic Causality in Evolution: Why did early biochemical evolution select D-ribose over its stereochemical epimers (arabinose, xylose, or lyxose) to form the backbone of life? The answer lies in its unique thermodynamic equilibrium. In an aqueous environment, D-ribose maintains an unusually high furanose population (approximately 20%)[2]. In stark contrast, epimers like D-xylose exist almost exclusively in the pyranose form (<1% furanose). This high furanose availability in D-ribose drastically lowers the kinetic barrier for the formation of N-glycosidic bonds with nucleobases, making the hydroxymethyloxolanetriol scaffold uniquely suited for genetic information storage and replication.

Historical Milestones: From Synthetic Chemistry to Astrophysics

The elucidation of the hydroxymethyloxolanetriol structure spans over a century of chemical and astrophysical discovery.

  • 1891 - Stereochemical Elucidation: German chemist Emil Fischer systematically determined the stereochemistry of known sugars. Utilizing the Kiliani-Fischer synthesis, he extended carbon chains to synthesize and map the configurations of arabinose, xylose, and ultimately ribose, earning the 1902 Nobel Prize in Chemistry[3].

  • 1909 - Biological Isolation: Phoebus Levene, working at the Rockefeller Institute, successfully isolated D-ribose from yeast nucleic acids. He correctly identified it as the five-carbon sugar integral to the RNA molecule, fundamentally distinguishing RNA from DNA (which he later proved contains 2-deoxyribose)[4].

  • 2025 - Extraterrestrial Origins: The NASA OSIRIS-REx mission returned pristine samples from the near-Earth asteroid Bennu. Astrochemical analysis revealed the presence of bio-essential sugars, including ribose, while notably lacking deoxyribose[5]. This discovery provides profound support for the "RNA World" hypothesis, suggesting that the hydroxymethyloxolanetriol scaffold was synthesized via formose-like reactions in the early solar system and delivered to Earth via meteoritic bombardment[5].

Biosynthetic and Synthetic Pathways

In modern biological systems, the synthesis of the hydroxymethyloxolanetriol ring is tightly regulated via the Pentose Phosphate Pathway (PPP). The acyclic precursor, Ribose-5-Phosphate, undergoes cyclization and subsequent pyrophosphorylation to form 5-Phosphoribosyl-1-pyrophosphate (PRPP), the universal furanose donor for nucleotide synthesis.

Biosynthesis G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD PG 6-Phosphogluconate PGL->PG Lactonase Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD R5P Ribose-5-Phosphate (Acyclic Form) Ru5P->R5P Isomerase PRPP 5-Phosphoribosyl-1-pyrophosphate (Furanose Precursor) R5P->PRPP PRPS

Biosynthesis of D-ribofuranose precursors via the Pentose Phosphate Pathway.

Experimental Methodology: Self-Validating Isolation Protocol

To understand the physicochemical properties of hydroxymethyloxolanetriols, one must examine the classical methods of isolation. The following protocol details the extraction of D-ribose from yeast RNA, modernized for contemporary analytical verification.

Causality & Self-Validation: This protocol leverages the differential acid lability of glycosidic bonds. Purine N-glycosidic bonds are highly susceptible to mild acid, whereas pyrimidine bonds and the phosphodiester backbone require harsher conditions. By using 0.1M H₂SO₄, we selectively liberate the free furanose ring without degrading the sugar itself. The use of Barium Carbonate (BaCO₃) for neutralization acts as a self-validating system : the reaction produces highly insoluble Barium Sulfate (BaSO₄). When no further precipitation occurs upon the addition of BaCO₃, the chemist has immediate, visual confirmation that neutralization is complete and all sulfate ions have been quantitatively removed from the solution, preventing salt contamination during downstream chromatography.

Protocol: Extraction of D-Ribofuranose from Yeast RNA
  • Selective Hydrolysis: Suspend 50g of purified yeast RNA in 500 mL of 0.1M H₂SO₄. Heat the suspension to 100°C under reflux for exactly 1 hour to selectively cleave purine N-glycosidic bonds.

  • Self-Validating Neutralization: Cool the hydrolysate to room temperature. Gradually add solid BaCO₃ while stirring. Continue addition until effervescence ceases, the pH stabilizes at 6.5 - 7.0, and no new white precipitate forms.

  • Precipitation & Filtration: Filter the mixture through a Celite pad to remove the BaSO₄ precipitate and unreacted BaCO₃. This yields a clear, sulfate-free filtrate containing free D-ribose, pyrimidine nucleotides, and cleaved purine bases.

  • Chromatographic Separation: Pass the filtrate through a strong anion-exchange resin (e.g., Dowex-1 in formate form). The neutral hydroxymethyloxolanetriol (D-ribose) elutes in the void volume, while negatively charged nucleotides and free bases are retained on the column.

  • Crystallization: Lyophilize the neutral fraction to a thick syrup. Dissolve in minimal hot absolute ethanol, seed with a pure D-ribose crystal, and cool to 4°C to induce crystallization.

Extraction Step1 Yeast RNA Extract Step2 Mild Acid Hydrolysis (0.1M H2SO4, 100°C) Step1->Step2 Step3 Neutralization (BaCO3 addition) Step2->Step3 Step4 Precipitation & Filtration (Remove BaSO4) Step3->Step4 Step5 Anion-Exchange Chromatography Step4->Step5 Step6 Lyophilization & Crystallization Step5->Step6

Self-validating experimental workflow for the isolation of D-ribose from RNA.

Quantitative Structural Data

The structural viability of pentoses for biological systems is dictated by their cyclic equilibrium. The table below summarizes the thermodynamic distribution of aldopentoses in aqueous solution at 25°C, highlighting the unique furanose stability of D-ribose[2].

Epimer (Common Name)IUPAC NomenclatureFuranose Stability (%)Pyranose Stability (%)Primary Biological Role
D-Ribose (2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol~20.0%~80.0%RNA backbone, ATP, NADH
D-Arabinose (2R,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol~3.0%~97.0%Plant hemicellulose, bacterial walls
D-Lyxose (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol~1.0%~99.0%Rare; mycobacterial glycolipids
D-Xylose (2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol< 1.0%> 99.0%Wood sugar, xylan polymers

Pharmaceutical Applications & Drug Development

The hydroxymethyloxolanetriol scaffold is the cornerstone of nucleoside analogue drug development. By modifying the hydroxyl groups on the oxolane ring, researchers synthesize potent antiviral and antineoplastic agents:

  • Chain Terminators: Removal or modification of the 3'-hydroxyl group (e.g., Zidovudine/AZT) prevents the formation of 3'-5' phosphodiester bonds, effectively terminating viral DNA/RNA synthesis.

  • Stereochemical Inversion: Inverting the stereocenter at the C2' position (creating arabinofuranose derivatives like Cytarabine) introduces steric hindrance that inhibits human DNA polymerases, providing potent anti-leukemic activity.

Conclusion

From Emil Fischer's meticulous benchtop syntheses to the detection of primordial sugars in the vacuum of space, the history of hydroxymethyloxolanetriol compounds is a testament to the predictive power of organic chemistry. The unique thermodynamic stability of the D-ribofuranose ring not only made it the chemical architecture of early life but continues to make it an indispensable scaffold in modern pharmaceutical design.

References

  • Title: 5-(Hydroxymethyl)oxolane-2,3,4-triol | Source: PubChem | URL: [Link]

  • Title: Phoebus Levene | Discoveries & Biography | Source: Britannica | URL: [Link]

  • Title: Emil Fischer and the Structure of Grape Sugar and Its Isomers | Source: Yale Chemistry Department | URL: [Link]

  • Title: Sugars, 'Gum,' Stardust Found in NASA's Asteroid Bennu Samples | Source: NASA | URL: [Link]

  • Title: Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network | Source: PMC / NIH | URL: [Link]

Sources

In silico modeling of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol interactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: In Silico Modeling of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol Interactions with Protein Targets

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The intricate dance between carbohydrates and proteins governs a vast array of biological processes, from immune responses to cellular communication.[1][2] Understanding these interactions at an atomic level is paramount for the development of novel therapeutics. This guide provides a comprehensive, technically-grounded framework for the in silico investigation of small carbohydrate ligands, using (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, a stereoisomer of D-Xylulose, as a case study.[3] We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations to the challenging field of structural glycobiology.[4]

Foundational Principles: Preparing for a Successful Campaign

The success of any in silico modeling project is predicated on the quality of the initial setup. Garbage in, garbage out is the immutable law of computational science. This section details the critical preparatory stages that form the bedrock of a reliable simulation.

Sourcing and Curating High-Quality Structural Data

The first step is to acquire the three-dimensional coordinates for both the protein receptor and the small molecule ligand.

  • Protein Receptor: The primary resource for experimentally determined macromolecular structures is the Protein Data Bank (PDB) .[5][6][7][8][9] When selecting a PDB entry, prioritize high-resolution crystal structures (<2.5 Å) with minimal missing residues or conformational ambiguities in the binding site.

  • Ligand: The structure for (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol can be obtained from chemical databases like PubChem or ZINC .[10][11][12][13] These databases provide idealized, low-energy conformations in standard formats (e.g., SDF, MOL2) suitable for initial docking studies.

The Causality of Force Field Selection: A Critical Choice for Carbohydrates

A force field is a set of parameters and equations used to calculate the potential energy of a system of atoms. For carbohydrates, this choice is non-trivial. Standard protein force fields often fail to accurately represent the complex stereoelectronic effects inherent to sugars, such as the anomeric effect.

Expert Insight: The use of a specialized carbohydrate force field is not merely a suggestion; it is a requirement for scientific accuracy. Force fields like GLYCAM , or the carbohydrate extensions for CHARMM and GROMOS , have been specifically parameterized to handle the unique conformational properties of glycosidic linkages and ring puckering, which are governed by subtle electronic effects.[14][15][16][17] Failure to use a carbohydrate-specific force field can lead to incorrect ligand conformations and dynamics, invalidating subsequent results.

Protocol: System Preparation

This protocol outlines the essential steps to prepare the raw structural files for simulation.

  • Protein Preparation:

    • Load the PDB structure into a molecular modeling program (e.g., UCSF Chimera, PyMOL).

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands (unless studying their displacement).

    • Inspect the protein for missing side chains or loops. Use tools like Modeller or the built-in functions of your chosen software to rebuild these regions.

    • Add hydrogen atoms, ensuring correct protonation states for titratable residues (His, Asp, Glu, Lys) at a physiological pH (typically 7.4). This is a critical step as hydrogen bonds are the primary drivers of carbohydrate-protein interactions.

  • Ligand Preparation:

    • Load the ligand structure file.

    • Add hydrogen atoms.

    • Generate atomic partial charges using a reliable method. For force fields like CHARMM, the CGenFF server is an authoritative resource for generating topologies and parameters for drug-like molecules.[18]

    • Save the prepared protein and ligand as separate files (e.g., PDBQT for Vina, MOL2 for others).

The Integrated Computational Workflow

We advocate for a multi-stage workflow that progressively increases in computational expense and predictive accuracy. This approach uses less expensive methods to filter and refine possibilities before committing to more rigorous, time-consuming calculations.

cluster_prep 1. Preparation cluster_dock 2. Pose Prediction cluster_md 3. Dynamic Refinement cluster_energy 4. Affinity Estimation cluster_analysis 5. Analysis PDB Protein Structure (PDB) Prep System Preparation (Add Hydrogens, Assign Charges) PDB->Prep LigandDB Ligand Structure (PubChem) LigandDB->Prep Dock Molecular Docking (AutoDock Vina) Prep->Dock Prepared Structures MD Molecular Dynamics (GROMACS) Dock->MD Top-Ranked Pose(s) MMPBSA Binding Free Energy (MM/PBSA) MD->MMPBSA Stable Trajectory Analysis Interaction Analysis & Validation MMPBSA->Analysis Energy & Stability Data

Caption: High-level overview of the integrated in silico workflow.

Stage 1: Molecular Docking – Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19][20][21] Its primary utility is in rapidly generating plausible binding hypotheses.

Causality: We begin with docking because it is computationally inexpensive and can efficiently sample a vast conformational space.[22] This allows us to identify a small number of high-probability binding poses from which to launch more accurate, and costly, MD simulations.

Receptor Prepared Receptor (.pdbqt) Vina Run AutoDock Vina Receptor->Vina Ligand Prepared Ligand (.pdbqt) Ligand->Vina GridBox Define Search Space (Grid Box) GridBox->Vina Results Analyze Poses & Scores Vina->Results Output Best Pose for MD Results->Output

Caption: The molecular docking workflow using AutoDock Vina.

Protocol: Molecular Docking with AutoDock Vina [23][24]

  • Input Preparation: Ensure both the protein receptor and the ligand are prepared in the PDBQT format, which includes partial charges and atom type definitions.

  • Define the Search Space: Define a "grid box" that encompasses the putative binding site on the protein. If the binding site is unknown, a "blind docking" approach with a grid box covering the entire protein surface can be used.

  • Configuration: Create a configuration file specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the desired exhaustiveness of the search.

  • Execution: Run the AutoDock Vina executable from the command line.[24]

  • Analysis: Vina will output a set of binding poses ranked by a scoring function (in kcal/mol). The top-ranked poses should be visually inspected. Look for poses that form chemically sensible interactions (e.g., hydrogen bonds between the ligand's hydroxyl groups and polar residues in the protein).

Data Presentation: Sample Docking Results

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
1-7.2ASP 85, ASN 102, TYR 1504
2-6.9ASP 85, GLU 90, LYS 1483
3-6.5TRP 88, GLN 100, TYR 1503
Stage 2: Molecular Dynamics (MD) – Assessing Stability and Dynamics

While docking provides a static snapshot, MD simulation offers a dynamic view of the system over time.[25] By simulating the motions of atoms, we can assess the stability of the docked pose, observe conformational changes, and understand the role of solvent.

Causality: An MD simulation is a self-validating system. If an incorrectly docked pose is used to initiate a simulation, the ligand will often dissociate from the binding pocket, indicating an unstable complex. A stable trajectory, where the ligand maintains its core interactions, provides strong evidence for a viable binding mode.

Start Protein-Ligand Complex (from Docking) Topology Generate Topology (Choose Force Field) Start->Topology Solvate Define Box & Solvate (Add Water) Topology->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Minimize Energy Minimization Ions->Minimize NVT NVT Equilibration (Constant Temp) Minimize->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD Run NPT->Production Trajectory Analyze Trajectory Production->Trajectory

Sources

Thermochemical Blueprint of L-Xylulose: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive thermochemical analysis of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, the cyclic furanose form of the ketopentose L-xylulose. As a key intermediate in metabolic pathways and a stereoisomer of sugars with significant biological relevance, a deep understanding of its thermodynamic properties is paramount for researchers, scientists, and drug development professionals. This document delineates both experimental and computational methodologies for determining critical thermochemical parameters, including enthalpy of formation, Gibbs free energy, and thermal stability. By synthesizing theoretical principles with practical applications, this guide aims to equip scientists with the necessary knowledge to predict and interpret the energetic landscape of L-xylulose and its derivatives in various chemical and biological systems.

Introduction: The Significance of L-Xylulose in a Thermochemical Context

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, commonly known as L-xylulose in its five-membered ring (furanose) form, is a pentose sugar of considerable biochemical interest.[1][2] While its enantiomer, D-xylulose, is a well-established intermediate in the pentose phosphate pathway, L-xylulose metabolism is linked to the uronic acid pathway. Understanding the thermochemical properties of L-xylulose is not merely an academic exercise; it provides the fundamental data required to predict reaction spontaneity, equilibrium positions, and stability under various conditions.[3] For drug development professionals, this information is critical for designing and synthesizing novel therapeutics, understanding drug-target interactions, and optimizing manufacturing processes.

The stability and reactivity of a molecule are dictated by its energy content. Thermochemical analysis provides a quantitative measure of this energy, typically expressed in terms of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).[3] These parameters govern the feasibility and directionality of chemical reactions, making them indispensable for predicting the behavior of L-xylulose in complex biological and synthetic environments.[4][5]

This guide will explore the principal experimental and computational techniques employed to elucidate the thermochemical profile of L-xylulose. We will delve into the causality behind the choice of specific methodologies and provide a framework for interpreting the resulting data.

Experimental Determination of Thermochemical Properties

Direct measurement of thermochemical data provides the "gold standard" for accuracy. The primary experimental techniques for characterizing the thermodynamic properties of carbohydrates like L-xylulose are calorimetry and thermal analysis methods.

Bomb Calorimetry: Measuring the Enthalpy of Combustion

Bomb calorimetry is a cornerstone technique for determining the standard enthalpy of formation (ΔH°f) of a compound.[6] The principle is straightforward: a known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the exothermic combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is precisely measured.[6]

Causality of Experimental Design: The use of a sealed, high-pressure oxygen environment ensures complete and rapid combustion, which is essential for accurate heat measurement. The surrounding water bath has a known heat capacity, allowing for the calculation of the heat absorbed, which is equal in magnitude to the heat released by the reaction.[6]

Experimental Protocol: Bomb Calorimetry of L-Xylulose

  • Sample Preparation: A precisely weighed sample (typically 1-1.5 grams) of pure, crystalline L-xylulose is pressed into a pellet. The sample must be thoroughly dried to eliminate any residual moisture, which would introduce errors in the heat measurement.

  • Calorimeter Assembly: The sample pellet is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Immersion and Equilibration: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition and Data Acquisition: The fuse wire is ignited by passing an electric current, initiating the combustion of the L-xylulose sample. The temperature of the water bath is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat of combustion is calculated using the temperature change, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and the mass of the sample.[6] The standard enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation for the combustion products (CO2 and H2O).[7]

Thermal Analysis: Probing Stability and Phase Transitions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for investigating the thermal stability and phase behavior of materials.[8][9][10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][11] This is particularly useful for determining decomposition temperatures and identifying the loss of volatile components. For L-xylulose, TGA can reveal the temperatures at which dehydration and subsequent thermal degradation occur.[12]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[13] This technique is highly sensitive to phase transitions such as melting, crystallization, and glass transitions.[9][12] For L-xylulose, DSC can be used to determine its melting point and the enthalpy associated with this phase change. The presence of endothermic peaks can signify melting and decomposition processes.[9]

Self-Validating System: The combination of TGA and DSC provides a self-validating system. TGA identifies the temperature ranges of mass loss, which can then be correlated with the endothermic or exothermic events observed in the DSC thermogram, allowing for a more complete picture of the thermal decomposition pathway.

Experimental Workflow: TGA/DSC Analysis

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation Prep Weigh ~5-10 mg of pure L-xylulose TGA_Load Load sample into TGA pan Prep->TGA_Load DSC_Load Load sample into DSC pan Prep->DSC_Load TGA_Run Heat at a controlled rate (e.g., 10 °C/min) under inert atmosphere (N2) TGA_Load->TGA_Run TGA_Data Record mass change vs. temperature TGA_Run->TGA_Data Interpret Correlate TGA mass loss steps with DSC peaks (melting, decomposition) TGA_Data->Interpret DSC_Run Heat at a controlled rate (e.g., 10 °C/min) under inert atmosphere (N2) DSC_Load->DSC_Run DSC_Data Record heat flow vs. temperature DSC_Run->DSC_Data DSC_Data->Interpret Computational_Workflow Input Input Structure ((3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol) Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy Calculation (e.g., G4MP2 or CBS-APNO) Opt->SPE ZPE Zero-Point Energy & Thermal Corrections Freq->ZPE Thermo_Data Thermochemical Data (ΔH°f, ΔG°f, S°) SPE->Thermo_Data ZPE->Thermo_Data

Caption: Computational workflow for thermochemical prediction.

Isodesmic Reactions: A Strategy for Error Cancellation

A significant challenge in computational thermochemistry is the accumulation of small errors. Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. [14][15]By calculating the enthalpy of such a reaction, systematic errors in the computational method tend to cancel out. If the experimental enthalpies of formation are known for all other species in the isodesmic reaction, the enthalpy of formation for the target molecule (L-xylulose) can be determined with high accuracy. [14]

Summary of Key Thermochemical Data

While specific experimental data for L-xylulose is not abundant in the public literature, we can draw comparisons with similar pentose sugars and utilize computational estimates. The following table summarizes the expected range and significance of key thermochemical parameters for L-xylulose.

Thermochemical ParameterExpected Value Range (Solid State)Significance in Drug Development
Standard Enthalpy of Formation (ΔH°f) -1000 to -1300 kJ/molIndicates the molecule's intrinsic stability. Essential for calculating reaction enthalpies and assessing energy requirements for synthesis. [7]
Standard Gibbs Free Energy of Formation (ΔG°f) Varies significantly with conditionsDetermines the spontaneity of formation and the equilibrium position of reactions involving L-xylulose. [3]Crucial for predicting metabolic pathway feasibility. [16]
Melting Point 100 - 170 °CDefines the upper-temperature limit for solid-state processing and storage. Affects formulation strategies. [12]
Decomposition Temperature > 170 °CIndicates the onset of thermal instability. [8][12]Critical for establishing safe operating temperatures during manufacturing and formulation.

Conclusion and Future Directions

The thermochemical analysis of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol provides a foundational understanding of its energetic properties, which is indispensable for its application in drug development. The experimental techniques of bomb calorimetry, TGA, and DSC, coupled with high-level computational methods, offer a robust framework for a comprehensive thermochemical characterization.

For researchers and drug development professionals, these data inform everything from synthetic route design to formulation and stability testing. A thorough grasp of the thermochemical landscape of L-xylulose and its derivatives will undoubtedly accelerate the development of novel therapeutics that leverage the unique properties of this important monosaccharide. Future research should focus on obtaining precise experimental thermochemical data for L-xylulose to validate and refine computational models, further enhancing their predictive power.

References

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Methodological & Application

Synthesis methods for (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Stereoselective Synthesis of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Authored by: A Senior Application Scientist

Introduction

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, a C2-branched furanoside, represents a class of carbohydrate analogues with significant potential in medicinal chemistry and drug development. The introduction of a hydroxymethyl group at the anomeric C2 position creates a unique stereochemical and functional arrangement, making it a valuable chiral building block for the synthesis of complex natural products and modified nucleosides with potential antiviral or anticancer activities. The precise stereochemical configuration of (3S,4R) at the C3 and C4 positions, corresponding to a D-ribo configuration, necessitates highly stereoselective synthetic strategies. This guide provides a comprehensive overview of a plausible and chemically sound synthetic approach to this target molecule, drawing from established principles of carbohydrate chemistry. We will delve into the rationale behind the chosen synthetic route, provide detailed experimental protocols, and offer insights into the critical aspects of stereochemical control.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests that it can be derived from a suitably protected D-ribose derivative. The key strategic challenges involve the stereoselective introduction of a hydroxymethyl group at the C2 position and the subsequent reduction of the anomeric center to establish the desired furanoside structure. A potential precursor is the 2-C-hydroxymethyl-D-ribono-1,4-lactone, which can be stereoselectively reduced to the target triol.

Retrosynthesis target (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol lactone Protected 2-C-hydroxymethyl-D-ribono-1,4-lactone target->lactone Stereoselective Reduction protected_ribose Protected D-Ribose lactone->protected_ribose C2-Hydroxymethylation d_ribose D-Ribose protected_ribose->d_ribose Protection

Caption: Retrosynthetic analysis of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol.

This guide will focus on a synthetic strategy commencing from D-ribose, a readily available and cost-effective starting material. The proposed pathway involves the protection of the hydroxyl groups, introduction of the C2-hydroxymethyl moiety, and a final reduction step.

Synthetic Approach from D-Ribose: A Detailed Protocol

This synthetic route is designed to provide a high degree of stereocontrol, leveraging the inherent chirality of the D-ribose starting material and the judicious use of protecting groups.

Step 1: Synthesis of 2,3-O-Isopropylidene-D-ribofuranose

The initial step involves the selective protection of the C2 and C3 hydroxyl groups of D-ribose as an isopropylidene acetal. This protection strategy serves a dual purpose: it prevents these hydroxyls from participating in subsequent reactions and locks the furanose ring in a specific conformation, which can influence the stereochemical outcome of later steps.[1]

Protocol:

  • Suspend D-ribose (1 equivalent) in anhydrous acetone.

  • Add a catalytic amount of p-toluenesulfonic acid and anhydrous copper sulfate.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction with a mild base (e.g., sodium bicarbonate) and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then subjected to mild acid hydrolysis (e.g., 0.2 M HCl) to selectively remove any pyranose forms, yielding the desired 2,3-O-isopropylidene-D-ribofuranose.[1]

Parameter Condition Rationale
Solvent Anhydrous AcetoneServes as both solvent and reagent for acetal formation.
Catalyst p-toluenesulfonic acidAcid catalyst for acetal formation.
Dehydrating Agent Anhydrous Copper SulfateRemoves water generated during the reaction, driving the equilibrium towards product formation.
Reaction Time Varies (TLC monitoring)Ensures complete conversion of the starting material.
Step 2: Introduction of the Hydroxymethyl Group at C2

This is a critical step that establishes the C2-branched structure. A plausible approach involves the formation of a 2-C-hydroxymethyl derivative from a protected D-ribose precursor.[2] This can be achieved through a reaction with formaldehyde.

Protocol:

  • Dissolve the 2,3-O-isopropylidene-D-ribofuranose (1 equivalent) in a suitable solvent such as THF.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to generate an enolate at the C2 position.

  • Introduce formaldehyde (as paraformaldehyde or a solution of formaldehyde in a suitable solvent) to the reaction mixture.

  • Allow the reaction to warm to room temperature slowly.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Parameter Condition Rationale
Base LDAA strong base is required to deprotonate the C2 position, forming the reactive enolate.
Electrophile FormaldehydeReacts with the enolate to introduce the hydroxymethyl group.
Temperature -78 °C to RTLow temperature is crucial to control the reactivity of the enolate and minimize side reactions.
Step 3: Conversion to 2-C-Hydroxymethyl-D-ribono-1,4-lactone

The newly introduced hydroxymethyl group at C2, along with the existing hydroxyls, can be oxidized to form the corresponding lactone. This lactone is a key intermediate for the final reduction step.

Protocol:

  • The crude product from the previous step can be subjected to oxidation without extensive purification.

  • A mild oxidizing agent, such as bromine water, can be used to oxidize the aldehyde (in the open-chain form) to a carboxylic acid, which will spontaneously cyclize to the lactone.

  • Alternatively, oxidation of the primary alcohol at C5 followed by protection and subsequent oxidation of the anomeric carbon can lead to the desired lactone.

Step 4: Stereoselective Reduction of 2-C-Hydroxymethyl-D-ribono-1,4-lactone

The final step is the stereoselective reduction of the lactone to the target triol. This requires a reducing agent that can reduce the lactone to the hemiacetal (lactol) without over-reduction to the diol. Subsequent reduction of the anomeric carbon will yield the final product. Lithium triethylborohydride (LTBH) has been shown to be effective for the reduction of sugar lactones to hemiacetals.[3]

Protocol:

  • Dissolve the protected 2-C-hydroxymethyl-D-ribono-1,4-lactone (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Add a solution of Lithium Triethylborohydride (LTBH, "Super-Hydride®") (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for approximately 30 minutes, monitoring the reaction progress by TLC.[3]

  • Carefully quench the reaction with water or a dilute acid.

  • Extract the product with an organic solvent.

  • The resulting hemiacetal can then be further reduced at the anomeric position using a reducing agent like sodium borohydride.

  • Finally, remove the protecting groups (e.g., the isopropylidene group) under acidic conditions to yield the target (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol.

Parameter Condition Rationale
Reducing Agent LTBHKnown for the clean and high-yielding reduction of sugar lactones to hemiacetals.[3]
Solvent Anhydrous DCM or THFAprotic solvent to prevent reaction with the hydride reagent.
Temperature 0 °CHelps to control the reactivity and selectivity of the reduction.
Stoichiometry 1.2 equivalents of LTBHA slight excess ensures complete conversion of the starting material.[3]

digraph "Synthesis_Workflow" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#EA4335", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [color="#FBBC05", penwidth=1.5];

d_ribose [label="D-Ribose"]; protected_ribose [label="2,3-O-Isopropylidene-D-ribofuranose"]; hydroxymethylated [label="Protected 2-C-hydroxymethyl-D-ribofuranose"]; lactone [label="Protected 2-C-hydroxymethyl-D-ribono-1,4-lactone"]; target [label="(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol"];

d_ribose -> protected_ribose [label="Acetone, H+"]; protected_ribose -> hydroxymethylated [label="1. LDA\n2. HCHO"]; hydroxymethylated -> lactone [label="Oxidation"]; lactone -> target [label="1. LTBH\n2. NaBH4\n3. H+ (deprotection)"]; }

Sources

Application Notes and Protocols for (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol (D-Ribofuranose) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, commonly known as D-ribofuranose, in modern organic synthesis. D-ribofuranose, a naturally occurring pentose sugar, is a cornerstone of the chiral pool, offering a readily available, stereochemically rich scaffold for the synthesis of complex molecules, most notably nucleoside analogues with significant therapeutic applications.

Introduction: The Strategic Importance of D-Ribofuranose

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, in its D-ribose form, is a fundamental building block in biochemistry, forming the backbone of RNA. In synthetic organic chemistry, its value lies in the dense array of stereocenters and functional groups packed into a compact furanose ring. This structure provides a powerful starting point for enantioselective synthesis, allowing chemists to bypass the need for developing de novo asymmetric routes.

The primary challenge and, simultaneously, the synthetic opportunity in using D-ribose lies in the selective manipulation of its four hydroxyl groups (at C1, C2, C3, and C5). The subtle differences in the reactivity of the primary (C5-OH) versus the secondary (C2-OH, C3-OH) and anomeric (C1-OH) hydroxyls allow for regioselective protection and functionalization, which is the cornerstone of its synthetic utility.[1]

This guide will focus on the most prominent application of D-ribofuranose: its role as a precursor to modified nucleosides, which are pivotal in the development of antiviral and anticancer therapeutics. We will detail the key strategic steps, including protecting group manipulation, deoxygenation, and glycosylation.

Core Application: Synthesis of Nucleoside Analogues

The modification of the ribose moiety in nucleosides is a proven strategy for creating potent antiviral and anticancer agents. A common modification is the removal of a hydroxyl group, particularly at the 5'-position, to generate 5'-deoxynucleosides. These analogues often exhibit unique biological activities and can have reduced toxicity because they cannot be phosphorylated in vivo.[2]

A key intermediate in the synthesis of many 5'-deoxynucleosides, including the antitumor drug capecitabine, is 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose .[2][3][4] The synthesis of this intermediate from D-ribose is a multi-step process that elegantly showcases the principles of carbohydrate chemistry.

Synthetic Workflow for 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

The overall strategy involves a sequence of protection, activation, deoxygenation, and deprotection/acetylation steps. This workflow is designed to be high-yielding, cost-effective, and scalable for multi-gram preparations.[2][3]

G DRibose D-Ribose Ketalization Ketalization DRibose->Ketalization MethylRibofuranoside Methyl 2,3-O-isopropylidene- β-D-ribofuranoside Ketalization->MethylRibofuranoside Tosylation Selective Tosylation (Activation) MethylRibofuranoside->Tosylation TosylIntermediate Methyl 2,3-O-isopropylidene- 5-O-tosyl-β-D-ribofuranoside Tosylation->TosylIntermediate Reduction Reduction (Deoxygenation) TosylIntermediate->Reduction DeoxyIntermediate Methyl 5-deoxy-2,3-O- isopropylidene-β-D-ribofuranoside Reduction->DeoxyIntermediate Hydrolysis Hydrolysis DeoxyIntermediate->Hydrolysis DeoxyRibofuranose 5-Deoxy-D-ribofuranose Hydrolysis->DeoxyRibofuranose Acetylation Acetylation DeoxyRibofuranose->Acetylation FinalProduct 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose Acetylation->FinalProduct

Caption: Overall workflow for the synthesis of a key 5'-deoxyribose intermediate.

Detailed Experimental Protocols

The following protocols are adapted from established and reliable synthetic routes.[2][5]

This initial step serves two purposes: it protects the cis-diol at C2 and C3, and it installs a methyl glycoside at the anomeric C1 position, which protects it from undesired reactions in subsequent steps. The formation of the five-membered furanoside ring is favored under these kinetic conditions.

Methodology:

  • Suspend D-ribose in a mixture of acetone and methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Stir the reaction mixture at room temperature until the D-ribose has fully dissolved and the reaction is complete (monitored by TLC).

  • Neutralize the reaction carefully with a base such as sodium bicarbonate solution.

  • Filter the mixture to remove any inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure methyl 2,3-O-isopropylidene-β-D-ribofuranoside.

Reagent/ParameterTypical Quantity/SettingPurpose
D-Ribose1.0 eqStarting Material
Acetone/MethanolSolventReagent and Solvent
Conc. H₂SO₄CatalyticAcid catalyst
TemperatureRoom TemperatureReaction Condition
Sodium BicarbonateTo pH 6-7Neutralization

The primary hydroxyl at C5 is more sterically accessible and nucleophilic than the remaining secondary hydroxyls, allowing for its selective activation. This is typically achieved by converting it into a good leaving group, such as a tosylate or mesylate. The subsequent deoxygenation is a key step, accomplished by reductive displacement with a hydride reagent.[3][5]

Part A: Esterification (Tosylation)

  • Dissolve the product from Protocol 1 in a suitable solvent like dichloromethane (DCM) or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (if using DCM) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl).

  • Allow the reaction to stir at 0 °C and then warm to room temperature until completion.

  • Work up the reaction by washing with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude tosylated intermediate, which is often used directly in the next step.[2]

Part B: Reduction (Deoxygenation)

  • Dissolve the crude tosylated intermediate in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).[2][5]

  • Add a hydride reducing agent. Sodium borohydride (NaBH₄) is a common choice, though more powerful reagents like lithium triethylborohydride (LTTBA, "Super-Hydride") can give higher yields and cleaner reactions.[2][5]

  • Heat the reaction mixture (e.g., to 80-85°C for NaBH₄ in DMSO) and stir until the tosylate is consumed.[2]

  • Cool the reaction and quench by carefully pouring it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to yield the crude methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside.

The final steps involve the removal of the isopropylidene and methyl glycoside protecting groups, followed by peracetylation of all hydroxyl groups to yield the stable, activated sugar donor for glycosylation reactions.

Part A: Hydrolysis

  • To the crude product from Protocol 2, add a dilute aqueous solution of a strong acid (e.g., 0.04N sulfuric acid).[2]

  • Heat the mixture (e.g., to 80-85°C) and stir until hydrolysis is complete.

  • Cool the solution and neutralize with a base like barium carbonate or calcium carbonate.

  • Filter the mixture and concentrate the filtrate to obtain crude 5-deoxy-D-ribofuranose as a syrup.[2]

Part B: Acetylation

  • Dissolve the crude 5-deoxy-D-ribofuranose syrup in pyridine.

  • Cool the solution to 0 °C and add acetic anhydride.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Pour the reaction mixture into ice water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (to remove pyridine), saturated sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure. The final product, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, can be purified by chromatography or crystallization.[2]

Advanced Applications and Alternative Strategies

Chiral Pool Synthesis

D-ribose is a versatile starting material for creating other chiral molecules. For instance, synthetic routes have been developed to convert the readily available D-ribose into its enantiomer, L-ribose, or into other rare sugars like L-deoxyribose.[6][7] These syntheses often involve multi-step sequences that invert key stereocenters and showcase advanced synthetic methodologies.

Protecting Group Strategies

The success of any synthesis starting from D-ribose hinges on a robust protecting group strategy.[1][8] The choice of protecting groups can influence the reactivity of the sugar and the stereochemical outcome of subsequent reactions.

G cluster_pg Common Protecting Groups cluster_reactions Selective Reactions Ribose D-Ribofuranose C1-OH (Anomeric) C2,C3-OH (cis-Diol) C5-OH (Primary) Glycosylation Glycosylation Ribose:c1->Glycosylation Forms Glycosidic Bond Tosylation Tosylation/Mesylation Ribose:c5->Tosylation Selective Activation Ketalization Ketalization Ribose:c23->Ketalization Protects cis-Diol Acyl Acyl (Ac, Bz) Acyl->Ribose:c1 Protects Anomeric OH Silyl Silyl (TBDMS, TIPS) Silyl->Ribose:c5 Protects Primary OH Acetal Acetal (Isopropylidene) Acetal->Ribose:c23 Protects Diol

Caption: Logical relationships in protecting group strategies for D-ribofuranose.

Key Considerations for Protecting Groups:

  • Orthogonality: Choosing protecting groups that can be removed under different conditions (e.g., acid-labile acetals, base-labile acyl groups, and fluoride-labile silyl ethers) is crucial for complex syntheses.

  • Stereoelectronic Effects: Protecting groups can influence the conformation of the furanose ring and direct the stereochemical outcome of reactions, such as glycosylations.

  • Regioselectivity: The inherent reactivity differences (primary > secondary) can be exploited for selective protection, often without the need for enzymatic or catalytic methods.[1]

Conclusion

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, or D-ribofuranose, is a powerful and versatile chiral synthon. Its primary application in the synthesis of modified nucleosides for drug development underscores its importance in medicinal chemistry. The successful use of D-ribose requires a thorough understanding of carbohydrate chemistry, particularly the strategic application of protecting groups to enable regioselective functionalization and modification. The protocols and strategies outlined in this guide provide a solid foundation for researchers and professionals aiming to leverage this invaluable building block in their synthetic endeavors.

References

  • BenchChem. (2025). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: An Application Note and Detailed Protocol.
  • Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. (2003). PubMed.
  • 3-DEOXY-1,2:5,6-BIS-O-(1-METHYLETHYLIDENE)-α-D-RIBO-HEXOFURANOSE. Organic Syntheses. Available at: [Link]

  • Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. (2003). ResearchGate. Available at: [Link]

  • Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. ResearchGate. Available at: [Link]

  • Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. Available at: [Link]

  • A stereospecific synthesis of L-deoxyribose, L-ribose and L-ribosides. ResearchGate. Available at: [Link]

  • PubChem. (3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol. National Center for Biotechnology Information. Available at: [Link]

  • Prebiotic Absolute Asymmetric Formation of D-Ribose by Wollastonite's Inherent Surface Structure. ChemRxiv. Available at: [Link]

  • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

  • Synthesis of l-ribose and 2-deoxy l-ribose. Google Patents.
  • A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. ResearchGate. Available at: [Link]

  • MolPort. (3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol. Available at: [Link]

  • Transformation of D-(-)-ribose into a natural product-like scaffold via a Lewis acid catalyzed intramolecular hetero-Diels-Alder reaction. (2007). PubMed. Available at: [Link]

Sources

Protocol for the purification of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Common Name: D-Xylulose (Furanose form) CAS Number: 551-84-8 Methodology: Ligand-Exchange Chromatography (LEC) & Enzymatic Enrichment

Introduction & Strategic Analysis

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, commonly known as D-Xylulose in its cyclic furanose form, is a rare ketopentose sugar. It serves as a critical metabolic intermediate in the pentose phosphate pathway and a precursor for potential antiviral nucleoside analogues and low-calorie sweeteners.

The Purification Challenge: The primary obstacle in isolating D-Xylulose is its thermodynamic equilibrium with its aldose isomer, D-Xylose . In typical enzymatic synthesis (using Xylose Isomerase), the reaction reaches an equilibrium of approximately 70:30 (Xylose:Xylulose). Standard silica chromatography fails to resolve these isomers effectively due to their nearly identical polarity.

The Solution: Ligand-Exchange Chromatography (LEC) This protocol utilizes Cation-Exchange Resins in the Calcium (Ca²⁺) form . Unlike traditional partition chromatography, LEC relies on the specific coordination chemistry between metal ions and the hydroxyl groups of the sugar.

  • Mechanism: Ketoses (like Xylulose) typically form stronger coordination complexes with Ca²⁺ ions than their corresponding aldoses (Xylose) due to the favorable spatial arrangement of their hydroxyl groups (often involving an axial-equatorial-axial sequence).

  • Result: D-Xylose (weaker interaction) elutes first, while D-Xylulose (stronger interaction) is retained longer, allowing for baseline separation.

Workflow Visualization

PurificationProtocol Start Crude Reaction Mixture (D-Xylose + D-Xylulose) Clarification Step 1: Clarification (Centrifugation + 0.22 µm Filtration) Start->Clarification Deionization Step 2: Pre-Column Deionization (Mixed Bed Resin: H+/OH-) Clarification->Deionization Remove salts/proteins LEC Step 3: Ligand-Exchange Chromatography (Ca2+ Resin, 60°C) Deionization->LEC Load Sample Fractionation Fraction Analysis (HPLC-RI) LEC->Fractionation Elution with Water Polishing Step 4: Polishing (Removal of leached Ca2+) Fractionation->Polishing Pool Xylulose Fractions Concentration Step 5: Concentration (Rotary Evaporation < 40°C) Polishing->Concentration Final Purified D-Xylulose Syrup (>95% Purity) Concentration->Final

Caption: Operational workflow for the isolation of D-Xylulose from an equilibrium mixture.

Detailed Protocol

Materials & Equipment
  • Stationary Phase: Strong Acid Cation (SAC) exchange resin, 4-8% cross-linked sulfonated polystyrene (e.g., Dowex 50W-X8, Amberlite CR1310, or Bio-Rad Aminex equivalent).

  • Mobile Phase: Degassed, ultra-pure water (18.2 MΩ·cm).

  • Column: Jacketed glass column (e.g., 2.5 cm ID x 100 cm length) to maintain temperature.

  • Detector: Refractive Index (RI) Detector.

Step 1: Resin Preparation (Calcium Form Conversion)

Rationale: Most commercial resins are supplied in the Na⁺ or H⁺ form and must be converted to Ca²⁺ for this specific separation.

  • Pack the resin into the column.

  • Wash with 1 M CaCl₂ solution at a flow rate of 0.5 BV/h (Bed Volumes per hour) for 4-5 bed volumes.

  • Rinse with degassed water until the eluent conductivity matches the influent water (approx. 5-10 BV).

  • Thermal Equilibration: Circulate water through the column jacket to maintain a bed temperature of 60°C .

    • Note: Elevated temperature improves mass transfer and reduces the viscosity of the sugar solution, resulting in sharper peaks.

Step 2: Sample Preparation
  • Concentration: Adjust the crude D-Xylose/D-Xylulose mixture to approx. 30-40% (w/v) dry solids.

  • Deionization: Pass the sample through a small guard column containing mixed-bed resin (H⁺/OH⁻ form) to remove ionic impurities (salts, buffers) that would otherwise displace Ca²⁺ from the main column.

  • Filtration: Filter through a 0.22 µm membrane to protect the resin.

Step 3: Chromatographic Separation
  • Loading: Inject the sample (volume ≤ 5% of total bed volume) onto the pre-equilibrated Ca²⁺ column.

  • Elution: Isocratic elution with degassed water at 60°C . Flow rate: 0.4 - 0.6 mL/min (optimized for column dimensions).

  • Fraction Collection: Collect fractions every 2-5 minutes.

    • Elution Order:

      • D-Xylose (Aldose) – Elutes first (Weak interaction).

      • D-Xylulose (Ketose) – Elutes second (Strong interaction).

    • Tip: The separation factor (α) is typically between 1.5 and 2.0.

Step 4: Post-Purification Processing
  • Analysis: Analyze fractions using analytical HPLC (e.g., Bio-Rad Aminex HPX-87C or HPX-87P column) to identify pure xylulose fractions.

  • Polishing: If Ca²⁺ leakage is suspected, pass the pooled fractions through a small chelating resin column or weak cation exchanger in H+ form.

  • Concentration: Concentrate the pooled fractions using a rotary evaporator under vacuum at < 40°C .

    • Warning: D-Xylulose is heat-sensitive and prone to degradation (caramelization) at high temperatures. Do not exceed 40°C.

  • Final Form: The product is typically obtained as a viscous, colorless syrup. Crystallization is extremely difficult and slow; lyophilization is recommended if a solid is required.

Quantitative Data Summary

ParameterSpecification / ValueNotes
Resin Type Sulfonated Polystyrene (Ca²⁺ form)4-8% Cross-linkage is optimal.
Temperature 60°C ± 2°CCritical for peak resolution.
Eluent Degassed WaterNo organic solvents required.
Load Capacity 5-10% of Bed VolumeOverloading causes peak tailing.
Typical Yield 85 - 90%Dependent on fraction cutting.
Final Purity > 95% (HPLC Area %)Major impurity: Residual D-Xylose.

Characterization & Quality Control

1. HPLC Analysis:

  • Column: Aminex HPX-87P (Lead form) or HPX-87C (Calcium form).

  • Conditions: 85°C, Water eluent, 0.6 mL/min.

  • Retention: D-Xylulose will have a distinct retention time (typically longer than xylose on Ca/Pb columns).

2. NMR Spectroscopy (D₂O):

  • Confirm the structure of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol .

  • ¹³C NMR: Look for the anomeric carbon signals of the furanose forms (α- and β-anomers) around 103-106 ppm. The open-chain keto form may be present in minor amounts (~20%) showing a ketone carbonyl signal ~213 ppm.

3. Optical Rotation:

  • Specific Rotation

    
     for D-Xylulose is approximately -33°  (equilibrium in water).
    

References

  • Separation of Sugars by Ligand-Exchange Chromatography. Source:Journal of Chromatography A. Context: Establishes the mechanism of Ca²⁺ coordination differences between aldoses and ketoses.

  • Preparation of D-xylulose from D-xylose. Source:TU Delft Repository. Context: Describes the enzymatic isomerization and purification challenges, highlighting the difficulty of crystallization.

  • Chromatographic separation of glucose, xylose and arabinose. Source:ResearchGate / Bioresource Technology. Context: Validates the use of Cation Exchange Resins (Amberlite IRP69 Ca²⁺) for monosaccharide separation.

  • PubChem Compound Summary: (3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol. Source:[1]PubChem. Context: Provides chemical structure, synonyms (L-Lyxulose isomer comparison), and physical properties.

Sources

Application Note: Quantitative Analysis of Oxolane-2,3,4-triols in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Oxolane-2,3,4-triols

Oxolane-2,3,4-triols, a class of sugar alcohols, are increasingly utilized as excipients in pharmaceutical formulations due to their desirable properties such as chemical inertness and taste-masking capabilities.[1][2] Their structural similarity to other polyols necessitates robust and specific analytical methods to ensure accurate quantification for formulation consistency, quality control, and regulatory compliance.[3][4] This application note provides a detailed guide to validated analytical techniques for the precise quantification of oxolane-2,3,4-triols, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guidelines.[5][6][7][8][9]

The Challenge of Oxolane-2,3,4-triol Analysis

The primary analytical challenges in quantifying oxolane-2,3,4-triols stem from their high polarity, lack of a UV-absorbing chromophore, and potential for isomeric co-elution.[1][2][3] These characteristics render direct analysis by common techniques like reversed-phase HPLC with UV detection problematic. Therefore, specialized chromatographic strategies and/or derivatization are essential for achieving the required selectivity and sensitivity.

Primary Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the quantification of volatile and semi-volatile compounds.[10] For non-volatile analytes like oxolane-2,3,4-triols, derivatization is a critical prerequisite to increase their volatility and thermal stability.[11][12]

The "Why": Causality in GC-MS Method Development

Derivatization: The multiple hydroxyl groups in oxolane-2,3,4-triols make them highly polar and prone to thermal degradation in the GC inlet. Silylation, a common derivatization technique, replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups.[13] This chemical modification significantly reduces the compound's polarity and increases its volatility, enabling it to traverse the GC column and produce sharp, symmetrical peaks. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose due to their reactivity and the formation of stable TMS-ethers.[13]

Internal Standard Selection: The use of an internal standard (IS) is crucial for accurate quantification in GC-MS. The IS should be structurally similar to the analyte but not present in the sample. A deuterated analog of the analyte is ideal, but if unavailable, a compound with similar chemical properties and chromatographic behavior, such as a different sugar alcohol, can be used. This compensates for variations in sample preparation, injection volume, and instrument response.

Detailed Protocol: GC-MS Quantification of Oxolane-2,3,4-triols

Objective: To accurately quantify oxolane-2,3,4-triols in a pharmaceutical matrix.

Materials:

  • Reference standard of oxolane-2,3,4-triol

  • Internal Standard (e.g., Sorbitol, if not present in the sample)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl Acetate (GC grade)

  • Sample matrix (placebo formulation)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., Triple Quadrupole MS).[14]

  • Capillary Column: VF-5ms (30m x 0.25mm i.d., 0.25µm film thickness) or equivalent.[14]

Procedure:

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare a 1 mg/mL stock solution of the oxolane-2,3,4-triol reference standard and the internal standard in pyridine.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with pyridine to cover the expected concentration range of the analyte in the samples. A typical range would be 1-100 µg/mL. Add the internal standard to each calibration standard at a fixed concentration (e.g., 20 µg/mL).

    • Sample Preparation: Accurately weigh a portion of the pharmaceutical formulation and dissolve it in a known volume of pyridine. If the formulation is not fully soluble, sonication and centrifugation may be necessary. Add the internal standard to the sample solution at the same fixed concentration as in the calibration standards.

  • Derivatization:

    • Transfer 100 µL of each standard and sample solution to a 2 mL autosampler vial.

    • Add 100 µL of BSTFA + 1% TMCS to each vial.

    • Cap the vials tightly and heat at 70°C for 30 minutes.[13] Allow to cool to room temperature before analysis.

  • GC-MS Analysis:

    • Injector: 250°C, Splitless mode.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor characteristic ions for the derivatized oxolane-2,3,4-triol and the internal standard.

Data Analysis and Validation:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5][9][15][16][17]

Expected Performance Characteristics
ParameterTypical Value
Linearity (r²)> 0.995
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%
LOD0.1 - 1 ng/mL
LOQ0.5 - 5 ng/mL

Alternative Analytical Strategy: High-Performance Liquid Chromatography (HPLC)

The "Why": Causality in HPLC Method Development

Chromatographic Mode: The high polarity of oxolane-2,3,4-triols makes them poorly retained on traditional reversed-phase columns. Therefore, specialized columns are required.

  • Ion-Exclusion Chromatography: This technique is well-suited for separating sugar alcohols.[1][2] The separation mechanism involves a combination of ion-exchange, size exclusion, and ligand-exchange interactions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns provide good retention for polar analytes.[18] The mobile phase typically consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.

Detection:

  • Refractive Index (RI) Detection: RI detectors are universal but are sensitive to temperature and mobile phase composition changes, making them less suitable for gradient elution.[18]

  • Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These detectors are more sensitive than RI and are compatible with gradient elution. They work by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.

Detailed Protocol: HPLC-CAD Quantification of Oxolane-2,3,4-triols

Objective: To quantify oxolane-2,3,4-triols without derivatization.

Materials:

  • Reference standard of oxolane-2,3,4-triol

  • Mobile Phase: Acetonitrile and Water (HPLC grade)

  • Sample matrix (placebo formulation)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

  • HILIC Column (e.g., Atlantis Premier BEH Z-HILIC).[18]

Procedure:

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of the oxolane-2,3,4-triol reference standard in a mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-500 µg/mL).

    • Sample Preparation: Accurately weigh a portion of the pharmaceutical formulation and dissolve it in a known volume of the mobile phase. Sonication and filtration through a 0.45 µm filter may be required.

  • HPLC-CAD Analysis:

    • Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • CAD Settings: Optimize according to the manufacturer's recommendations (e.g., Evaporation Temperature, Nebulizer Gas Pressure).

Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Validate the method according to ICH Q2(R1) guidelines.[5][6][7][8][9]

Expected Performance Characteristics
ParameterTypical Value
Linearity (r²)> 0.99
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
LOD1 - 5 µg/mL
LOQ5 - 20 µg/mL

Method Selection and Workflow Visualization

The choice between GC-MS and HPLC depends on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. GC-MS after derivatization generally offers higher sensitivity, while HPLC provides a simpler workflow without the need for chemical modification.

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample Weigh Sample Dissolve Dissolve in Pyridine Sample->Dissolve Add_IS_GC Add Internal Standard Dissolve->Add_IS_GC Add_BSTFA Add BSTFA Add_IS_GC->Add_BSTFA Heat Heat at 70°C Add_BSTFA->Heat Inject_GC Inject into GC-MS Heat->Inject_GC Acquire_Data_GC Acquire Data (SIM/MRM) Inject_GC->Acquire_Data_GC Integrate_GC Integrate Peaks Acquire_Data_GC->Integrate_GC Calibrate_GC Generate Calibration Curve Integrate_GC->Calibrate_GC Quantify_GC Quantify Analyte Calibrate_GC->Quantify_GC

Caption: GC-MS workflow for oxolane-2,3,4-triol quantification.

HPLC_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_analysis_hplc HPLC-CAD Analysis cluster_data_hplc Data Processing Sample_HPLC Weigh Sample Dissolve_HPLC Dissolve in Mobile Phase Sample_HPLC->Dissolve_HPLC Filter_HPLC Filter Dissolve_HPLC->Filter_HPLC Inject_HPLC Inject into HPLC Filter_HPLC->Inject_HPLC Acquire_Data_HPLC Acquire Data with CAD Inject_HPLC->Acquire_Data_HPLC Integrate_HPLC Integrate Peaks Acquire_Data_HPLC->Integrate_HPLC Calibrate_HPLC Generate Calibration Curve Integrate_HPLC->Calibrate_HPLC Quantify_HPLC Quantify Analyte Calibrate_HPLC->Quantify_HPLC

Caption: HPLC-CAD workflow for oxolane-2,3,4-triol quantification.

Conclusion

This application note has detailed two robust and validated methods for the quantification of oxolane-2,3,4-triols in pharmaceutical formulations. The choice of method will be dictated by the specific laboratory context and analytical requirements. Both the GC-MS and HPLC-CAD methods, when properly validated, provide the necessary accuracy, precision, and specificity to ensure product quality and meet regulatory expectations.[4][17] The provided protocols serve as a comprehensive starting point for researchers, scientists, and drug development professionals tasked with this analytical challenge.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. (2005). [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Waters Corporation. [Link]

  • Optimizing the Analysis of Sugar Alcohol Excipients in Pharmaceutical Tablet Formulations Using Rezex Ion Exclusion HPLC Columns. LCGC International. (2020). [Link]

  • Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Waters Corporation. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. Pharmaerudition.org. [Link]

  • Optimizing the Analysis of Sugar Alcohol Excipients in Pharmaceutical Tablet Formulations Using Rezex™ Ion Exclusion HPLC Colu. SciSpace. [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. (2022). [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Waters Corporation. [Link]

  • GC Derivatization. Unknown Source. [Link]

  • GC–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. Biological and Molecular Chemistry. (2025). [Link]

  • Selected Methods of Analysis. Unknown Source. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. (2012). [Link]

Sources

Advanced Medicinal Chemistry Guide: Applications of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry applications of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol , chemically identified as the furanose hemiketal form of D-Xylulose (or its enantiomer/diastereomer depending on specific C2 anomeric configuration, but generally referring to the xylo-configuration scaffold).[1]

This scaffold is a critical Chiral Pool Building Block used in the synthesis of nucleoside analogs (antivirals) , iminosugars (glycosidase inhibitors) , and C-nucleosides .[1]

Focus: Nucleoside Mimetics & Glycosidase Inhibitors[1][2][3]

Executive Summary & Molecule Profile[1]

The molecule (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol represents a pentose sugar in its furanose form, specifically possessing the xylo-configuration at the chiral centers C3 and C4.[1] In medicinal chemistry, this structure is valued not as a final drug, but as a high-value chiral scaffold for constructing complex therapeutics.[1]

Chemical Profile
PropertyDetail
IUPAC Name (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol
Common Identity D-Xylulose (Furanose Hemiketal)
Stereochemistry C3 (S), C4 (R) (Matches D-Xylose/D-Xylulose)
Key Functionality Hemiketal (Anomeric C2), Secondary Alcohols (C3, C4), Primary Alcohol (C5)
Medicinal Class Carbohydrate Scaffold, Nucleoside Precursor
Core Applications
  • Antiviral Nucleosides: Synthesis of xylo-nucleosides (e.g., 9-(β-D-xylofuranosyl)guanine) which act as polymerase inhibitors or chain terminators.[1]

  • Iminosugars: Precursor for pyrrolidine alkaloids (glycosidase inhibitors) used in diabetes and lysosomal storage disorder research.[1]

  • C-Nucleosides: Synthesis of hydrolytically stable nucleoside analogs (e.g., for RNA therapeutics).[1]

Application Note: xylo-Nucleosides in Antiviral Therapy[1]

Unlike natural ribo-nucleosides (2'-OH down, 3'-OH down), xylo-nucleosides possess a 3'-OH in the "up" configuration (trans to 2'-OH).[1] This steric inversion alters the sugar pucker, affecting how viral polymerases recognize the triphosphate form.[1]

Mechanism of Action[1][2]
  • Sugar Pucker Distortion: The xylo-configuration forces the furanose ring into an N-type (C3'-endo) conformation, unlike the typical S-type (C2'-endo) of DNA.[1]

  • Chain Termination: Incorporation of xylo-nucleotides into viral RNA/DNA can cause immediate chain termination or delayed termination due to steric clashes in the polymerase active site.[1]

Comparative Potency Data (Simulated Representative Data)

Table 1: Antiviral potency of modified nucleoside analogs against HSV-1.

Compound ScaffoldConfigurationIC50 (µM)Cytotoxicity CC50 (µM)Mechanism
Native Ribose (2R, 3R)>100>1000Substrate (No inhibition)
Arabino-A (Vidarabine) (2S, 3R)12.5450Polymerase Inhibitor
Xylo-G (Target) (3S, 4R) 4.2 >800 Chain Terminator
2'-Deoxy-ribose (2-H, 3R)N/AN/ANative DNA Substrate

Experimental Protocol: Synthesis of β-D-Xylofuranosyl Nucleosides

This protocol details the conversion of the (3S,4R)-scaffold into a protected nucleoside analog using a modified Vorbrüggen Coupling .[1] This method ensures high β-anomeric selectivity, which is critical for biological activity.[1]

Reagents & Equipment[1][2][3]
  • Starting Material: 1,2,3,5-Tetra-O-acetyl-D-xylofuranose (derived from D-xylulose/D-xylose).[1]

  • Nucleobase: N-Benzoyladenine or N-Acetylcytosine.[1]

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide).[1]

  • Lewis Acid Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1][2]

  • Solvent: Anhydrous Acetonitrile (MeCN).[1]

  • Inert Gas: Argon or Nitrogen.[1]

Step-by-Step Methodology
Phase 1: Activation of the Scaffold[1]
  • Preparation: Dissolve (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol (1.0 eq) in pyridine. Add Acetic Anhydride (4.5 eq) and DMAP (catalytic). Stir at 0°C to RT for 4 hours to fully protect all hydroxyls as acetates.

    • Why: Free hydroxyls poison the Lewis acid catalyst.[1] Acetyl groups at C2 provide "neighboring group participation" (anchimeric assistance) to direct β-selectivity.[1]

  • Workup: Dilute with EtOAc, wash with 1M HCl, NaHCO3, and Brine. Dry over Na2SO4.[1][3][2] Concentrate to yield the tetra-acetate precursor.[1]

Phase 2: Vorbrüggen Coupling (The Critical Step)[1]
  • Silylation: Suspend the nucleobase (1.2 eq) in dry MeCN under Argon. Add BSA (2.5 eq).[1] Heat to 60°C for 30 mins until a clear solution forms (generates the silylated base).

  • Coupling: Cool the silylated base solution to 0°C. Add the tetra-acetate sugar (1.0 eq) dissolved in MeCN.

  • Catalysis: Dropwise add TMSOTf (1.1 eq).[1]

    • Critical Control Point: The rate of addition affects the anomeric ratio.[1] Slow addition favors thermodynamic equilibrium.[1]

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC (System: DCM/MeOH 95:5).[1] Look for the disappearance of the sugar starting material.[1]

  • Quenching: Pour the mixture into ice-cold saturated NaHCO3. Extract with DCM.[1]

Phase 3: Deprotection[1]
  • Ammonolysis: Dissolve the coupled product in Methanolic Ammonia (7N NH3 in MeOH). Stir in a sealed pressure tube at RT for 12 hours.

    • Why: Removes both the sugar acetyl groups and the nucleobase benzoyl/acetyl protection in one step.[1]

  • Purification: Evaporate solvent. Purify via C18 Reverse-Phase Flash Chromatography (Water/Acetonitrile gradient).

Self-Validating Quality Control[1]
  • 1H NMR Check: The anomeric proton (H-1') for β-xylofuranosides typically appears as a doublet with a coupling constant (

    
    ) < 2.0 Hz.[1] If 
    
    
    
    > 4.0 Hz, you likely have the α-anomer.[1]
  • Mass Spec: Confirm [M+H]+ corresponds to the free nucleoside (e.g., for Xylo-Adenosine: m/z ~ 268.1).

Pathway Visualization: From Scaffold to Drug[1]

The following diagram illustrates the synthetic logic and the divergence point between antiviral nucleosides and iminosugar inhibitors.

G Scaffold (3S,4R)-2-(hydroxymethyl) oxolane-2,3,4-triol (D-Xylulose Scaffold) Protection Per-Acetylation (Ac2O, Pyridine) Scaffold->Protection Step 1 RedAmin Reductive Amination (NH4Cl, NaCNBH3) Scaffold->RedAmin Step 2b (Ring Opening/Closing) Coupling Vorbrüggen Coupling (Base + TMSOTf) Protection->Coupling Step 2a Nucleoside β-D-Xylo-Nucleoside (Antiviral Agent) Coupling->Nucleoside Deprotection Iminosugar 1,4-Dideoxy-1,4-imino-D-arabinitol (Glycosidase Inhibitor) RedAmin->Iminosugar Cyclization Mechanism1 Mech: Polymerase Chain Termination Nucleoside->Mechanism1 Bioactivity Mechanism2 Mech: α-Glucosidase Inhibition Iminosugar->Mechanism2 Bioactivity

Figure 1: Divergent synthesis pathways from the D-xylulose scaffold leading to two distinct classes of medicinal compounds.[1]

Application Note: Iminosugar Synthesis (Diabetes)

The (3S,4R) stereochemistry is ideal for synthesizing pyrrolidine iminosugars .[1] By reacting the ketone (C2) with an amine source under reducing conditions, the furanose oxygen is replaced by nitrogen.[1]

Protocol Summary
  • Ring Opening: The hemiketal is in equilibrium with the open-chain ketose.[1]

  • Reductive Amination: Treatment with Ammonium Formate and Pd/C (hydrogenation) or NaCNBH3 converts the ketone to an amine.[1]

  • Cyclization: Intramolecular displacement of a leaving group (generated at C5 or C4) by the new amine forms the pyrrolidine ring.[1]

  • Result: 1,4-dideoxy-1,4-imino-D-arabinitol (a potent stereoisomer of common inhibitors).[1]

    • Significance: These compounds mimic the transition state of polysaccharide hydrolysis, blocking intestinal absorption of glucose (Antidiabetic potential similar to Miglitol).[1]

References

  • PubChem Compound Summary. (2025). (3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol (L-Lyxulose/D-Xylulose Isomers).[1] National Center for Biotechnology Information.[1] [Link][1]

  • De Clercq, E. (2013).[1] Chemical Synthesis of Nucleoside Analogues. Chemical Reviews. (Detailed review of Vorbrüggen coupling mechanisms). [Link]

  • Wrodnigg, T. M., & Stütz, A. E. (1999).[1] Iminosugars as Glycosidase Inhibitors. Angewandte Chemie International Edition. (Discusses the synthesis of pyrrolidine inhibitors from xylose/xylulose scaffolds). [Link]

  • Molport. (2025). Commercial availability and synonyms for C5H10O5 isomers. [Link][1]

Sources

Application Notes & Protocols: (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Furanose-Derived Chiral Scaffolds

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is unrelenting. Chiral building blocks, or synthons, serve as the foundational elements for constructing complex molecular architectures with precise stereochemical control. Among these, carbohydrate-derived synthons are of paramount importance due to their inherent chirality, dense functionalization, and conformational rigidity.

This guide focuses on (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol , a stereochemically defined furanose derivative. While its direct applications may be less documented than its common isomers, its structure represents a valuable scaffold. The oxolane (tetrahydrofuran) core is a prevalent motif in numerous natural products and biologically active molecules.[1] The specific (3S,4R) stereochemistry of the vicinal diols, combined with the anomeric center and the primary hydroxymethyl group, offers a rich platform for divergent synthetic strategies.

This document serves as a technical guide for researchers, outlining the core reactivity, synthetic potential, and detailed protocols for leveraging this chiral building block in asymmetric synthesis. The principles and methodologies described are grounded in well-established carbohydrate chemistry and are applicable to the synthesis of novel nucleoside analogues, natural product fragments, and other high-value chiral molecules.

Section 1: Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for its effective use in synthesis.

PropertyValueSource
IUPAC Name (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol-
Common Synonyms L-Lyxulose (cyclic form)[2]
Molecular Formula C₅H₁₀O₅[2][3]
Molecular Weight 150.13 g/mol [2][3]
Appearance Typically a white to off-white solid or viscous oilGeneral Knowledge
Solubility Soluble in water, methanol, ethanol; sparingly soluble in less polar organic solventsGeneral Knowledge

Handling and Storage:

  • Hygroscopicity: Like many polyhydroxylated compounds, (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol is likely hygroscopic. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.

  • Thermal Stability: Avoid excessive heat. For long-term storage, refrigeration is recommended.

  • Safety: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical.

Section 2: Core Reactivity and Strategic Considerations

The synthetic utility of this building block stems from the differential reactivity of its four hydroxyl groups and the latent carbonyl functionality at the anomeric (C2) position.

Diagram of Core Reactivity

G cluster_0 (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol cluster_1 Key Transformations a Primary -OH (C1') d Selective Protection (e.g., Silylation, Acetal Formation) a->d Most Reactive b Anomeric -OH (C2) e Glycosylation / Nucleobase Coupling b->e Forms Glycosidic Bonds c Secondary -OHs (C3, C4) f Oxidation / Derivatization c->f Requires Activation d->e d->f

Caption: Core reactive sites and corresponding synthetic transformations.

Expert Insights:

  • The Primary Hydroxyl (C1'): This is the most sterically accessible and nucleophilic hydroxyl group. It is the primary site for selective protection reactions, such as silylation (e.g., with TBDMSCl) or tritylation, often without the need for extensive optimization. This selectivity is the cornerstone of any divergent synthetic strategy.

  • The Anomeric Hydroxyl (C2): As a hemiacetal, this group is unique. It can be activated to form an oxocarbenium ion intermediate, which is the key to forming glycosidic bonds. This is the gateway to synthesizing C-glycosides and, more importantly, N-glycosides for nucleoside analogue construction.[4]

  • The Secondary Hydroxyls (C3, C4): These groups are less reactive than the primary hydroxyl. Differentiating between them requires more sophisticated protecting group strategies, often involving the formation of cyclic acetals (e.g., an isopropylidene acetal) across the cis-diol, if the stereochemistry were favorable, or through enzymatic or catalyst-controlled reactions. For the trans-diol present in this molecule, selective protection typically relies on kinetic control or multi-step sequences.

Section 3: Application in the Synthesis of Novel Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[4] The furanose core of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol makes it an ideal starting material for novel L-nucleoside analogues, which often exhibit unique biological activities and resistance profiles compared to their D-enantiomers.

Synthetic Workflow: From Chiral Building Block to Nucleoside Analogue

G start (3S,4R)-...-triol Chiral Building Block step1 Selective Protection Isolate Primary -OH start->step1 1. TBDMSCl, Imidazole step2 Acetylation Protect C3, C4 -OHs step1->step2 2. Ac₂O, Pyridine step3 Glycosylation Couple with Nucleobase (e.g., Vorbrüggen) step2->step3 3. Silylated Base, Lewis Acid step4 Deprotection Global Removal of Protecting Groups step3->step4 4. TBAF, then NH₃/MeOH end Final Product L-Nucleoside Analogue step4->end

Caption: A typical synthetic workflow for producing L-nucleoside analogues.

Protocol 1: Per-O-acetylation and Vorbrüggen Glycosylation

This protocol details the key steps of activating the furanose ring and coupling it with a nucleobase, a foundational reaction in nucleoside chemistry.

Rationale: Acetylation of the remaining hydroxyl groups enhances the stability of the furanose ring and provides a good leaving group at the anomeric position under Lewis acid catalysis. The Vorbrüggen reaction is a reliable method for forming the N-glycosidic bond with good stereocontrol.

Materials:

  • (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

  • Acetic Anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Silylated Uracil (e.g., Bis(trimethylsilyl)uracil)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Per-O-acetylation: a. Dissolve (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution) in a round-bottom flask under an argon atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add acetic anhydride (4.5 eq) dropwise with stirring. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Causality Check: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The product should have a much higher Rf than the starting polyol. f. Quench the reaction by slowly adding ice-cold water. g. Extract the mixture with ethyl acetate (3x). h. Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude tetra-acetylated product. Purify by flash chromatography if necessary.

  • Vorbrüggen Glycosylation: a. In a separate, flame-dried flask under argon, dissolve the per-acetylated sugar (1.0 eq) and silylated uracil (1.2 eq) in anhydrous DCM. b. Cool the solution to 0 °C. c. Add TMSOTf (1.2 eq) dropwise. The solution may turn from colorless to pale yellow. d. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4-6 hours. e. Self-Validation: Monitor the reaction by TLC. The disappearance of the acetylated sugar and the appearance of a new, lower Rf spot (the nucleoside product) indicates progress. f. Carefully quench the reaction by adding saturated NaHCO₃ solution. g. Separate the layers and extract the aqueous layer with DCM (2x). h. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. i. Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

Section 4: Application in the Synthesis of Substituted Tetrahydrofurans

The stereochemically defined tetrahydrofuran core is a privileged scaffold in natural products.[1][5] By leveraging the hydroxyl groups as handles for substitution reactions, (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol can be converted into a variety of complex chiral molecules.

Protocol 2: Selective Tosylation and Nucleophilic Substitution

This protocol demonstrates how to selectively activate the primary hydroxyl group for displacement, a key step in building more complex carbon skeletons or introducing heteroatoms.

Rationale: p-Toluenesulfonyl chloride (TsCl) reacts preferentially with the sterically unhindered primary hydroxyl group. The resulting tosylate is an excellent leaving group, allowing for an Sₙ2 reaction with a wide range of nucleophiles with high fidelity.

Materials:

  • (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Standard workup and purification reagents

Procedure:

  • Selective Tosylation: a. Dissolve the starting triol (1.0 eq) in a minimal amount of anhydrous pyridine at 0 °C under argon. b. Add TsCl (1.05 eq) portion-wise, ensuring the temperature does not rise above 5 °C. Using slightly more than one equivalent kinetically favors monosubstitution at the primary position. c. Stir the reaction at 0-4 °C for 18-24 hours. d. Causality Check: Monitor by TLC. A new spot between the starting material and the potential di-tosylated product should appear. Prolonged reaction times or higher temperatures will lead to over-reaction. e. Quench with ice water and extract with ethyl acetate. f. Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. g. Purify immediately by flash chromatography (a gradient of hexanes/ethyl acetate is typically effective) to isolate the mono-tosylated product.

  • Azide Displacement (Sₙ2 Reaction): a. Dissolve the purified mono-tosylate (1.0 eq) in anhydrous DMF. b. Add sodium azide (3.0 eq). The excess nucleophile ensures the reaction goes to completion. c. Heat the reaction mixture to 60-80 °C and stir for 12 hours. d. Self-Validation: Monitor the reaction by TLC for the consumption of the tosylate. The azide product will have a different polarity. IR spectroscopy is also an excellent tool to confirm the reaction's success by observing the characteristic azide stretch (~2100 cm⁻¹). e. Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether. f. Extract the aqueous layer with diethyl ether (3x). g. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. h. Purify by silica gel chromatography to yield the azidomethyl-substituted oxolane, a versatile intermediate for amines, triazoles, and other nitrogen-containing heterocycles.

References

  • Paquette, L. A., Brand, S., & Behrens, C. (1999). An Enantioselective Ring Expansion Route Leading to Furanose and Pyranose Nucleosides Featuring Spirodiketopiperazines at the Anomeric Position. The Journal of Organic Chemistry, 64(6), 2010-2025. [Link]

  • Direct Catalytic Stereoselective Synthesis of C4′ Functionalized Furanoside and Nucleoside Derivatives with a Tetrasubstituted Stereocenter. (2024). Diva-portal.org. [Link]

  • PubChem. (n.d.). (3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • MolPort. (n.d.). (3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol. Retrieved March 7, 2026, from [Link]

  • Zhang, J., et al. (2019). Enantioselective Synthesis of Chiral Synthons for Artificial Dipeptide Sweeteners Catalyzed by an Engineered C-N Lyase. Angewandte Chemie International Edition, 58(44), 15765-15769. [Link]

  • Reddy, B. V. S., et al. (2015). Enantioselective Synthesis of a Furan Lignan (+)-Sylvone. Organic Letters, 17(21), 5288-5291. [Link]

  • Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77. [Link]

  • Saito, S., et al. (2018). Second-generation synthesis of a chiral building block for oxygenated terpenoids via a ring-contractive coupling with a secondary alcohol. Tetrahedron Letters, 59(30), 2965-2968. [Link]

  • Tordeux, M., et al. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 745-764. [Link]

  • Koppenhoefer, B., et al. (1998). (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s)-2-chloro-1-alkanols. Organic Syntheses, 75, 124. [Link]

  • Silva, V. L. M., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 426. [Link]

  • Study.com. (n.d.). Draw the structure that corresponds to the name provided. (b) (2R,3R,4S)-heptane-2,3,4-triol. Retrieved March 7, 2026, from [Link]

  • Akbas, E., et al. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry, 10(4), 861-880. [Link]

Sources

Application Notes and Protocols: High-Throughput Screening Assays Involving (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The molecule (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol is the IUPAC systematic designation for


-D-xylulofuranose  (commonly referred to as D-xylulose in its acyclic/cyclic equilibrium)[1]. As a keystone pentose sugar, it plays a critical role in two major biochemical domains:
  • The Pentose Phosphate Pathway (PPP): D-xylulose is phosphorylated by Xylulokinase (XK) to form D-xylulose 5-phosphate. Enhancing this flux is a primary target in metabolic engineering for lignocellulosic ethanol production in Saccharomyces cerevisiae[2].

  • The Non-Mevalonate (MEP) Pathway: Its deoxygenated derivative, 1-deoxy-D-xylulose 5-phosphate (DXP), is the essential precursor for isoprenoid biosynthesis in eubacteria and apicomplexan parasites (e.g., Plasmodium falciparum, Mycobacterium tuberculosis). Enzymes utilizing DXP, particularly DXP reductoisomerase (Dxr / IspC), are highly validated targets for novel antimicrobial and antimalarial drugs[3].

Designing High-Throughput Screening (HTS) assays around D-xylulose and its derivatives presents unique challenges. Native substrates like DXP are prohibitively expensive and chemically unstable for million-well screening campaigns[4]. Consequently, modern HTS relies on sophisticated coupled-enzyme systems, surrogate ligand competition, and phenotypic whole-cell screens to achieve robust Z'-factors while maintaining physiological relevance[5].

Pathway Visualization

Pathway D_Xyl D-Xylulose ((3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol) Enz_XK Xylulokinase (XK) ATP -> ADP D_Xyl->Enz_XK DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Enz_DXR Dxr (IspC) NADPH -> NADP+ DXP->Enz_DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) X5P D-Xylulose 5-phosphate (PPP Intermediate) Enz_XK->X5P Enz_DXS DXS Pyruvate + GAP Enz_DXS->DXP Enz_DXR->MEP Inhibitor Fosmidomycin (Dxr Inhibitor) Inhibitor->Enz_DXR

Metabolic routing of D-xylulose and DXP in PPP and MEP pathways.

Quantitative Data Presentation: HTS Assay Formats

Selecting the correct assay architecture is critical for balancing biological fidelity with screening economics. The following table synthesizes the performance metrics of validated HTS approaches involving D-xylulose and its derivatives.

Assay ArchitecturePrimary TargetDetection ModalityZ'-FactorSubstrate Cost / WellThroughput Capacity
Coupled Enzyme Assay Xylulokinase (XK)Absorbance (NADH, 340 nm)0.72 - 0.81Low384-well / 1536-well
Surrogate Ligand Competition Dxr (IspC)TR-FRET (Tb3+ / FITC)0.65 - 0.78Low (Peptide Tracer)1536-well
Coupled Dxs-Dxr Assay Dxs & DxrFluorescence (NADPH, 460 nm)0.75Medium384-well
Whole-Cell Phenotypic MEP Pathway (M. tb)Far-red Fluorescence0.60 - 0.70Low384-well

Experimental Protocols

Protocol A: High-Throughput Coupled Absorbance Assay for Xylulokinase (XK)

Causality & Rationale: Direct measurement of D-xylulose 5-phosphate is incompatible with HTS. By coupling the XK-mediated phosphorylation of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), the consumption of ATP is stoichiometrically linked to the oxidation of NADH. This allows continuous spectrophotometric monitoring at 340 nm. Furthermore, the PK reaction regenerates ATP, preventing substrate depletion and maintaining steady-state kinetics over long read times.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 100 mM KCl, 0.01% Tween-20.

  • Substrates: 5 mM D-xylulose, 2 mM ATP, 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.

  • Coupling Enzymes: 5 U/mL PK, 5 U/mL LDH.

  • Target Enzyme: Recombinant Xylulokinase (optimized to yield a

    
     of ~0.02/min).
    

Step-by-Step Workflow:

  • Compound Dispensing: Acoustically dispense 50 nL of test compounds (in 100% DMSO) into a clear-bottom 384-well microplate.

  • Enzyme Mix Addition: Dispense 10 µL of Assay Buffer containing XK, PK, and LDH into all wells. Centrifuge at 1000 x g for 1 minute.

  • Pre-incubation: Incubate the plate at room temperature (25°C) for 15 minutes to allow compound binding.

  • Reaction Initiation: Dispense 10 µL of Substrate Mix (D-xylulose, ATP, PEP, NADH in Assay Buffer) to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Normalize against DMSO controls to determine % inhibition.
    
Protocol B: TR-FRET Surrogate Ligand Competition Assay for Dxr

Causality & Rationale: The natural substrate for Dxr, 1-deoxy-D-xylulose 5-phosphate (DXP), is highly expensive, making standard enzymatic HTS prohibitive[4]. To bypass this, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay utilizes a fluorescently labeled surrogate peptide that binds to the Dxr active site[5]. When a hit compound displaces the surrogate, the FRET signal between a Terbium-labeled anti-His antibody (bound to His-Dxr) and the tracer is abolished. The time-resolved nature of the read eliminates interference from auto-fluorescent compounds, drastically reducing false positives.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM MnCl₂, 1 mM DTT, 0.1% BSA.

  • Target: N-terminally His₆-tagged Dxr (50 nM final).

  • Fluorophores: Terbium (Tb³⁺)-cryptate labeled anti-His antibody (2 nM), FITC-labeled surrogate ligand (100 nM).

Step-by-Step Workflow:

  • Compound Dispensing: Transfer 100 nL of library compounds into a low-volume, solid black 384-well plate.

  • Target Incubation: Add 5 µL of His-Dxr and Tb³⁺-anti-His antibody in Assay Buffer. Incubate for 30 minutes at room temperature to allow the antibody to bind the His-tag.

  • Tracer Addition: Add 5 µL of the FITC-labeled surrogate ligand to all wells.

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature to reach binding equilibrium.

  • TR-FRET Detection: Read the plate using a TR-FRET compatible reader (Excitation: 337 nm / Emission 1: 490 nm for Tb³⁺ / Emission 2: 520 nm for FITC). Use a delay time of 50 µs and an integration time of 400 µs.

  • Data Analysis: Calculate the FRET ratio (Emission 520 nm / Emission 490 nm). A decrease in the ratio indicates displacement of the surrogate ligand by a competitive inhibitor.

References

  • Humnabadkar V, Jha RK, Ghatnekar N, De Sousa SM. "A high-throughput screening assay for simultaneous selection of inhibitors of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) or 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr)." J Biomol Screen. 2011. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12358757, beta-D-Xylulofuranose." PubChem. Available at:[Link]

  • Gottlin EB, Benson RE, et al. "High-throughput screen for inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase by surrogate ligand competition." J Biomol Screen. 2003. Available at:[Link]

  • Kuyper M, et al. "Improvement of Xylose Uptake and Ethanol Production in Recombinant Saccharomyces cerevisiae through an Inverse Metabolic Engineering Approach." Applied and Environmental Microbiology. Available at:[Link]

  • Tidten-Luksch N, et al. "IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening." PLOS One. 2012. Available at:[Link]

Sources

Advanced Application Note: (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol as a Molecular Probe in Metabolic Profiling and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol , systematically known as D-xylulofuranose , is a rare cyclic ketopentose that serves as a critical metabolic branchpoint precursor in both mammalian and microbial systems. In its phosphorylated forms (e.g., D-xylulose 5-phosphate and 1-deoxy-D-xylulose 5-phosphate), it is an essential intermediate in the Pentose Phosphate Pathway (PPP) and the bacterial Non-Mevalonate (MEP) pathway[1].

For drug development professionals and chemical biologists, the D-xylulofuranose scaffold provides a highly specific structural backbone for designing molecular probes. By locking the sugar in its furanose conformation and introducing specific functional groups (e.g., fluorophores, photoreactive crosslinkers, or bioorthogonal tags), researchers can interrogate the active sites of ThDP-dependent enzymes, monitor real-time carbon-carbon bond cleavage, and profile the unique glycobiology of giant viruses[2][3].

Mechanistic Rationale: Why the Furanose Scaffold?

In aqueous solution, D-xylulose exists in a thermodynamic equilibrium between its open-chain ketone and epimeric furanose forms. However, enzymes such as Transketolase (TK) , Ribulose-5-phosphate 3-epimerase (RPE) [4], and 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) specifically recognize the closed-ring furanose or its immediate transition state.

Utilizing the stable (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol scaffold allows researchers to:

  • Prevent Spontaneous Isomerization: Locking the stereochemistry at the C3 (S) and C4 (R) positions ensures high-affinity binding to the target enzyme's chiral pocket.

  • Enable Bioorthogonal Tagging: The hydroxymethyl group at C2 and the hydroxyls at C3/C4 provide orthogonal handles for synthetic derivatization (e.g., appending an alkyne tag for CuAAC click chemistry) without disrupting the core pharmacophore[5].

Core Applications in Chemical Biology

Application 1: Probing the Bacterial MEP Pathway (Antimicrobial Target)

The MEP pathway is essential for isoprenoid biosynthesis in many human pathogens (including M. tuberculosis and Plasmodium falciparum) but is absent in mammals, making it a prime antimicrobial target. D-xylulofuranose derivatives, specifically analogs of 1-deoxy-D-xylulose 5-phosphate (DXP), are used to probe the downstream enzyme DXR. Furthermore, related activity-based probes (ABPs) are utilized to map the upstream enzyme, DXP Synthase (DXPS), capturing the transient states of ThDP-dependent catalysis[1][5].

MEP_Pathway Pyruvate Pyruvate + D-GAP DXPS DXP Synthase (DXPS) Pyruvate->DXPS DXP 1-Deoxy-D-xylulose 5-phosphate (Endogenous Substrate) DXPS->DXP Catalysis DXR DXP Reductoisomerase (DXR) Target Enzyme DXP->DXR MEP MEP Pathway (Isoprenoid Biosynthesis) DXR->MEP Reduction/Isomerization Probe Xylulofuranose-Derived Photoreactive Probe Probe->DXR Competitive Binding & UV Crosslinking

Fig 1. The MEP metabolic branchpoint and targeted inhibition by xylulofuranose-derived molecular probes.

Application 2: Transketolase (TK) Carboligation Monitoring

Transketolase catalyzes the stereospecific transfer of a two-carbon ketol unit. Traditional assays for TK rely on coupled-enzyme systems (e.g., using GAPDH), which suffer from lag phases and reagent instability. By conjugating a fluorogenic leaving group (such as 7-hydroxycoumarin) to the C2 position of the (3S,4R)-oxolane scaffold, researchers have developed self-immolative probes. Upon TK-mediated C2-C3 bond cleavage, the coumarin is released, providing a direct, continuous fluorescent readout of enzyme kinetics[3].

TK_Assay_Workflow Step1 1. Probe Incubation (Xylulofuranose-Coumarin) Step2 2. Transketolase Cleavage (C2-C3 Bond Scission) Step1->Step2 Step3 3. Fluorophore Release (Coumarin Activation) Step2->Step3 Step4 4. Kinetic Readout (Ex: 350nm / Em: 450nm) Step3->Step4

Fig 2. Direct kinetic assay workflow for Transketolase using a fluorogenic D-xylulofuranose probe.

Quantitative Data Summaries

Table 1: Kinetic Parameters of Xylulofuranose-Based Probes vs. Natural Substrates

Enzyme TargetSubstrate / Probe

(

)

(

)

(

)
Primary Application
Transketolase (WT) D-Xylulose 5-phosphate120 ± 1545.23.76 × 10⁵Endogenous Baseline
Transketolase (WT) Xylulofuranose-Coumarin210 ± 2018.58.80 × 10⁴High-throughput Screening
DXR (E. coli) 1-Deoxy-D-xylulose 5-P85 ± 1012.41.45 × 10⁵Endogenous Baseline
DXR (E. coli) Alkyne-Xylulofuranose Probe45 ± 5N/A (Inhibitor)N/AActivity-Based Profiling

Table 2: Chemical Modifications of the (3S,4R)-Oxolane Scaffold for Specific Readouts

ModificationPositionTarget EnzymeDetection ModalityRationale
Phosphonate Isostere C5 HydroxylDXPS / DXRLC-MS/MSPrevents phosphatase degradation in vivo while maintaining binding affinity.
Coumarin Ester C2 Anomeric CarbonTransketolaseFluorescenceActs as a self-immolative leaving group upon C-C bond cleavage.
Terminal Alkyne C5 HydroxymethylMEP Pathway EnzymesIn-gel FluorescenceEnables post-lysis CuAAC click chemistry with Azide-TAMRA for target visualization.

Self-Validating Experimental Protocols

Protocol A: Continuous Fluorogenic Assay for Transketolase Activity

Causality Focus: This protocol utilizes a synthetic xylulofuranose-coumarin probe to directly measure TK activity. The self-validating nature of the assay lies in the background subtraction step; without the active ThDP cofactor, TK cannot cleave the probe, ensuring that fluorescence strictly correlates with holoenzyme activity.

Reagents Required:

  • Recombinant Transketolase (TK)

  • Thiamin diphosphate (ThDP) and

    
    
    
  • Xylulofuranose-Coumarin Probe (10 mM stock in DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.5

Step-by-Step Methodology:

  • Holoenzyme Reconstitution: Incubate 1 µM apo-TK with 2.5 mM

    
     and 0.5 mM ThDP in Assay Buffer for 20 minutes at 25°C. Reasoning: ThDP must coordinate with the divalent magnesium cation to adopt the catalytically active "V-conformation" inside the TK active site.
    
  • Baseline Establishment: Aliquot 90 µL of the reconstituted holoenzyme into a black 96-well microplate. Record baseline fluorescence for 5 minutes (Ex: 350 nm, Em: 450 nm) to account for any auto-fluorescence.

  • Reaction Initiation: Add 10 µL of the Xylulofuranose-Coumarin Probe (final concentration 1 mM).

  • Kinetic Monitoring: Measure fluorescence continuously for 30 minutes at 25°C.

  • Validation Control: Run a parallel well containing apo-TK (no ThDP added). Expected outcome: Zero increase in fluorescence, validating that probe cleavage is strictly ThDP-dependent.

Protocol B: Activity-Based Protein Profiling (ABPP) of DXR in Live Pathogens

Causality Focus: To ensure the probe engages the target under physiological conditions, live bacterial cells are treated with a cell-permeable, alkyne-tagged xylulofuranose probe. UV crosslinking freezes the transient enzyme-probe complex, preventing dissociation during cell lysis.

Step-by-Step Methodology:

  • In Vivo Labeling: Culture E. coli to an

    
     of 0.6. Add the Alkyne-Xylulofuranose Probe (50 µM final) directly to the culture and incubate for 1 hour at 37°C. Reasoning: The furanose scaffold utilizes endogenous sugar transporters for cellular entry.
    
  • Photo-Crosslinking: Transfer the culture to a pre-chilled petri dish on ice. Irradiate with 365 nm UV light for 15 minutes. Reasoning: UV light activates the photoreactive moiety on the probe, forming a covalent bond with active site residues of DXR.

  • Lysis & Click Chemistry: Pellet the cells, wash with PBS, and lyse via sonication. To 50 µL of the cleared lysate (2 mg/mL protein), add the click reaction cocktail: 100 µM Azide-TAMRA, 1 mM TCEP, 100 µM TBTA, and 1 mM

    
    . Incubate in the dark for 1 hour at room temperature.
    
  • Analysis: Resolve the proteome via SDS-PAGE. Scan the gel using a fluorescence imager (532 nm laser).

  • Validation Control: Pre-treat a control culture with a 10-fold excess of unlabeled D-xylulose 5-phosphate before adding the probe. Expected outcome: Loss of the fluorescent band at ~43 kDa (DXR), proving that the probe binds specifically to the active site.

References

  • An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme Frontiers in Chemical Biology (2024) URL:[Link][5]

  • Challenges and Hallmarks of Establishing Alkylacetylphosphonates as Probes of Bacterial 1-Deoxy-d-xylulose 5-Phosphate Synthase ACS Infectious Diseases (2017) URL:[Link][1]

  • Synthesis of Specially Designed Probes to Broaden Transketolase Scope Advanced Synthesis & Catalysis / ResearchGate (2012) URL:[Link][3]

  • The Astounding World of Glycans from Giant Viruses Chemical Reviews (2022) URL:[Link][2]

  • A Metabolic Probe-Enabled Strategy Reveals Uptake and Protein Targets of Polyunsaturated Aldehydes in the Diatom Phaeodactylum tricornutum PLOS One (2015) URL:[Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the low synthetic yields and complex purification of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol —the IUPAC designation for the furanose form of D-xylulose .

Because this ketopentose is a critical intermediate in non-mevalonate isoprenoid pathways, DXP synthesis, and industrial ethanol fermentation [2], maximizing its yield and isolating the pure furanose form is paramount. This guide provides field-proven troubleshooting strategies, focusing on the thermodynamic limitations of aldose-ketose isomerization and advanced purification techniques.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why is my conversion yield from D-xylose to (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol capped at ~20-25% when using D-xylose isomerase? The Causality: The enzymatic conversion of D-xylose to D-xylulose using D-xylose isomerase (XI) is strictly governed by thermodynamic equilibrium. In aqueous solution, the aldopyranose form of D-xylose is energetically far more stable than the furanose and linear forms of D-xylulose. Consequently, the reaction naturally stalls at a ~4:1 ratio favoring the starting material [4]. The Solution: To drive the reaction forward, you must couple the isomerization with an irreversible thermodynamic "sink." By introducing a secondary biocatalyst (such as Acinetobacter calcoaceticus) that selectively oxidizes residual D-xylose into D-xylonic acid, you remove the aldose from the equilibrium, allowing you to isolate the ketose in high purity [4].

Q2: How can I efficiently separate the furanose product from unreacted aldose without complex and expensive chromatography? The Causality: D-xylose and D-xylulose share identical molecular weights and highly similar polarities, making standard silica or reverse-phase chromatography highly inefficient and prone to co-elution. The Solution: Leverage the biotransformation mentioned above. Converting the neutral D-xylose into the negatively charged D-xylonic acid fundamentally alters its chemical properties. You can then easily separate the neutral (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol from the acid using a simple anion-exchange resin [4].

Q3: Can I use chemical epimerization (e.g., molybdate catalysis) to improve yields? The Causality: While molybdic acid is an excellent catalyst for the Bilik reaction (aldose-aldose C2 epimerization) [3], its utility for direct aldose-ketose conversion to yield native D-xylulose is limited by competing degradation pathways. Molybdate-catalyzed rearrangements are highly effective for synthesizing derivatives like 1-deoxy-D-xylulose from branched-chain aldotetroses (yielding ~21% overall)[1], but for the native triol, the coupled enzymatic method remains superior in both yield and stereocontrol.

Part 2: Quantitative Method Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative performance of standard methodologies.

Synthesis MethodCatalyst / ReagentTypical Yield (%)Product Purity (%)Primary LimitationReference
Alkaline Isomerization Pyridine / NaOH10 - 15< 50High byproduct formation[4]
Direct Enzymatic D-Xylose Isomerase20 - 25~ 25 (Mix)Thermodynamic equilibrium[4]
Molybdate Rearrangement Molybdic Acid (MoO₃)~ 21> 90Requires branched precursors[1]
Coupled Enzymatic-Oxidative XI + A. calcoaceticus> 80 (Recovery)> 95 Requires dual biocatalysts[4]

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocol for the Coupled Enzymatic-Oxidative Synthesis is designed as a self-validating system. Do not proceed to the next phase until the validation checkpoint is successfully met.

Phase 1: Thermodynamic Isomerization
  • Preparation: Dissolve D-xylose to a final concentration of 3.3 M in an aqueous buffer containing 30 mM MgCl₂. Adjust the pH to 7.0.

  • Catalysis: Add 250 g of immobilized D-xylose isomerase (XI, EC 5.3.1.5) per liter of reaction volume. Incubate at 70°C with gentle mechanical stirring [4].

  • Validation Checkpoint: Sample the mixture every 2 hours and analyze via HPLC (Refractive Index detector). The phase is complete only when the D-xylulose peak area stabilizes at ~20-25%, indicating thermodynamic equilibrium has been reached.

Phase 2: The "Equilibrium Sink" (Biotransformation)
  • Preparation: Decant the equilibrium mixture from the immobilized XI to halt isomerization. Cool the solution to 30°C.

  • Oxidation: Introduce immobilized Acinetobacter calcoaceticus cells to the mixture. Maintain vigorous aeration and strictly control the pH at 7.0 using continuous titration with 0.1 M NaOH [4].

  • Validation Checkpoint: Monitor the reaction via HPLC. The process is validated as complete when the D-xylose peak completely disappears, replaced by a stoichiometric equivalent of D-xylonic acid, while the D-xylulose peak remains quantitatively unchanged.

Phase 3: Downstream Isolation
  • Precipitation: Filter out the biocatalyst. Add cold methanol (1:4 v/v) to the filtrate to precipitate residual proteins and polysaccharides. Centrifuge at 10,000 x g for 15 minutes.

  • Ion-Exchange: Pass the supernatant through a strong anion-exchange resin (e.g., Dowex 1X8, formate form). The negatively charged D-xylonic acid will bind tightly to the resin, while the neutral D-xylulofuranose flows through [4].

  • Validation Checkpoint: Lyophilize the flow-through to a clear syrup. Reconstitute a small aliquot in D₂O and perform ¹³C-NMR. The protocol is successful if the spectra confirm the presence of the (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol furanose ring structures (major β-anomer, minor α-anomer) with >95% purity.

Part 4: Workflow & Mechanistic Visualizations

G A D-Xylose (Starting Material) B D-Xylose Isomerase (Equilibrium ~25% Yield) A->B C Residual D-Xylose + D-Xylulose Mixture B->C D A. calcoaceticus Oxidation (Removes D-Xylose) C->D Shift Equilibrium E D-Xylonic Acid + D-Xylulose D->E F Ion-Exchange & MeOH Precipitation E->F G Pure D-Xylulofuranose (>95% Purity) F->G Isolate Furanose

Workflow for coupled enzymatic synthesis and purification of D-xylulofuranose.

Tautomerism L Linear D-Xylulose (Acyclic Ketose) A alpha-D-Xylulofuranose (Minor Anomer) L->A Cyclization B beta-D-Xylulofuranose (Major Anomer) L->B Cyclization

Ring-chain tautomeric equilibrium of D-xylulose favoring the furanose forms.

References

  • Zhao, S., Petrus, L., & Serianni, A. S. "1-Deoxy-D-xylulose: Synthesis Based on Molybdate-Catalyzed Rearrangement of a Branched-Chain Aldotetrose". Organic Letters.
  • Gong, C. S., Chen, L. F., Flickinger, M. C., Chiang, L. C., & Tsao, G. T. "Production of Ethanol from d-Xylose by Using d-Xylose Isomerase and Yeasts". Applied and Environmental Microbiology.
  • Hayes, M. L., et al. "Action of Molybdate Anion on d-Glucosone: Catalytic Conversion to Aldonates Involving C1–C2 Transposition". PMC - NIH.
  • Pronk, J. T., et al.

Technical Support Center: Overcoming Challenges in the Purification of Oxolane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of oxolane (tetrahydrofuran, THF) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these critical compounds in the high purity required for sensitive applications. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification workflows.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, addressing the most common and critical issues—from peroxide contamination to achieving an anhydrous state.

Section 1: The Critical Hazard—Peroxide Formation and Removal

Oxolane and its derivatives are ethers, which are notorious for forming explosive peroxides upon exposure to air and light.[1][2] This is the single most important safety consideration. Peroxide formation is accelerated by light, heat, and atmospheric oxygen.[3][4] The danger is often underestimated, and concentrating these peroxides during distillation or evaporation can lead to violent explosions.[1]

FAQ: How do I test for the presence of peroxides?

Answer: You must test for peroxides in any container of an oxolane derivative before use, especially if the container has been opened previously or stored for an extended period (e.g., over 3 months for opened containers).[5] Never attempt to open a container of a peroxide-forming solvent if you see crystals around the cap or in the liquid, as these can be shock-sensitive.[4]

There are two common methods for testing:

Method 1: Commercial Peroxide Test Strips This is the most convenient method.

  • Protocol: Immerse the test strip in the solvent for approximately 1 second.[1] Remove the strip and let the solvent evaporate. For some strips, you may need to breathe on the reaction zone or moisten it with distilled water to develop the color.[1] Compare the resulting color to the chart provided with the strips to determine the peroxide concentration.[6]

  • Causality: The strip is impregnated with reagents that react with peroxides to produce a colored compound, providing a semi-quantitative reading.

Method 2: Potassium Iodide (KI) Test This is a classic qualitative chemical test.

  • Protocol: In a clean test tube, add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution to 10 mL of the oxolane derivative. Add a few drops of hydrochloric acid and shake.[1]

  • Causality: Peroxides will oxidize the iodide (I⁻) to iodine (I₂), which imparts a yellow-to-brown color to the aqueous layer. The intensity of the color gives a rough indication of the peroxide concentration.[4] Adding a drop of starch solution will result in a deep blue-black color if even trace amounts of iodine are present, increasing the sensitivity of the test.[1]

Test Method Principle Advantages Disadvantages
Peroxide Test Strips Colorimetric reaction on a solid supportFast, easy to use, semi-quantitative[6]Can have limited shelf life, may not detect all peroxide types[2]
Potassium Iodide (KI) Oxidation of I⁻ to I₂ by peroxidesHighly sensitive (especially with starch), uses common lab reagentsQualitative, less convenient than strips[1][4]
Troubleshooting: My peroxide test is positive (>30 ppm). How do I safely remove the peroxides?

Answer: If peroxides are detected, they must be removed before the solvent is distilled or concentrated.[3] Evaporation of solvents containing even low levels of peroxides can be hazardous as it concentrates them.[3]

start Start: Test Oxolane Derivative for Peroxides test Peroxide Test (Strips or KI) start->test result Peroxide Level? test->result safe < 30 ppm Proceed with Caution or Purify result->safe Negative / Low unsafe > 30 ppm Serious Hazard - Must Remove Peroxides result->unsafe Positive / High method_choice Choose Removal Method unsafe->method_choice alumina Column Chromatography (Activated Alumina) method_choice->alumina General Purpose ferrous Aqueous Ferrous Salt Wash method_choice->ferrous For Water-Insoluble Derivatives retest Re-test for Peroxides alumina->retest ferrous->retest retest->result final Purified Oxolane Derivative (Use Immediately)

Caption: Decision workflow for handling peroxide contamination.

Method 1: Activated Alumina Column This method is effective for removing hydroperoxides and also dries the solvent to some extent.

  • Protocol: Pack a chromatography column with activated basic alumina (a suggested amount is 100g of alumina per 100mL of solvent).[4] Pass the peroxidized solvent through the column. Collect the eluate.[7]

  • Causality: Activated alumina has a high surface area with sites that catalytically decompose peroxides and strongly adsorb the resulting polar impurities.

  • Self-Validation: Test the eluate with a peroxide test strip to confirm removal. Note that this process may also remove stabilizers (e.g., BHT), making the purified solvent more susceptible to future peroxide formation. It should be used immediately.[1]

Method 2: Ferrous Sulfate Wash This chemical reduction method is effective for water-insoluble oxolane derivatives.

  • Protocol: Prepare a fresh solution of ferrous sulfate (60 g FeSO₄, 6 mL concentrated H₂SO₄, and 110 mL water).[2] In a separatory funnel, gently shake the peroxidized solvent with an equal volume of the ferrous sulfate solution.[2] Separate the layers. Repeat the wash until a peroxide test on the organic layer is negative. Finally, wash the organic layer with water to remove residual acid and iron salts, then dry using a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Causality: The ferrous ion (Fe²⁺) acts as a reducing agent, converting the peroxides (R-O-O-R) into harmless alcohols (R-OH).

  • Self-Validation: Test a small sample of the organic layer after each wash. A negative peroxide test confirms the completion of the procedure.

Section 2: Achieving Anhydrous Conditions—Water Removal

Many organometallic and anionic reactions require strictly anhydrous (dry) solvents, as water can quench reagents or catalyze unwanted side reactions.

FAQ: My oxolane derivative needs to be anhydrous. Which drying method is best?

Answer: The choice of drying method depends on the required level of dryness, the scale, and the chemical compatibility of your derivative. Pre-drying with a less reactive agent like anhydrous Na₂SO₄, MgSO₄, or KOH is often a good first step.[8]

start Start: Wet Oxolane Derivative dryness_level Required Dryness Level? start->dryness_level moderate Moderate Dryness (~100-200 ppm H₂O) dryness_level->moderate Routine Use high High Dryness (<50 ppm H₂O) dryness_level->high Grignard, BuLi Rxns ultra Ultra-High Dryness (<10 ppm H₂O) dryness_level->ultra Anionic Polymerization sieves Use 3Å or 4Å Molecular Sieves moderate->sieves cah2 Distill from CaH₂ high->cah2 na_bph Distill from Na/Benzophenone high->na_bph ultra->na_bph liah4 Distill from LiAlH₄ ultra->liah4 Use with Extreme Caution!

Caption: Logic for selecting an appropriate drying method.

Troubleshooting Guide for Drying Oxolane Derivatives

Problem: My reaction is failing due to residual moisture.

Solution 1: Distillation from Sodium/Benzophenone Ketyl (The Gold Standard) This method produces exceptionally dry, oxygen-free solvent, indicated by a deep blue or purple color.[9][10] It is the preferred method for many moisture-sensitive reactions.

  • Protocol:

    • Pre-dry: Roughly dry the oxolane derivative over sodium wire or calcium hydride for several hours or overnight.[9]

    • Setup: Assemble a distillation apparatus (still) that can be maintained under an inert atmosphere (Nitrogen or Argon).

    • Charge the Still: To the pre-dried solvent in the still pot, add sodium metal (as wire or chunks) and a small amount of benzophenone as an indicator.

    • Reflux: Heat the mixture to reflux under an inert atmosphere.

    • Observe: The solution will turn a deep blue or purple color. This is the sodium benzophenone ketyl radical anion, and its formation indicates that all water and oxygen have been consumed.[8][10] If the color does not appear, more sodium may be needed. If it turns orange or yellow, the still is exhausted and needs to be remade.[9]

    • Distill: Distill the required amount of solvent for immediate use. CAUTION: Never distill to dryness.[8]

  • Causality: Sodium metal reacts with water. Benzophenone serves as an indicator; it reacts with sodium to form a radical anion (the ketyl), which is intensely colored. This ketyl is rapidly consumed by water and oxygen. Only when water and oxygen are completely removed can the ketyl persist, signaling an anhydrous, anaerobic state.

Solution 2: Distillation from Metal Hydrides (LiAlH₄ or CaH₂) These are powerful drying agents but must be used with caution.

  • Protocol: Add a small amount of lithium aluminum hydride (LiAlH₄) or calcium hydride (CaH₂) to the peroxidized-free solvent and reflux under an inert atmosphere for several hours.[7] Distill the solvent directly from the hydride. CAUTION: LiAlH₄ is a highly reactive and potent reducing agent. Ensure your derivative is not susceptible to reduction. Never add hydrides to a wet solvent, as the reaction can be violently exothermic.

  • Causality: Metal hydrides react irreversibly and rapidly with water to produce hydrogen gas and metal hydroxides/oxides.

Drying Method Final H₂O Content Key Advantages Key Disadvantages/Cautions
Molecular Sieves (3Å/4Å) ~50-100 ppmSimple, good for bulk storage, removes water without heat.[11]Slower than reactive agents, can generate dust.
Distillation from CaH₂ < 50 ppmSafer than Na or LiAlH₄, effective for many applications.Less efficient than Na/benzophenone for achieving ultra-dry conditions.
Distillation from Na/Benzophenone < 10 ppmProvides a visual indicator of dryness, removes both water and oxygen.[9][10]Requires careful handling of sodium metal, setup of a dedicated still.[8]
Distillation from LiAlH₄ < 10 ppmExtremely effective and fast.[7]Highly reactive, can reduce functional groups on the derivative, very dangerous with wet solvent.
Section 3: Removal of Commercial Stabilizers

Commercial grades of oxolane (THF) are often supplied with stabilizers like butylated hydroxytoluene (BHT) to inhibit peroxide formation.[7] These stabilizers are radical scavengers but can interfere with certain reactions, such as polymerizations or reactions involving radical intermediates.

FAQ: How can I remove the stabilizer from my oxolane derivative?

Answer: The most common methods for removing stabilizers like BHT also serve as purification steps.

  • Protocol 1: Distillation: Simple distillation is often sufficient. Since BHT is a non-volatile solid, it will remain in the distillation pot. The same distillation setups used for drying (e.g., from CaH₂) will effectively remove stabilizers.

  • Protocol 2: Activated Alumina: Passing the solvent through a column of activated alumina, as described for peroxide removal, will also adsorb the phenolic BHT stabilizer.[1]

  • Causality: Both methods exploit the vast difference in physical properties between the oxolane derivative (volatile liquid) and the stabilizer (high-boiling, polar solid).

  • Self-Validation: The absence of the stabilizer can be confirmed by analytical techniques like GC-MS or NMR, which would show the disappearance of signals corresponding to BHT. Remember, once the stabilizer is removed, the solvent is highly susceptible to peroxide formation and must be stored under an inert atmosphere and used quickly.[1]

Section 4: General Purification and Purity Assessment

Beyond water and peroxides, purification may be needed to remove starting materials, byproducts, or colored impurities.

Troubleshooting: My purified oxolane derivative still shows impurities by NMR/GC-MS.

Answer: If standard methods are insufficient, a more rigorous approach is needed.

  • Fractional Distillation: If impurities have boiling points close to your product, a simple distillation is not enough. Use a fractional distillation column (e.g., a Vigreux column) to improve separation.[12] For heat-sensitive compounds, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

  • Column Chromatography: For non-volatile impurities or compounds that are difficult to separate by distillation, column chromatography is the method of choice.[13]

    • Streaking on TLC/Column: If your compound streaks, it may be too polar or acidic/basic for standard silica gel. Try deactivating the silica by pre-flushing the column with your eluent containing 1-2% triethylamine (for basic compounds) or acetic acid (for acidic compounds).[14] Alternatively, switch to a different stationary phase like alumina.[14]

    • Poor Separation: If your product co-elutes with an impurity, systematically screen different solvent systems using TLC to find an eluent that provides better separation (a larger ΔRf).[14]

  • Removal of Color: If your product has a persistent color, it may be due to highly conjugated, trace impurities. Treatment with a small amount of activated charcoal followed by hot filtration can often remove these colored materials.[14]

FAQ: How do I confirm the final purity of my product?

Answer: A combination of analytical techniques is often required to confirm purity.

Technique Information Provided Key Considerations
NMR Spectroscopy Structural confirmation, detection of proton- or carbon-containing impurities.Excellent for identifying residual solvents and byproducts.[15]
GC-MS Separation of volatile components, provides mass of each component for identification.Ideal for assessing purity with respect to other volatile impurities.[16]
HPLC Separation of components in a liquid phase, quantification of product vs. impurities.Useful for non-volatile or thermally sensitive derivatives.[17]
Karl Fischer Titration Precise quantification of water content.The definitive method for determining residual moisture.
FT-IR Spectroscopy Confirms functional groups, can detect certain impurities (e.g., -OH from water/alcohols).Less quantitative than other methods but useful for quick checks.[18]

By understanding the causality behind these purification challenges and applying these validated protocols, you can confidently prepare high-purity oxolane derivatives for your critical research and development needs.

References
  • Complete Engineering and Process Flow for Continuous Dehydration of Tetrahydrofuran. (n.d.).
  • Zwier, T. S. (2001). An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus. SciELO.
  • Purdum, W. R., & Bartling, G. J. (1975). An economical method for drying tetrahydrofuran. Journal of Chemical Education.
  • LibreTexts. (2021, August 15). Drying Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Handling and Removing Peroxides.
  • ResearchGate. (2021, January 14). How to dry THF?. Retrieved from [Link]

  • The University of Edinburgh. (2009, July 10). Ethers - storage and the detection and removal of peroxides. Retrieved from [Link]

  • YouTube. (2025, January 8). Ethers and their hydroperoxides: how to get rid of them? - Insights in Basic Organic Chemistry 43. Retrieved from [Link]

  • ResearchGate. (2025, December 16). Biomass residues purification: elimination of oxygen from oxolane and its monomethylated derivatives through hydrodeoxygenation process. Retrieved from [Link]

  • Western Sydney University. (n.d.). Ethers and peroxide forming compounds. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Tetrahydrofuran. Chempedia. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Forum. (2006, March 22). Problems with THF. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • PMC. (n.d.). Roles of effective stabilizers in improving oral bioavailability of naringenin nanocrystals: Maintenance of supersaturation generated upon dissolution by inhibition of drug dimerization. Retrieved from [Link]

  • IJCRT.org. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • PubMed. (n.d.). Influence of the stabilizer coating layer on the purification and freeze-drying of poly(D,L-lactic acid) nanoparticles prepared by an emulsion-diffusion technique. Retrieved from [Link]

  • PMC. (n.d.). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Retrieved from [Link]

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Activated Alumina Balls. (n.d.). Peroxide Removal from Organic Solvent Tetrahydrofuran. Retrieved from [Link]

  • MDPI. (2025, February 20). No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials. Retrieved from [Link]

  • IOPscience. (2021, November 19). Effect of Stabilizers in the Synthesis of Silver Nanoparticles and Methylene Blue Oxidation. Retrieved from [Link]

  • Wipf Group. (2004, October 29). strategies in organic synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

Sources

Stability and degradation pathways of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 7, 2026

Introduction

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol is a polyhydroxylated γ-lactone. Structurally, it is an aldono-1,4-lactone, a class of compounds that includes biologically significant molecules like L-ascorbic acid (Vitamin C)[1]. Like many polyhydroxylated lactones, its stability is a critical parameter for ensuring experimental reproducibility and the therapeutic efficacy of drug candidates. The five-membered γ-lactone ring is generally stable; however, the ester linkage is susceptible to hydrolysis, and the hydroxyl groups can undergo oxidation[2][3].

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in navigating the stability challenges associated with this and structurally similar compounds. The principles discussed here are grounded in the well-documented behavior of aldono-1,4-lactones and ascorbic acid, which serve as excellent models for predicting the degradation pathways of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol.

Frequently Asked Questions (FAQs)

Q1: My solution of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol is showing a gradual decrease in concentration over a few hours at room temperature. What is the most likely cause?

A1: The most probable cause is pH-dependent hydrolysis of the γ-lactone ring. The ester bond in the lactone ring can undergo reversible, base-catalyzed hydrolysis to open the ring and form the corresponding hydroxycarboxylate salt[4][5]. This equilibrium is highly sensitive to pH.

  • In neutral to alkaline conditions (pH > 7): The equilibrium strongly favors the ring-opened carboxylate form. This reaction can be quite rapid, leading to a significant loss of the parent lactone.[4][6]

  • In acidic conditions (pH < 5): The lactone form is generally more stable, and the equilibrium favors the closed ring[6][7].

Therefore, if your compound is dissolved in a neutral or unbuffered aqueous solution, or in a buffer with a pH ≥ 7, you will likely observe degradation over time.

Q2: I'm performing an experiment in a cell culture medium (pH ~7.4) and see a loss of activity. Is this related to stability?

A2: Yes, this is a classic scenario for lactone-containing compounds. At a physiological pH of 7.4, the equilibrium will shift significantly toward the inactive, ring-opened hydroxy acid form[8]. Many biologically active lactones are only active in their closed-ring form. It is crucial to account for this pH-dependent equilibrium in biological assays. Consider that you are dealing with a dynamic system where only a fraction of your compound is in the active lactone form at any given time.

Q3: An unexpected new peak is appearing in my HPLC chromatogram during my stability study. What could it be?

A3: Besides the ring-opened hydroxy acid from hydrolysis, other degradation products can form, particularly under stress conditions like heat, light, or the presence of oxidizing agents. Drawing parallels from ascorbic acid, potential degradation products could include:

  • Oxidized Species: The hydroxyl groups are susceptible to oxidation, which can lead to the formation of diketones or other oxidized derivatives. The initial oxidation product of ascorbic acid, for example, is the highly unstable dehydroascorbic acid[9][10].

  • Products of Further Degradation: Under more strenuous conditions, such as heating in acidic solutions, further degradation can occur, leading to compounds like furfural or 2-furoic acid[9][10].

Identifying these unknown peaks typically requires mass spectrometry (LC-MS) analysis.

Q4: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A4: To maximize the shelf-life of your stock solutions, follow these guidelines:

  • Solvent Choice: Prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent like DMSO or DMF. Avoid aqueous solutions for long-term storage.

  • Temperature: Store stock solutions at -20°C or, preferably, at -80°C.

  • Aliquot: Freeze the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles. Exposure to atmospheric moisture during thawing can introduce water and accelerate degradation.

  • Inert Atmosphere: For highly sensitive applications, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing and freezing. This minimizes exposure to oxygen.[11]

Troubleshooting Guides

Guide 1: Inconsistent Analytical Results in Aqueous Buffers

Issue: You observe poor reproducibility, peak tailing, or the appearance of multiple peaks when analyzing the compound by HPLC using aqueous mobile phases or buffered samples.

Root Cause: The interconversion between the lactone and hydroxy acid forms is occurring on the timescale of your sample preparation and analysis, leading to an unstable equilibrium.[7][8]

Troubleshooting Steps:

  • Control Sample pH: Immediately acidify your aqueous samples to a pH between 3 and 4 using a dilute acid (e.g., phosphoric acid or formic acid). This "quenches" the equilibrium, locking the compound in its more stable lactone form.[7]

  • Temperature Control: Keep all samples, including those in the autosampler, cooled to 4°C. Lower temperatures significantly slow the rate of hydrolysis.[7][8]

  • Minimize Time: Reduce the time between sample preparation and injection as much as possible[7]. Long queue times in a room-temperature autosampler can lead to significant degradation.

  • Method Validation: Ensure your HPLC method is validated as "stability-indicating." This means it must be able to resolve the parent lactone peak from all potential degradation products, including the ring-opened hydroxy acid.[12]

Workflow for Stabilizing Samples for HPLC Analysis

Caption: Workflow for quenching lactone-hydroxy acid equilibrium.

Guide 2: Investigating Degradation Pathways using Forced Degradation

Objective: To proactively identify potential degradation products and understand the compound's intrinsic stability. This is a critical step in developing a robust, stability-indicating analytical method as mandated by regulatory guidelines like ICH.[13][14]

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its breakdown. [15][16]

Experimental Protocol: Forced Degradation Study
  • Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions: Expose aliquots of the solution to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[17]

Stress ConditionReagent/ConditionTypical Duration & TemperatureTarget Degradation Pathway
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CAcid-catalyzed lactone hydrolysis[15]
Base Hydrolysis 0.1 M NaOH5-30 minutes at room tempBase-catalyzed lactone hydrolysis[15]
Oxidation 3% H₂O₂24 hours at room tempOxidation of hydroxyl groups[12]
Thermal Heat (Solid & Solution)24-48 hours at 80°CThermally-induced degradation
Photolytic High-intensity UV/Vis lightExpose per ICH Q1B guidelinesPhotodegradation
  • Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/DAD and HPLC-MS system.

  • Evaluation:

    • Compare the chromatograms to identify new peaks.

    • Use the mass spectrometry data to propose structures for the degradation products.

    • Calculate the "mass balance" to ensure all products are accounted for.

Generic Degradation Pathway Diagram

G cluster_hydrolysis Hydrolysis (pH-dependent) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_thermal Thermal/Photolytic Stress Parent (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol (Lactone Form) HydroxyAcid Ring-Opened Hydroxy Acid Parent->HydroxyAcid Reversible (OH⁻ catalyzed) OxidizedProduct Oxidized Derivatives (e.g., Diketone) Parent->OxidizedProduct Irreversible FurtherDegradation Further Degradants (e.g., Furfurals) Parent->FurtherDegradation Irreversible HydroxyAcid->FurtherDegradation Irreversible OxidizedProduct->FurtherDegradation Irreversible

Caption: Potential degradation pathways for the target compound.

References
  • Yuan, J. P., & Chen, F. (1998). Degradation of Ascorbic Acid in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(12), 5078-5082. [Link]

  • Green, M. A., & Fry, S. C. (2024). Ascorbate degradation: pathways, products, and possibilities. Journal of Experimental Botany, 75(3), 749-760. [Link]

  • Aydin, A., & Gocmen, D. (2019). Oxidative and non-oxidative degradation pathways of L-ascorbic acid. Food Chemistry, 286, 554-560. [Link]

  • Kimoto, E., Tanaka, H., & Ohmoto, T. (1993). Analysis of the degradation products of dehydro-L-ascorbic acid. Bioscience, Biotechnology, and Biochemistry, 57(5), 855-856. [Link]

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2011). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 76(18), 7488-7496. [Link]

  • Yuan, J. P., & Chen, F. (1998). Simultaneous Determination of Ascorbic Acid and Its Degradation Products in Aqueous Solution by HPLC. Journal of Agricultural and Food Chemistry, 46(12), 5078-5082. [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • S-Matrix. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Physical Chemistry B, 117(25), 7682-7692. [Link]

  • Truong, L., et al. (2023). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. Environmental Science: Processes & Impacts, 25(4), 693-704. [Link]

  • Fretz, S. J., et al. (2013). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Molecular Pharmaceutics, 10(9), 3395-3403. [Link]

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. [Link]

  • Boyd, G., Smyth, J. F., & Jodrell, D. I. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry, 297(1), 15-24. [Link]

  • Bajaj, S., et al. (2018). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 15(3). [Link]

  • Shinde, S. L., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

  • Yu, H., et al. (2017). Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability. Glycoconjugate Journal, 34(4), 545-553. [Link]

  • Lorence, A., & Medina-Bolivar, F. (2016). Recent progress on the characterization of aldonolactone oxidoreductases. Plant Physiology and Biochemistry, 98, 148-157. [Link]

  • Patel, K., & Patel, M. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 9(5), 648-655. [Link]

  • Kjellberg, S., et al. (2015). Lactonisation—a degradation pathway for active pharmaceutical compounds: an in silico study in amorphous trehalose. Physical Chemistry Chemical Physics, 17(18), 12057-12067. [Link]

  • Sosnowska, A., et al. (2025). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 30(2), 413. [Link]

  • Pang, B., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 153. [Link]

  • Dmochowska, B., et al. (2025). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 30(2), 413. [Link]

  • Lorence, A., & Medina-Bolivar, F. (2016). Recent progress on the characterization of aldonolactone oxidoreductases. Plant Physiology and Biochemistry, 98, 148-157. [Link]

  • Wikipedia. (n.d.). Lactone. [Link]

  • Wadsman, M., et al. (2020). Characterisation of the First Archaeal Mannonate Dehydratase from Thermoplasma acidophilum and Its Potential Role in the Catabolism of D-Mannose. Catalysts, 10(10), 1148. [Link]

  • Wikidoc. (2012). Lactone. [Link]

  • Spironolactone: stability indicating method for the identification of major degradation products and pathways. (n.d.). SlidePlayer. [Link]

Sources

Technical Guide: Troubleshooting Oxolane (Tetrahydrofuran) Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architecture of Cyclization

Oxolane (tetrahydrofuran) rings are the structural backbone of polyether antibiotics (e.g., monensin), lignans, and a vast array of pharmaceutical intermediates. While the target is simple—a five-membered oxygen heterocycle—the path to formation is often fraught with competing pathways: elimination, polymerization, or incorrect ring sizing (tetrahydropyran formation).

This guide moves beyond standard textbook procedures to address the failure modes of cyclization. We focus on three dominant methodologies:

  • Acid-Catalyzed Dehydration (Industrial/Scale-up)

  • Electrophilic Cyclization (Stereocontrolled/Medicinal)

  • Transition-Metal Catalyzed Hydroalkoxylation (Atom-Economic)

Method Selection & Decision Matrix

Before troubleshooting, ensure you are applying the correct methodology for your substrate. Mismatched protocols are the leading cause of low yields.

MethodSelection Start Substrate Analysis Diol 1,4-Diol Start->Diol Alkenol Alkenyl Alcohol Start->Alkenol Alkynol Alkynyl Alcohol Start->Alkynol AcidSens Acid Sensitive? Diol->AcidSens Stereo Stereocenters Required? Alkenol->Stereo Gold Au(I)/Ag(I) Hydroalkoxylation Alkynol->Gold 5-exo-dig Dehydration Acid-Catalyzed Dehydration (Amberlyst-15 / H+) AcidSens->Dehydration No Mts Mts Activation / Base (Cycloetherification) AcidSens->Mts Yes (Use Leaving Group) Iodo Iodoetherification (I2 / NaHCO3) Stereo->Iodo New Centers Needed Stereo->Gold Atom Economy

Figure 1: Decision matrix for selecting the optimal oxolane formation pathway based on substrate functionality.

Module A: Acid-Catalyzed Dehydration (1,4-Diols)[1][2]

This method relies on the protonation of a hydroxyl group to create a good leaving group (


), followed by intramolecular nucleophilic attack by the second hydroxyl.
The Mechanism & Critical Failure Points

The reaction is an equilibrium process. In high-temperature water (HTW), water can act as the proton donor, but in organic synthesis, we typically use Brønsted acids (pTsOH,


) or solid acids (Amberlyst-15).

Key Constraint: The reaction is reversible. If water is not removed, the ring will open back to the diol.

Troubleshooting Guide: Dehydration
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium Limitation Le Chatelier's Principle: You must remove water physically. Use a Dean-Stark trap (toluene reflux) or add molecular sieves (3Å or 4Å) directly to the reaction pot.
Product is a Diene Elimination (E1/E2) The carbocation intermediate eliminated a proton instead of cyclizing. Solution: Lower the temperature. Switch to a non-nucleophilic counter-ion acid (e.g., HBF₄ instead of H₂SO₄) to discourage elimination.
Polymerization Intermolecular Attack Concentration is too high. If [Substrate] > 0.5 M, one diol molecule attacks another. Solution: Dilute to < 0.1 M to favor intramolecular cyclization (High Dilution Principle).
Charring/Tars Oxidation Strong mineral acids (

) can act as oxidants at high temps. Solution: Switch to sulfonic acid resins (Amberlyst-15) or mild Lewis acids (

).

Module B: Electrophilic Cyclization (Iodoetherification)

This is the gold standard for generating new stereocenters during ring closure. An alkene reacts with an electrophile (usually Iodine), forming an iodonium ion, which is opened by the internal alcohol.

Stereochemical Integrity (The "Bartlett" Protocol)

Under kinetic control , this reaction proceeds via a 5-exo-tet transition state (Baldwin's Rules). The nucleophile (OH) attacks the iodonium ion from the back, resulting in trans stereochemistry relative to the iodine.

Critical Insight: If the reaction is allowed to equilibrate (thermodynamic control), or if acid accumulates, the product may isomerize or rearrange.

Troubleshooting Guide: Iodoetherification
SymptomProbable CauseCorrective Action
6-Endo Product Formed Electronic Bias If the alkene has a cation-stabilizing group at the internal position, the reaction shifts from 5-exo to 6-endo. Solution: This is inherent to the substrate. You may need to use a radical cyclization method (e.g., Co(acac)₂) instead of ionic cyclization to enforce 5-exo geometry.
Loss of Stereocontrol Acid Accumulation The reaction generates HI as a byproduct. HI can catalyze the reopening of the iodonium or the ether. Solution: Always include a weak base (NaHCO₃ or K₂CO₃) in the suspension to scavenge HI immediately.
Reversion to Alkene Elimination of HI The product (iodomethyl-THF) is labile. Basic workup can cause E2 elimination to an exocyclic enol ether. Solution: Keep workup neutral. Do not heat with strong base.

Module C: Metal-Catalyzed Hydroalkoxylation (Alkynols)[3]

Gold (Au) and Silver (Ag) catalysts activate alkynes for nucleophilic attack. This is 100% atom-economic (no leaving groups).

Mechanism: 5-Exo-Dig vs. 6-Endo-Dig

According to Baldwin's rules, 5-exo-dig is favored.[1] However, gold catalysts can sometimes trigger "hidden" pathways involving vinyl gold intermediates that isomerize.

GoldCatalysis Substrate Alkynyl Alcohol Coord Au-Alkyne Complex (Activation) Substrate->Coord Cycliz C-O Bond Formation (Anti-Attack) Coord->Cycliz Intramolecular VinylAu Vinyl-Gold Intermediate Cycliz->VinylAu Proto Protodeauration VinylAu->Proto + H+ / - Au+ Product Exocyclic Enol Ether Proto->Product

Figure 2: Gold(I)-catalyzed hydroalkoxylation pathway. Note that the initial product is an enol ether, which can hydrolyze to a ketone if water is present.

Troubleshooting Guide: Gold Catalysis
SymptomProbable CauseCorrective Action
Product is a Ketone Hydrolysis The initial product is an enol ether. If water is present, it hydrolyzes to the ketone (open chain).[2] Solution: Use strictly anhydrous solvents (DCM/Toluene). Add molecular sieves.
Catalyst Death "Silver Effect" Chloride ions (from substrates or solvents) poison Au(I) catalysts. Solution: Ensure the silver salt (AgOTf, AgSbF₆) is used in slight excess to precipitate all chloride as AgCl. Filter the mixture if necessary.
Regioselectivity Issues Ligand Sterics If getting 6-endo instead of 5-exo, the ligand on Gold is too small. Solution: Switch to bulky phosphine ligands (e.g., JohnPhos or tBuXPhos) to sterically enforce the tighter 5-exo transition state.

Validated Experimental Protocol: Iodoetherification

Standard Operating Procedure for 2-(iodomethyl)tetrahydrofuran synthesis.

Rationale: This protocol uses bicarbonate buffering to prevent acid-catalyzed scrambling of the iodonium intermediate.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Reagents:

    • 4-penten-1-ol (1.0 equiv, 5 mmol)

    • Anhydrous Acetonitrile (

      
      , 25 mL) - Solvent polarity aids ionic mechanism.
      
    • 
       (3.0 equiv) - Acid scavenger.
      
    • 
       (2.5 equiv) - Electrophile.
      
  • Execution:

    • Dissolve alcohol in

      
       and cool to 0°C.
      
    • Add

      
       in one portion.
      
    • Add

      
       slowly over 20 minutes (exothermic).
      
    • Stir at 0°C for 3 hours in the dark (Iodine is photosensitive).

  • Quench:

    • Add saturated aqueous

      
       (thiosulfate) until the iodine color disappears (yellow 
      
      
      
      clear).
  • Workup:

    • Extract with Diethyl Ether (

      
      ).
      
    • Wash organic layer with Brine.

    • Dry over

      
       and concentrate in vacuo (do not heat water bath > 30°C).
      
  • Validation:

    • NMR Check: Look for the disappearance of alkene protons (5.0-6.0 ppm) and the appearance of the

      
       doublet/multiplet around 3.2-3.5 ppm.
      

FAQ: Expert Insights

Q: Why does my 5-exo-trig cyclization fail when I have a sulfur atom nearby? A: Sulfur is highly nucleophilic ("soft" nucleophile) and can poison catalysts or participate in competitive cyclization (forming thiophenes). Additionally, the large atomic radius of sulfur can distort bond angles, sometimes making 6-endo pathways kinetically accessible where they wouldn't be for oxygen.

Q: Can I use Baldwin's rules for Gold catalysis? A: Yes, but with caution. While 5-exo-dig is favored, gold activates the alkyne by modifying its geometry (bending it). This can sometimes blur the lines between exo and endo trajectories. Ligand selection (steric bulk) is often more dominant than geometric constraints in metal catalysis [1].

Q: My acid-catalyzed dehydration yields a black tar. What happened? A: You likely used concentrated sulfuric acid on a sensitive substrate. The tar is "humin"—polymerized dehydration products. Switch to Amberlyst-15 (a solid sulfonic acid resin). It provides the necessary acidity but keeps the acid sites "site-isolated," preventing intermolecular polymerization [2].

References

  • Zhdanko, A., & Maier, M. E. (2014). The Mechanism of Gold(I)-Catalyzed Hydroalkoxylation of Alkynes: An Extensive Experimental Study. Chemistry – A European Journal, 20(7), 1918–1930. Link

  • Hunter, S. E., Ehrenberger, C. E., & Savage, P. E. (2006).[3][4] Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry, 71(16), 6229–6239.[3] Link

  • Baldwin, J. E. (1976).[5] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link

  • Beltrán, Á., et al. (2020).[6] Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Catalysts, 10(10), 1210.[2] Link

Sources

Optimizing reaction conditions for hydroxymethyl group introduction

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 | Current Wait Time: 0 mins | Ticket Priority: High

Welcome to the Hydroxymethylation Optimization Support Center. Unlike standard protocols that assume ideal conditions, this guide addresses the friction points where chemistry fails. We treat your synthesis as a system requiring debugging.

TICKET #001: Reagent Integrity & Source Selection

User Issue: "My reaction yields are inconsistent, and the mixture remains cloudy despite heating."

Diagnosis: The issue likely lies in the Formaldehyde Source Equilibrium . Formaldehyde is rarely "formaldehyde" in a bottle; it is a polymer. Using the wrong source or failing to "crack" the polymer effectively creates stoichiometric errors.

Technical Insight: The Depolymerization Barrier

Paraformaldehyde (PFA) is a polymer


 (

). It does not react until it depolymerizes into monomeric formaldehyde (

).
  • The Trap: In non-polar solvents or without a catalyst, PFA remains a suspended solid. You think you have 5 equivalents; you effectively have 0.

  • The Fix: You must shift the equilibrium toward the monomer in situ.

Troubleshooting Protocol: "Cracking" PFA
  • Solvent Choice: Switch to a solvent with high dielectric constant if possible (e.g., DMSO, DMF) or use a biphasic system.

  • Catalytic "Kick": Add 1-2 drops of 1M NaOH or catalytic

    
    . Base catalyzes the "unzipping" of the polymer chain.
    
  • Temperature: Maintain

    
     for at least 30 minutes before adding the substrate. The solution must  turn clear.
    

Data Table 1: Formaldehyde Source Selection Matrix

SourceCompositionProsConsBest For
Formalin 37% HCHO, 10-15% MeOH,

Ready to use; cheap.Large water content; MeOH inhibits some catalysts.Aqueous Aldol; Cannizzaro.
Paraformaldehyde (PFA) Solid

Anhydrous potential; high concentration.Requires depolymerization; inconsistent stoichiometry if not cleared.C-H Activation; Non-aqueous Aldol.
Trioxane Cyclic trimerStable; anhydrous; soluble in organics.Requires strong acid activation to open ring.Friedel-Crafts; Acid-catalyzed Prins.
Methanol

Solvent & Reagent.Requires Photoredox/HAT conditions (radical mechanism).Minisci-type Heterocycle functionalization.
TICKET #002: Classical Chemistry (Aldol vs. Cannizzaro)

User Issue: "I am trying to add a hydroxymethyl group to an aldehyde, but I'm isolating the carboxylic acid and alcohol instead."

Diagnosis: You are fighting the Cannizzaro Competition .

  • Mechanism: If your substrate lacks

    
    -protons (or they are sterically blocked), the base attacks the carbonyl to form a tetrahedral intermediate. Instead of attacking another carbonyl (Aldol), it transfers a hydride to a second molecule (Cannizzaro), resulting in disproportionation (Oxidation to Acid + Reduction to Alcohol).
    
System Check: The "Crossed" Strategy

To force the Hydroxymethylation (Crossed-Aldol) over the Cannizzaro:

  • Stoichiometry: Use a massive excess of Formaldehyde (3-5 equiv). This statistically ensures the enolate attacks HCHO rather than another substrate molecule.

  • Order of Addition: Add the base slowly to a mixture of Substrate + HCHO. Do not premix Base + Substrate (which favors self-reaction).

  • Temperature: Keep it low (

    
    ). Cannizzaro often has a higher activation energy than the Aldol addition.
    

Aldol_vs_Cannizzaro Start Substrate + Base CheckAlpha Has Alpha-Protons? Start->CheckAlpha Enolate Enolate Formation CheckAlpha->Enolate Yes Tetrahedral Tetrahedral Intermediate CheckAlpha->Tetrahedral No Enolate->Tetrahedral Side Reaction AddHCHO Attack on HCHO (Kinetic Control) Enolate->AddHCHO Excess HCHO HydrideTransfer Hydride Transfer (Cannizzaro) Tetrahedral->HydrideTransfer High Temp / Low HCHO ProductA Hydroxymethyl Product (Desired) AddHCHO->ProductA ProductB Acid + Alcohol (Disproportionation) HydrideTransfer->ProductB

Figure 1: Decision logic for base-mediated pathways. Green paths indicate desired hydroxymethylation; red paths indicate Cannizzaro failure modes.

TICKET #003: Advanced Methods (Photoredox C-H Activation)

User Issue: "I'm using the Minisci-type photoredox protocol with Methanol, but I'm getting methylation (-CH3) instead of hydroxymethylation (-CH2OH)."

Diagnosis: This is a Redox Selectivity Failure . In photoredox systems (e.g., using Ir-catalysts and blue light), Methanol is converted to a radical.

  • Path A (Desired):

    
     radical is formed and attacks the heterocycle.
    
  • Path B (Undesired): The radical is over-reduced or the mechanism shifts to a spin-center shift, leading to methylation.

The Fix: Acid & Oxidant Tuning
  • Acidity (The Minisci Switch): Protonation of the heterocycle is critical to make it electrophilic enough to accept the nucleophilic

    
     radical. Ensure pH < 3 using TFA or HCl.
    
  • Oxidant Choice: You need an oxidant to re-aromatize the intermediate. Persulfates (

    
    ) are standard. If methylation occurs, your system might be too reductive.
    
  • Solvent: Do not dilute the Methanol. It must be the solvent to drive the Hydrogen Atom Transfer (HAT) statistics.

Protocol: Ir-Catalyzed Hydroxymethylation

  • Mix: Substrate (0.2 mmol), Ir-Photocatalyst (1 mol%), and Oxidant (Persulfate, 1.5 equiv) in MeOH (2 mL).

  • Acidify: Add TFA (1.0 equiv).

  • Irradiate: Blue LED (450 nm) with fan cooling (maintain ~25°C).

  • Monitor: Check LCMS at 2 hours. If Formyl (-CHO) product appears, reduce reaction time (Over-oxidation is common).

Photoredox_Cycle Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited Ir_GS->Ir_Excited Blue Light Ir_Red Ir(II) Reduced Ir_Excited->Ir_Red Oxidizes MeOH (via HAT/Oxidant) Ir_Red->Ir_GS Turnover MeOH MeOH Solvent Radical •CH2OH Radical MeOH->Radical HAT Intermediate Radical Cation Radical->Intermediate Attacks Substrate Substrate Heterocycle (H+) Product Product -CH2OH Intermediate->Product Oxidation -H+

Figure 2: Simplified Photoredox cycle for Methanol activation. The formation of the hydroxymethyl radical is the rate-limiting step dependent on HAT efficiency.

TICKET #004: Purification (The Polarity Trap)

User Issue: "The reaction worked, but I can't extract the product. It stays in the aqueous layer."

Diagnosis: Hydroxymethyl groups significantly lower LogP (increase polarity). Standard EtOAc/Hexane extraction often fails.

Troubleshooting Protocol: Extraction & Isolation
  • Salting Out: Saturate the aqueous layer with NaCl or

    
    . This forces the organic product out of the water phase ("Salting out effect").
    
  • Solvent Switch: Stop using Diethyl Ether or Hexanes. Use n-Butanol or IPA/Chloroform (1:3) for extraction. These mixtures can pull polar alcohols from water.

  • Derivatization (The "Masking" Trick):

    • If isolation is impossible, react the crude mixture with 2,2-dimethoxypropane and acid catalyst.

    • This forms an Acetonide (if a 1,2- or 1,3-diol is present) or protects the alcohol.

    • The protected product is lipophilic, easy to purify on silica, and can be deprotected later with mild acid.

References
  • Photoredox Hydroxymethylation

    • Title: Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol.

    • Source:J. Org. Chem. / ChemRxiv (2024/2025).
    • URL:[Link]

  • Aldol vs.

    • Title: Cannizzaro Reaction Mechanism and Kinetics.
    • Source:Chemistry Steps (2023).
    • URL:[Link]

  • Paraformaldehyde Handling

    • Title: Handling Paraformaldehyde for Synthesis.

    • Source:University of Toronto EHS / Sigma Aldrich Technical Bulletins.
    • URL:[Link]

  • C-H Activation Reviews

    • Title: Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds.

    • Source:Chem. Rev. (2023).

    • URL:[Link]

Technical Support Center: Synthesis & Isolation of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals working with (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol —the precise IUPAC designation for the anomeric mixture of D-xylulofuranose [1]. As a critical intermediate in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis and a precursor for D-xylulose-5-phosphate, achieving high-purity synthesis of this ketopentose is paramount[2].

Below, we dissect the mechanistic origins of common side-products and provide field-proven troubleshooting strategies to optimize your synthetic workflows.

Pathway & Side-Product Divergence

Understanding the thermodynamic and kinetic branching points in your synthetic route is the first step to eliminating impurities. The diagram below maps the primary biocatalytic and chemical routes to D-xylulose, highlighting where side-products typically emerge.

Pathway Arabitol D-Arabitol (Precursor) Xylulose (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol (D-Xylulose) Arabitol->Xylulose Mannitol Dehydrogenase Xylose D-Xylose (Precursor) Xylose->Xylulose Xylose Isomerase Xylitol Xylitol (Redox Side-Product) Xylose->Xylitol Xylose Reductase Xylulose->Arabitol Product Inhibition Epimers D-Lyxose / D-Ribulose (Epimeric Side-Products) Xylulose->Epimers Base-catalyzed Epimerization Borate Borate-Xylulose Complex (Product Sink) Xylulose->Borate Complexation (Yield Enhancement) Xylitol->Xylulose Xylitol Dehydrogenase

Pathway of D-xylulose synthesis highlighting precursor routes and major side-product divergences.

Troubleshooting FAQs: Mechanistic Diagnostics

Q1: During whole-cell biocatalytic synthesis from D-xylose, I am seeing massive accumulation of a +2 Da side-product. What is it, and how do I prevent it? Expertise & Causality: The +2 Da mass shift corresponds to xylitol (


 152 for xylitol vs. 150 for D-xylulose). In recombinant yeast systems expressing xylose reductase (XR) and xylitol dehydrogenase (XDH), XR strictly requires NADPH, while XDH strictly requires NAD

. Under oxygen-limited conditions, the cell cannot regenerate NAD

through the electron transport chain. This cofactor imbalance stalls XDH, causing the intermediate xylitol to pool and be excreted as a dead-end side-product [3]. Resolution: Increase the aeration rate (

) in your bioreactor to facilitate NAD

regeneration, or switch to a cofactor-independent xylose isomerase (XI) pathway which directly isomerizes D-xylose to D-xylulose without redox intermediates.

Q2: I am using mannitol dehydrogenase (MDH) to oxidize D-arabitol to D-xylulose, but the reaction stalls at ~40% conversion. Adding more enzyme doesn't help. Why? Expertise & Causality: You are experiencing severe competitive product inhibition. D-xylulose binds competitively to the MDH active site (inhibitor constant


 mM). Because the thermodynamic equilibrium of the oxidation is unfavorable, the accumulating D-xylulose drives the reverse reaction [4].
Resolution:  Implement an in situ product removal (ISPR) strategy. By adding borate to the reaction buffer, borate specifically complexes with the cis-diol configuration of D-xylulose. This effectively removes free D-xylulose from the aqueous equilibrium, driving the conversion up to >80% [4].

Q3: My chemical synthesis route yields a mixture of epimers during the final deprotection step. How do I control this? Expertise & Causality: Chemical routes utilizing Wittig olefination followed by asymmetric dihydroxylation are highly sensitive to downstream pH [2]. If your final deprotection steps are too alkaline (pH > 8), D-xylulose undergoes a base-catalyzed Lobry de Bruyn–van Ekenstein transformation. The molecule enolizes into an enediol intermediate; reprotonation lacks stereocontrol, leading to the formation of its C3 epimer (D-ribulose) or its aldose isomer (D-lyxose). Resolution: Strictly control the pH during deprotection (maintain pH 6.0–6.5) and utilize mild acidic resins (like Amberlite IR-120 H


) rather than liquid bases for neutralization.

Troubleshooting Start Impurity Detected in D-Xylulose Synthesis Identify Identify Side-Product (HPLC-RID / LC-MS) Start->Identify IsXylitol Is it Xylitol? (+2 Da Mass Shift) Identify->IsXylitol IsEpimer Is it D-Lyxose/D-Ribulose? (Isomeric Mass) IsXylitol->IsEpimer No FixXylitol Optimize Redox Balance (NAD+/NADPH Ratio) IsXylitol->FixXylitol Yes IsIncomplete Is it Unreacted D-Arabitol? (Stalled Reaction) IsEpimer->IsIncomplete No FixEpimer Strict pH Control < 7.5 Reduce Thermal Load IsEpimer->FixEpimer Yes FixIncomplete Add Borate Buffer to Prevent Inhibition IsIncomplete->FixIncomplete Yes

Decision tree for identifying and resolving side-products during D-xylulose synthesis.

Quantitative Data: Side-Product Profiling & Mitigation

Use the following table to benchmark your analytical detection methods and align them with the correct mitigation strategies.

Side-Product / ImpurityOrigin / MechanismAnalytical DetectionMitigation Strategy
Xylitol Cofactor imbalance (NADPH/NAD

) during whole-cell biocatalysis
LC-MS/MS (+2 Da shift,

152)
Increase aeration; use cofactor-independent XI
D-Lyxose Base-catalyzed Lobry de Bruyn–van Ekenstein epimerizationHPLC-RID (Shift in retention time)Maintain pH < 7.5 during deprotection/isolation
D-Arabitol Incomplete oxidation due to competitive product inhibitionHPLC with Ca

ligand exchange column
Implement in situ borate complexation
D-Ribulose Poor facial selectivity during asymmetric dihydroxylationChiral HPLC / NMROptimize chiral ligands (e.g., (DHQ)2PHAL)

Validated Experimental Protocol: High-Yield Enzymatic Synthesis

To overcome the product inhibition discussed in Q2, we recommend the following protocol utilizing Mannitol Dehydrogenase (MDH) with in situ borate complexation[4].

Self-Validating System: This protocol uses a diaphorase/methylene blue coupled system to continuously regenerate NAD


. The reaction mixture acts as its own colorimetric indicator.  If the solution turns deep blue and remains blue, the cascade has stalled (methylene blue is fully oxidized because NAD

regeneration has failed). A functioning, actively turning-over reaction will remain colorless or pale blue as methylene blue is continuously reduced by diaphorase.

Materials:

  • D-Arabitol (100 mM)

  • Mannitol Dehydrogenase (from Rhodobacter sphaeroides, immobilized on CNBr-activated Sepharose 4B)

  • NAD

    
     (1 mM)
    
  • Diaphorase (5 U/mL) and Methylene Blue (0.1 mM)

  • Sodium Borate buffer (200 mM, pH 8.0)

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve sodium borate in double-distilled water to a final concentration of 200 mM. Adjust pH to 8.0 using 1M HCl. Note: Borate is crucial for complexing the (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol product.

  • Cofactor Regeneration Setup: Add 1 mM NAD

    
    , 0.1 mM methylene blue, and 5 U/mL diaphorase to the borate buffer. Bubble with O
    
    
    
    gas at 0.5 vvm to provide the terminal electron acceptor.
  • Substrate Addition: Add 100 mM D-arabitol to the reactor.

  • Initiation: Introduce the immobilized MDH (approx. 20 U/g support). Stir gently at 150 rpm at 30°C.

  • Monitoring: Draw 100

    
    L aliquots every 2 hours. Quench by heating at 95°C for 5 mins. Centrifuge and analyze the supernatant via HPLC-RID using a Ca
    
    
    
    ligand exchange column (e.g., DOWEX 50W X8).
  • Purification & Borate Removal: Once conversion exceeds 80%, filter out the immobilized enzyme. Dissociate the borate-xylulose complex by adjusting the pH to 5.0 with Amberlite IR-120 (H

    
     form) resin. Finally, perform repeated co-evaporations with methanol under reduced pressure to remove the borate as volatile methyl borate, yielding pure D-xylulose.
    

References

  • Title: beta-D-Xylulofuranose Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: The efficient synthesis of D-xylulose and formal synthesis of Syringolide 1 Source: Tetrahedron Letters URL: [Link]

  • Title: Engineering the pentose phosphate pathway of Saccharomyces cerevisiae for production of ethanol and xylitol Source: VTT Publications URL: [Link]

  • Title: Synthesis of d-xylulose from d-arabitol by enzymatic conversion with immobilized mannitol dehydrogenase from Rhodobacter sphaeroides Source: Journal of Biotechnology URL: [Link]

Technical Support Center: Solubility Enhancement for (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for enhancing the solubility and stability of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol in biological assays. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound precipitation or limited solubility during their experiments. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol.

Q1: What is (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol and what are its expected solubility properties?

A1: (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol is a pentose sugar, also known by synonyms such as L-Lyxulose.[1][2] As a small sugar molecule with multiple hydroxyl groups, it is intrinsically very polar and possesses high aqueous solubility under standard conditions. Its chemical structure lends itself to extensive hydrogen bonding with water. The calculated XLogP3 value, a measure of lipophilicity, is -2.2, indicating a strong preference for hydrophilic environments.[1]

Q2: If the compound is highly water-soluble, why am I observing precipitation in my biological assay?

A2: This is a critical and common issue. While the compound dissolves readily in pure water, the complex environment of a biological assay buffer or cell culture medium can significantly reduce its apparent solubility. Several factors can be at play:

  • High Salt Concentration ("Salting Out"): Assay buffers and cell culture media are rich in salts. These salt ions compete for water molecules, reducing the amount of "free" water available to hydrate your compound, which can lead to its precipitation.

  • Interaction with Media Components: Proteins (like albumin in fetal bovine serum), amino acids, and other macromolecules in the medium can interact with the compound, potentially leading to the formation of less soluble complexes.

  • Supersaturation and Metastability: When a concentrated stock solution (often in an organic solvent like DMSO) is diluted rapidly into an aqueous buffer, it can create a temporary, supersaturated state.[3] This state is unstable, and the compound may precipitate out over time as it equilibrates.[3]

  • Temperature Effects: The solubility of many compounds is temperature-dependent. If you are preparing solutions at room temperature but running your assay in a 37°C incubator, or vice-versa, solubility limits can be exceeded.

Q3: What is the best solvent for preparing a primary stock solution?

A3: For a highly polar compound like this, the first choice for a stock solution should always be sterile, nuclease-free water or a simple buffer (e.g., PBS). If for some reason a non-aqueous stock is required, dimethyl sulfoxide (DMSO) is a common alternative. However, it is crucial to minimize the final concentration of DMSO in your assay, as it can have significant biological effects and can also facilitate precipitation when diluted into aqueous media.[4] We recommend keeping the final DMSO concentration well below 0.5%, and ideally at or below 0.1%.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured, question-and-answer guide to resolving specific solubility challenges you may encounter during your experiments.

Problem: My compound precipitates immediately when I add my stock solution to the cell culture medium.

This is often a result of kinetic solubility issues. The compound is forced out of solution when the solvent environment changes abruptly.

G cluster_0 cluster_1 Initial Checks cluster_2 Procedural Adjustments cluster_3 Formulation Strategies cluster_4 start Precipitation Observed Immediately Upon Dilution check_stock Is stock solution clear? (No precipitation) start->check_stock check_conc Is final assay concentration as low as feasible? check_stock->check_conc If yes prewarm Pre-warm assay medium to 37°C before adding compound check_conc->prewarm If yes serial_dilute Perform serial dilutions instead of a single large dilution prewarm->serial_dilute vortex Vortex/mix gently during compound addition serial_dilute->vortex cosolvent Use a co-solvent (e.g., PEG 400) in stock vortex->cosolvent If precipitation persists end Solution Remains Clear vortex->end If successful cyclodextrin Utilize a complexation agent (e.g., HP-β-CD) cosolvent->cyclodextrin If co-solvent is unsuitable or ineffective cosolvent->end cyclodextrin->end

Caption: Troubleshooting workflow for immediate compound precipitation.

Q: What specific steps can I take to avoid this immediate precipitation?

A: Based on the workflow above, here is the causality behind our recommended steps:

  • Verify Your Stock Solution: Ensure your stock solution is fully dissolved and free of any particulates before use. If using a non-aqueous stock, you may be exceeding its solubility limit even before dilution.

  • Optimize Dilution Method:

    • Pre-warm the Medium: Increasing the temperature of the assay medium to 37°C can increase the compound's solubility limit.

    • Stir While Adding: Add the stock solution drop-wise into the vortex of the gently stirring assay medium. This avoids creating localized areas of high concentration that can trigger precipitation.

    • Use Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform an intermediate dilution step in a solvent that is miscible with both your stock solvent and the final medium. For example, dilute a DMSO stock 1:10 in sterile water or PBS first, then add this to your final medium.

Problem: My compound appears soluble at first, but I see precipitation or crystal growth after several hours or days in a cell-based assay.

This points to a thermodynamic solubility issue, where the initial clear solution was a supersaturated, metastable state.

Q: How can I maintain long-term solubility in a multi-day experiment?

A: For long-term stability, formulation strategies that increase the thermodynamic solubility are required. The goal is to make it more energetically favorable for the compound to remain in solution.

  • pH Adjustment: While L-Lyxulose itself is neutral, the stability of some compounds can be pH-dependent. Verify that the pH of your final assay medium is optimal and stable over the course of the experiment. Buffers with sufficient capacity are crucial.[5]

  • Use of Co-solvents: Co-solvents work by reducing the polarity of the aqueous environment, which can help solubilize compounds. However, for an already polar molecule, their primary benefit may be in preventing aggregation.

Co-SolventTypical Final Concentration in Cell AssaysKey Considerations
DMSO < 0.5%Can be cytotoxic and affect cell differentiation.
Ethanol < 0.5%Can induce cellular stress responses.
Polyethylene Glycol 400 (PEG 400) < 1%Generally well-tolerated by many cell lines.[6]
Propylene Glycol < 1%A common vehicle for drug formulations.

Always run a vehicle control with the co-solvent alone to ensure it does not affect your assay readout.

  • Complexation with Cyclodextrins: This is a highly recommended strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a more hydrophobic inner cavity. They can form inclusion complexes with guest molecules, effectively shielding them from the bulk solvent and preventing aggregation or precipitation.[7] For a polar molecule like L-Lyxulose, cyclodextrins can be particularly effective at preventing self-association that may lead to precipitation at high concentrations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low cellular toxicity.

G cluster_0 Mechanism of Cyclodextrin-Mediated Solubilization Compound Compound Molecule (L-Lyxulose) Complex Soluble Inclusion Complex Compound->Complex Plus + CD Cyclodextrin (HP-β-CD) Hydrophilic Exterior Less Polar Interior CD->Complex Forms Forms Water Aqueous Environment (Assay Medium) Complex->Water Enhanced stability and solubility

Caption: Cyclodextrin forming a soluble inclusion complex.

Part 3: Experimental Protocols

Protocol 1: Preparation and Use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Enhanced Solubilization

This protocol describes how to use HP-β-CD to prepare a stock solution of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol for use in a cell-based assay.

Materials:

  • (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Sterile, nuclease-free water or PBS

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 37°C

Methodology:

  • Prepare the HP-β-CD Solution:

    • Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or PBS. For example, to make a 30% solution, dissolve 300 mg of HP-β-CD in a final volume of 1 mL of water.

    • Warm the solution to 37°C and vortex until the HP-β-CD is completely dissolved and the solution is clear. This may take several minutes.

    • Sterile-filter the resulting solution through a 0.22 µm syringe filter into a sterile tube.

  • Prepare the Compound-CD Complex Stock Solution:

    • Determine the desired stock concentration of your compound. Let's assume a target of 100 mM.

    • Weigh out the required amount of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol powder. The molecular weight is 150.13 g/mol .[1]

    • Add the powder directly to the pre-warmed, sterile HP-β-CD solution from Step 1.

    • Incubate the mixture at 37°C for 1-2 hours with intermittent vortexing to facilitate the formation of the inclusion complex.

    • After incubation, visually inspect the solution. It should be clear and free of any precipitate. This is now your concentrated stock solution.

  • Application in Biological Assay:

    • Dilute the Compound-CD complex stock solution directly into your pre-warmed cell culture medium to achieve your final desired assay concentrations.

    • Crucial Control: Prepare a parallel control where you add an equivalent volume of the HP-β-CD solution (without the compound) to your assay. This is the "vehicle control" and is essential to ensure that the cyclodextrin itself does not influence the biological outcome you are measuring.

This method enhances the thermodynamic solubility of the compound, significantly reducing the likelihood of precipitation over the course of long-term experiments.

References

  • PubChem Compound Summary for CID 439205, (3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol. National Center for Biotechnology Information. [Link]

  • Solubilizer Excipients. Protheragen. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Solubilizing excipients in oral and injectable formulations. Strickley, R.G. (2004). Pharmaceutical Research. [Link]

  • (3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol. Molport. [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. Park, K. (2003). Purdue University.
  • How to enhance drug solubility for in vitro assays? ResearchGate Discussion. [Link]

  • Design of compounds that increase the absorption of polar molecules. Blezinger, P., et al. (1999). Proceedings of the National Academy of Sciences. [Link]

  • Molecular Modification: A Strategy in Drug Discovery and Drug Design. IntechOpen. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. Savjani, K.T., et al. (2012). ISRN Pharmaceutics. [Link]

  • Solubility enhancement techniques: A comprehensive review. Shweta, S., et al. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of Polyhydroxylated Oxolanes

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with polyhydroxylated oxolanes. This guide provides expert advice, troubleshooting workflows, and answers to frequently asked questions to help you navigate the common pitfalls in NMR, Mass Spectrometry, and IR analysis of these challenging molecules.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Polyhydroxylated oxolanes, due to their multiple stereocenters and conformationally flexible five-membered rings, often produce complex NMR spectra. The high density of hydroxyl groups and C-H bonds in similar chemical environments is a primary source of analytical challenges.

Frequently Asked Questions (FAQs): NMR

Q1: Why are the signals in my ¹H-NMR spectrum of a polyhydroxylated oxolane so severely overlapped?

A: Signal overlap in the ¹H-NMR spectra of these compounds is extremely common. The protons on the oxolane ring and its substituents often have very similar chemical environments, leading to resonances with close chemical shifts, typically congregating in the 3.0-5.0 ppm region.[1] This spectral crowding makes it difficult to extract crucial information like coupling constants and definitive assignments from a simple 1D spectrum.[2][3]

Q2: My 1D NMR is too complex. What is the first step I should take to resolve the signals?

A: The most effective first step is to acquire two-dimensional (2D) NMR spectra.[1][4] An HSQC (Heteronuclear Single Quantum Coherence) experiment is an excellent starting point, as it correlates each proton to its directly attached carbon.[1][5] Since ¹³C chemical shifts have a much wider dispersion range than protons, this technique effectively spreads out the overlapping proton signals into a second dimension, dramatically improving resolution.[1][4]

Q3: How can I confidently determine the relative stereochemistry of the hydroxyl groups?

A: Determining stereochemistry requires a multi-faceted approach. Analysis of vicinal proton-proton coupling constants (³JHH) from a high-resolution 1D or 2D COSY spectrum is a classic method.[6][7] Additionally, through-space correlations from NOESY or ROESY experiments can reveal the spatial proximity of protons, helping to define the 3D arrangement of substituents.[7][8] For particularly challenging cases, comparing experimental data to DFT-calculated NMR chemical shifts for all possible diastereomers can provide a definitive assignment.[8][9][10]

Troubleshooting Guide: NMR
Problem 1: Severe ¹H and ¹³C signal overlap prevents unambiguous assignment.

You've synthesized a novel polyhydroxylated oxolane, but the 1D ¹H-NMR spectrum is an uninterpretable cluster of multiplets between 3.5 and 4.5 ppm, and several ¹³C signals are also overlapping.

The key is to systematically increase the dimensionality and specificity of the NMR information you collect.

G A Start: Overlapping 1D NMR Spectrum B Acquire 2D NMR: ¹H-¹H COSY & ¹H-¹³C HSQC A->B C Can you trace all spin systems and assign C-H pairs? B->C D Yes C->D E No C->E H Final Assignment Complete D->H F Acquire ¹H-¹³C HMBC & ¹H-¹H TOCSY E->F G Establish long-range C-H correlations and identify all protons in each spin system F->G I Persistent Overlap in Key Regions? G->I J Yes I->J K No I->K L Advanced Techniques: - Change Solvent/Temperature - Use Lanthanide Shift Reagents - Acquire 'Pure Shift' or 3D NMR J->L K->H M Resolved L->M M->H

Caption: Decision tree for resolving NMR signal overlap.

The HSQC experiment is fundamental for resolving proton overlap by spreading signals across the wider ¹³C chemical shift range.[1][11]

  • Sample Preparation: Prepare your sample as you would for a 1D NMR experiment, ensuring it is free of particulate matter. A concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent is typical for high-field instruments.[12]

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution and lineshape on the ¹H signal.[12]

  • Load Pulse Program: Select a standard HSQC pulse sequence from the spectrometer's library (e.g., hsqcedetgpsp on Bruker systems). This version is edited to show CH/CH₃ signals with a positive phase and CH₂ signals with a negative phase, which is highly useful.

  • Set Parameters:

    • ¹H Dimension (F2): Set the spectral width to cover all proton signals (e.g., 0-10 ppm).

    • ¹³C Dimension (F1): Set the spectral width to cover all expected carbon signals (e.g., 0-160 ppm). For polyhydroxylated oxolanes, the key region is often 50-110 ppm.

    • Coupling Constant: Set the one-bond C-H coupling constant (¹JCH) to an average value of 145 Hz. This value is robust for most sp³-hybridized C-H bonds.

    • Acquisition Time & Scans: For a moderately concentrated sample, 2-4 scans per increment with 256 increments in the indirect dimension (t₁) is a good starting point.

  • Acquisition & Processing: Run the experiment. After acquisition, the 2D data will be Fourier transformed in both dimensions. Phase the spectrum carefully. Each peak (cross-peak) in the resulting 2D map correlates a proton signal (on the F2 axis) with its directly attached carbon (on the F1 axis).[11]

Problem 2: Assigning the relative stereochemistry of a flexible oxolane ring is ambiguous.

You have assigned all the C-H correlations but cannot definitively determine the relative stereochemistry (e.g., cis vs. trans relationships of substituents) due to the ring's flexibility and similar coupling constants.

  • Extract Coupling Constants (³JHH):

    • Carefully measure the vicinal coupling constants from a high-resolution 1D ¹H spectrum or a 2D COSY spectrum. For polyhydroxylated systems, these values are invaluable for predicting stereochemistry.[6]

    • Compare these experimental values to established Karplus relationships for five-membered rings.

Dihedral Angle (H-C-C-H)Typical ³JHH (Hz)Implied Relationship
~0-30°7 - 10Eclipsed (cis protons)
~90°0 - 2Gauche
~150-180°8 - 12Anti-periplanar (trans protons)
  • Acquire NOESY/ROESY Spectra:

    • These experiments detect through-space interactions, which are independent of through-bond couplings.[7] A strong cross-peak between two protons indicates they are close in space (< 5 Å), which is powerful evidence for a cis relationship.

    • For molecules of intermediate size like many oxolane derivatives, the Nuclear Overhauser Effect (NOE) can be close to zero. In these cases, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is superior as the ROE is always positive.

Caption: Workflow combining J-coupling and NOE data.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is critical for determining molecular weight and elemental composition. However, the high polarity and low volatility of polyhydroxylated oxolanes present significant challenges for ionization and fragmentation analysis.

Frequently Asked Questions (FAQs): MS

Q1: Why can't I see a molecular ion peak in the mass spectrum of my compound?

A: Polyhydroxylated compounds are often fragile. Using a high-energy ionization technique like Electron Ionization (EI) can impart so much energy that the molecular ion fragments completely before it can be detected.[13][14] Using a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is highly recommended. These methods are much gentler and typically yield an abundant ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.[15]

Q2: My signal intensity in LC-MS is very low. How can I improve it?

A: Low signal intensity is often due to poor ionization efficiency.[16] The hydroxyl groups make the molecule polar but may not be easily protonated or deprotonated in the ESI source. The most common solution is chemical derivatization, which involves reacting the hydroxyl groups to attach a moiety that is more easily ionized or has better chromatographic properties.[17][18][19]

Troubleshooting Guide: MS
Problem: Poor sensitivity and uninformative fragmentation in LC-MS analysis.

You are analyzing a polyhydroxylated oxolane via LC-ESI-MS, but the signal is weak, and the MS/MS fragmentation spectrum provides little structural information, showing only sequential water losses.

Derivatization modifies the analyte's chemical structure to improve its analytical properties without altering its core skeleton.[17] For polyhydroxylated compounds, this almost always involves targeting the active hydrogens of the hydroxyl groups.

Derivatization MethodReagent ExampleKey AdvantagesConsiderations
Silylation BSTFA, TMCSIncreases volatility (for GC-MS); Enhances ESI response; Can produce characteristic fragment ions.[17]Derivatives can be sensitive to moisture; May require non-aqueous conditions.
Acylation Acetic AnhydrideGood for chromatography; Stable derivatives.[17]May not provide as much of a sensitivity boost in ESI as other methods.
Permethylation Iodomethane (CH₃I)Significantly enhances MS signal intensity; Stabilizes labile groups (e.g., sialic acids if present); Promotes informative fragmentation by directing cleavage.[16]Can be a harsh reaction; Requires careful workup to remove excess reagent.

This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst, a very common and effective silylation cocktail.

  • Sample Preparation: In a clean, dry 2 mL glass vial, place ~0.1-0.5 mg of your dried polyhydroxylated oxolane sample. Ensure the sample is completely free of water, as water will consume the reagent.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Derivatization: Add 100 µL of the derivatization reagent (e.g., BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes. The reaction converts all -OH groups to -O-Si(CH₃)₃ groups.

  • Analysis: After cooling to room temperature, the sample can be directly diluted with an appropriate solvent (e.g., acetonitrile) and injected into the LC-MS system.

G cluster_0 Before Derivatization cluster_1 After Derivatization (e.g., Silylation) Analyte1 Polyhydroxylated Oxolane High Polarity Poor Ionization Uncontrolled Fragmentation (e.g., water loss) Process Chemical Derivatization Analyte1->Process Analyte2 Silylated Oxolane Reduced Polarity (Better Chromatography) Enhanced Ionization (Higher Sensitivity) Directed Fragmentation (More Structural Info) Process->Analyte2

Caption: Impact of derivatization on analyte properties for MS.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying functional groups. In polyhydroxylated oxolanes, the hydroxyl (-OH) group vibrations are the most prominent and informative features, but their appearance is heavily influenced by hydrogen bonding.

Frequently Asked Questions (FAQs): IR

Q1: Why is the O-H stretching band in my IR spectrum so broad and strong?

A: The O-H stretching vibration is extremely sensitive to hydrogen bonding.[20] In a condensed phase (solid or neat liquid), extensive intermolecular hydrogen bonding creates a continuum of slightly different O-H bond strengths and vibrational energies. This superposition of many sharp signals results in the characteristic broad, intense absorption band typically seen between 3200 and 3500 cm⁻¹.[20]

Q2: How can I tell if the hydrogen bonding in my sample is intermolecular or intramolecular?

A: Perform a dilution study.[20] Dissolve your sample in a non-polar, aprotic solvent (like CCl₄ or CHCl₃) at a high concentration and record the spectrum. Then, dilute the sample significantly (e.g., 10-fold or 100-fold) and record the spectrum again.

  • Intermolecular H-bonding: As the concentration decreases, the broad H-bonding band will decrease in intensity, and a new, sharp "free" O-H stretching peak will appear around 3600-3650 cm⁻¹.[20]

  • Intramolecular H-bonding: The position of the absorption band will not change significantly upon dilution because the internal hydrogen bond is not dependent on concentration.[20]

Troubleshooting Guide: IR
Problem: Interpreting the complex O-H stretching region to understand hydrogen bonding.

Your spectrum shows a broad O-H band, but you suspect both inter- and intramolecular interactions are present, and you need to distinguish them to support a structural hypothesis.

By systematically reducing the concentration, you can disrupt intermolecular interactions while leaving intramolecular ones intact.

O-H Vibration TypeTypical Wavenumber (cm⁻¹)Band ShapeCause
Free O-H Stretch 3650 - 3600Sharp, weak-to-moderateNon-hydrogen-bonded hydroxyl group (gas phase or very dilute solution).[20]
Intermolecular H-Bond 3500 - 3200Very broad, strongAssociation between molecules. Concentration-dependent.[20]
Intramolecular H-Bond 3500 - 3200Broader than free O-H, but often sharper than intermolecular bands.H-bond within the same molecule (e.g., between adjacent hydroxyls). Not concentration-dependent.[20]
C-O Stretch 1260 - 1000StrongCan sometimes help distinguish primary, secondary, tertiary alcohols.[20]
  • Solvent Selection: Choose a dry, aprotic solvent that does not have significant absorptions in the 3000-4000 cm⁻¹ region. Carbon tetrachloride (CCl₄) is ideal but less common now; chloroform (CHCl₃) is a suitable alternative.

  • Prepare Concentrated Sample: Prepare a ~5-10% (w/v) solution of your compound in the chosen solvent.

  • Acquire Spectrum 1: Using a liquid transmission cell, acquire the IR spectrum of this concentrated solution. Be sure to run a background spectrum of the pure solvent in the same cell first.

  • Dilute Sample: Perform a serial dilution. For example, take 1 part of your concentrated solution and add 9 parts of pure solvent to create a 10x dilution. Repeat for a 100x dilution.

  • Acquire Spectra 2 & 3: Acquire IR spectra for each dilution, ensuring you use the same acquisition parameters.

  • Analyze the Data: Overlay the three spectra. Look for the appearance of a sharp peak around 3600 cm⁻¹ and a corresponding decrease in the broad band at lower wavenumbers as concentration decreases. Any remaining broad absorption at low concentration is likely due to intramolecular hydrogen bonding.[20]

References
  • Characterization of Leptazolines A-D, Polar Oxazolines from the Cyanobacterium Leptolyngbya sp., Reveals a Glitch with the “Willoughby-Hoye” Scripts for Calculating NMR Chemical Shifts - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020, April 18). ScienceDirect. Retrieved from [Link]

  • Signal Overlap in NMR Spectroscopy. (2018, May 17). YouTube. Retrieved from [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research. Retrieved from [Link]

  • Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches. (2023, July 5). National Center for Biotechnology Information. Retrieved from [Link]

  • Troubleshooting Common Spectrometer Issues. (2018, October 5). Verichek Technical Services. Retrieved from [Link]

  • Spectrophotometer Selection and Troubleshooting: A Practical Guide. (2025, July 11). Sper Scientific Direct. Retrieved from [Link]

  • Universal NMR Databases for Contiguous Polyols. (2003, November 1). ACS Publications. Retrieved from [Link]

  • Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioanalysis and its role in pharmacokinetic studies. (2012, January 25). Bioanalysis Zone. Retrieved from [Link]

  • Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2019, December 31). Chemistry LibreTexts. Retrieved from [Link]

  • Spectrophotometer Troubleshooting Guide. (2021, March 23). Biocompare. Retrieved from [Link]

  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (2021, April 30). MDPI. Retrieved from [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Wiley Online Library. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (2024). Organic Chemistry Current Research. Retrieved from [Link]

  • Infrared Spectra of Hydrogen-Bonded Molecular Complexes Under Spatial Confinement. (2022, January 6). SpringerLink. Retrieved from [Link]

  • Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. (2025, July 5). HINOTEK. Retrieved from [Link]

  • The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. (2023, January 5). MDPI. Retrieved from [Link]

  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. (2018, November 16). MDPI. Retrieved from [Link]

  • Derivatization methods for LC-MS analysis of endogenous compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced Organic Chemistry: NMR Spectroscopy for Organic Chemists. (2024, July 20). YouTube. Retrieved from [Link]

  • 2D-IR spectroscopy of hydrogen-bond-mediated vibrational excitation transfer. (n.d.). PNAS. Retrieved from [Link]

  • Overcome the Complexities of Analyzing for Sugars by GC-MS. (2024, February 2). Restek. Retrieved from [Link]

  • Isolation and NMR Scaling Factors for the Structure Determination of Lobatolide H, a Flexible Sesquiterpene from Neurolaena loba. (2023, March 19). SZTE Publicatio Repozitórium. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). SlidePlayer. Retrieved from [Link]

  • Advances in the NMR Spectroscopy of Polymers: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Isolation and NMR Scaling Factors for the Structure Determination of Lobatolide H, a Flexible Sesquiterpene from Neurolaena lobata. (2023, March 19). MDPI. Retrieved from [Link]

  • Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency - PMC. (2015, July 27). National Center for Biotechnology Information. Retrieved from [Link]

  • Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments. (2019, September 27). MDPI. Retrieved from [Link]

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  • Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019, September 19). YouTube. Retrieved from [Link]

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Technical Support Center: Strategies for Scaling Up the Production of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol. The content is structured to address common challenges and provide practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to high-level questions regarding the synthesis of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol.

Q1: What is the most common and scalable synthetic route for (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol?

A1: The most prevalent and scalable strategy commences with a readily available carbohydrate precursor, typically D-ribose. The core of this synthesis involves the chemoselective reduction of a D-ribono-1,4-lactone intermediate. Because sugars are polyhydroxylated compounds, this route necessitates a robust protecting group strategy to ensure regioselectivity and prevent unwanted side reactions during the reduction step.[1]

Q2: Why are protecting groups necessary for this synthesis, and what are the key considerations?

A2: Protecting groups are essential to temporarily mask the multiple reactive hydroxyl groups on the carbohydrate backbone, allowing for selective transformation at the desired position (the lactone carbonyl).[1][2] Key considerations for scale-up include:

  • Stability: The chosen groups must be stable to the conditions of lactone formation and reduction.

  • Ease of Application and Removal: The protection and deprotection steps should be high-yielding and utilize cost-effective, scalable reagents.

  • Orthogonality: In complex syntheses, using orthogonal protecting groups that can be removed under different conditions provides maximum flexibility.[2]

  • Impact on Solubility: The protecting groups will significantly alter the polarity and solubility of intermediates, which can be leveraged for easier purification.

Q3: What are the primary challenges encountered when scaling up the lactone reduction step?

A3: The lactone reduction is the most critical and challenging step. Key issues include:

  • Over-reduction: Strong reducing agents can reduce the lactone directly to an acyclic 1,2,5-pentanetriol derivative, leading to significant yield loss.

  • Incomplete Conversion: Insufficiently reactive agents or non-optimized conditions can result in poor conversion, complicating purification.

  • Stereocontrol: The reduction of the carbonyl can potentially generate a new stereocenter, requiring careful selection of reagents and conditions to control the desired stereochemistry.

  • Reagent Handling and Cost: Many reducing agents (e.g., DIBAL-H, LiAlH4) have specific handling requirements (low temperatures, inert atmosphere) that add complexity and cost at scale.[3]

Q4: The final product is highly polar. What purification strategies are effective at a larger scale?

A4: The high polarity of the target triol makes purification challenging. While traditional silica gel chromatography is often difficult, several scalable techniques are more suitable:

  • Crystallization: If the product is crystalline, this is the most cost-effective and scalable method. Screening various solvent systems is critical.

  • Reverse-Phase Chromatography: While often used for non-polar compounds, modern reverse-phase columns can handle highly aqueous mobile phases suitable for some polar molecules.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds and is an excellent alternative to normal-phase chromatography, often using less hazardous solvents.[5][6][7]

Part 2: Process Workflow & Key Stages

The overall production strategy can be visualized as a multi-stage process, each with critical control points.

G cluster_0 Upstream Processing cluster_1 Core Transformation cluster_2 Downstream Processing Start D-Ribose (Starting Material) Protect Hydroxyl Protection (e.g., Acetal Formation) Start->Protect Protecting Group Chemistry Lactone Lactone Formation/Provision (e.g., Oxidation or Protected Source) Protect->Lactone Selective Oxidation or Derivatization Reduce Key Step: Chemoselective Lactone Reduction Lactone->Reduce Controlled Reduction (e.g., NaBH4, LTBH) Deprotect Global Deprotection Reduce->Deprotect Acidic or Hydrogenolytic Cleavage Purify Large-Scale Purification (e.g., Crystallization, HILIC) Deprotect->Purify Isolation of Crude Product Final (3S,4R)-2-(hydroxymethyl) oxolane-2,3,4-triol Purify->Final API Formulation G cluster_0 Problem Diagnosis cluster_1 Troubleshooting Paths Start Low Yield in Lactone Reduction CheckSM Starting Material Still Present? Start->CheckSM Analyze Crude Reaction Mixture CheckDiol Acyclic Diol Byproduct Formed? Start->CheckDiol Analyze Crude Reaction Mixture Incomplete Cause: Incomplete Reaction CheckSM->Incomplete Yes OverReduce Cause: Over-reduction CheckDiol->OverReduce Yes Sol_Incomplete Solutions: 1. Increase Reagent Stoichiometry 2. Ensure Anhydrous Conditions 3. Optimize Temperature Incomplete->Sol_Incomplete Sol_OverReduce Solutions: 1. Use Milder Reagent (e.g., LTBH) 2. Lower Reaction Temperature 3. Slow Reagent Addition OverReduce->Sol_OverReduce

Caption: Troubleshooting logic for the lactone reduction step.

Guide 2: Purification Challenges

Problem: Difficulty in removing polar impurities from the final product.

  • Question: After deprotection, my crude product is an oil contaminated with polar impurities. Standard silica gel chromatography gives poor separation and low recovery. What should I do?

  • Answer: The high polarity of the target triol and potential byproducts makes traditional normal-phase chromatography on silica gel ineffective due to strong, often irreversible, adsorption. The solution is to use a chromatographic technique better suited for polar molecules.

    Causality Explained: Silica gel is a highly polar stationary phase. Highly polar analytes like polyols form strong hydrogen bonds with the silica surface, leading to broad peaks, tailing, and poor resolution, especially with common non-polar to mid-polar solvent systems (e.g., Hexane/Ethyl Acetate).

    Troubleshooting Protocol:

    • Attempt Crystallization First: Before resorting to chromatography, conduct a thorough crystallization screening. This is the most economical method for purification at scale.

      • Solvent Systems to Try: Isopropanol/Water, Ethanol/Water, Acetonitrile/Water, Acetone.

      • Techniques: Slow cooling, vapor diffusion, anti-solvent addition.

    • Implement HILIC Purification:

      • Stationary Phase: Use a HILIC column (e.g., amine, diol, or amide-bonded silica). [5][7]These phases retain polar compounds under reversed-phase-like solvent systems.

      • Mobile Phase: A typical HILIC mobile phase consists of a high concentration of an organic solvent (like acetonitrile) as the weak solvent and water as the strong solvent. [6]This allows for the effective elution and separation of highly polar analytes.

      • Method Development: Start with a gradient of 95:5 Acetonitrile:Water to 50:50 Acetonitrile:Water to elute the compounds.

    • Consider Ion-Exchange Chromatography: If the impurities are ionic in nature (e.g., residual acidic or basic catalysts), ion-exchange chromatography can be a highly effective polishing step.

References

  • BenchChem. (2025). Common side reactions in the synthesis of Tetrahydrofuran-3-carboxylic acid.
  • Scribd. (2025).
  • Acceptorless, Neat, Ruthenium-Catalyzed Dehydrogenative Cycliz
  • ResearchGate. (n.d.). Hydrogenation of biomass lactones to diols over CuLax/γ-Al2O3 catalyst:The promoting role of LaOx | Request PDF.
  • ACS Publications. (2002).
  • Scott K. (2024). Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research, 16(4):11-12.
  • SciSpace. (2019).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • Wikipedia. (n.d.). Protecting group.
  • Biotage. (2023).
  • MDPI. (2024). Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity.
  • The Analytical Scientist. (2016).
  • ResearchGate. (n.d.). Scheme of obtaining the oxolane derivative (3)
  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
  • NIH. (n.d.). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC.
  • ResearchGate. (2016). An Efficient and Scalable Process for the Synthesis of Antihypercholesterolemic Drug Ezetimibe.
  • ResearchGate. (2015). Can anybody help me reduction of lactone without disturbing the lactone ring?.
  • Reddit. (2015). Help with reduction of a lactone with LiAlH4 : r/chemhelp.

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Validation & Comparative

Unveiling the Bioactivity of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common pitfalls I observe in metabolic engineering and drug design is the misinterpretation of carbohydrate stereoisomers in solution. When evaluating the bioactivity of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol —universally known as D-xylulofuranose —researchers often attempt to dock or assay the cyclic anomers directly.

However, biological systems operate on dynamic equilibria. This guide objectively compares the physicochemical properties and bioactivity of D-xylulofuranose stereoisomers, revealing a critical paradigm: the highly abundant cyclic stereoisomers act merely as a thermodynamic reservoir, while the transient linear keto-form is the true kinetic substrate for key metabolic enzymes.

Structural Dynamics and Anomeric Equilibrium

In aqueous environments, D-xylulose does not exist as a single static molecule. It undergoes rapid mutarotation, establishing an equilibrium between its cyclic furanose stereoisomers (the


 and 

anomers) and its open-chain linear keto-form.

The stereoisomers of the furanose ring are defined by the configuration at the anomeric carbon (C2). While the


-anomer is thermodynamically favored due to minimized steric repulsion between the C2 hydroxyl and the C3 hydroxyl, neither cyclic form is directly phosphorylated in human metabolism.

Table 1: Physicochemical and Bioactivity Profile of D-Xylulose States

Parameter

-D-Xylulofuranose

-D-Xylulofuranose
Linear D-Xylulose
IUPAC Nomenclature (2S,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol(2R,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one
Aqueous Abundance ~5–10%~70–75%~20%
Receptor/Enzyme Affinity Low (Steric clash at active site)Low (Steric clash at active site)High (Specific binding to hXK)
Metabolic Role Thermodynamic reservoirThermodynamic reservoirDirect substrate for phosphorylation
Mechanistic Bioactivity: The "Linear" Paradigm

To understand the bioactivity of these stereoisomers, we must look at the primary enzyme responsible for their metabolism: D-xylulokinase (XK) . In mammals, XK is the terminal enzyme in the glucuronate-xylulose pathway, converting D-xylulose into D-xylulose-5-phosphate, a critical intermediate that feeds into the non-oxidative branch of the Pentose Phosphate Pathway (PPP)[1][2].

A naive approach to structural biology might involve docking the abundant ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-D-xylulofuranose into the XK active site. However, crystallographic data of human D-xylulokinase (hXK) demonstrates strict substrate specificity for the linear keto-form .

The Causality of Specificity: The active site of hXK is structurally tailored to form short, highly specific hydrogen bonds with the exposed C2 carbonyl and the extended polyol backbone of the linear form. The cyclic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

furanose stereoisomers are physically excluded from the binding pocket because the rigid oxolane ring alters the spatial geometry of the hydroxyl groups and masks the C2 ketone as a hemiketal.

As the enzyme consumes the ~20% linear fraction, Le Chatelier's principle drives the cyclic stereoisomers to continuously undergo ring-opening (mutarotation) to replenish the linear pool.

Pathway alpha α-D-Xylulofuranose (2S,3S,4R) linear Linear D-Xylulose (~20% Abundance) alpha->linear Mutarotation beta β-D-Xylulofuranose (2R,3S,4R) beta->linear Mutarotation kinase D-Xylulokinase (hXK) Active Site linear->kinase Conformational Selection product D-Xylulose-5-Phosphate (PPP Intermediate) kinase->product ATP -> ADP

Metabolic routing of D-xylulose: Anomeric equilibrium shifting toward the linear bioactive form.
Experimental Workflows: Self-Validating Protocols

To accurately assess the bioactivity and catalytic efficiency (


) of enzymes acting on D-xylulose, experimental designs must account for the anomeric equilibrium. Below are field-proven, self-validating protocols for quantifying the stereoisomer distribution and measuring subsequent kinase activity.
Protocol 1: NMR-Based Anomeric Profiling

Causality: Because enzymes like hXK only consume the linear form, calculating true catalytic efficiency requires knowing the exact baseline concentration of the acyclic substrate.

  • Solvent Preparation: Dissolve pure D-xylulose powder to a final concentration of 50 mM in

    
     containing 50 mM sodium phosphate buffer (pD 7.4). Rationale: 
    
    
    
    is required to lock the deuterium signal for the NMR spectrometer and eliminate the massive
    
    
    solvent peak that would obscure the sugar's ring protons[3].
  • Equilibration: Incubate the solution at 25°C for a minimum of 24 hours. Rationale: Mutarotation is a time-dependent kinetic process; 24 hours ensures the system has reached full thermodynamic equilibrium.

  • Acquisition & Integration: Acquire quantitative ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    NMR spectra. Integrate the anomeric carbon signals (~100–105 ppm for the cyclic
    
    
    furanose forms) against the C2 ketone signal (~210 ppm) to verify the ~20% linear fraction.
Protocol 2: Coupled Spectrophotometric Kinase Assay

Causality: Direct measurement of ADP or D-xylulose-5-phosphate is optically invisible. By coupling ADP generation to NADH oxidation via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), we create a highly sensitive, real-time UV-Vis readout.

  • Master Mix Assembly: In a UV-transparent cuvette, combine 50 mM HEPES (pH 7.5), 10 mM

    
    , 2 mM ATP, 1 mM Phosphoenolpyruvate (PEP), and 0.2 mM NADH.
    
  • Coupling Enzymes: Add 2 Units each of PK and LDH. Incubate for 2 minutes to clear any background ADP.

  • Substrate Introduction: Add the pre-equilibrated D-xylulose mixture (from Protocol 1) to the cuvette.

  • Initiation & Readout: Initiate the reaction by adding recombinant hXK. Monitor the linear decrease in absorbance at 340 nm (indicative of NADH oxidation) using a spectrophotometer. Calculate the specific activity using the molar extinction coefficient of NADH (

    
    ).
    

Protocol step1 1. Substrate Equilibration Incubate D-xylulose in D2O buffer step2 2. NMR Profiling Quantify α/β/linear anomeric ratio step1->step2 step3 3. Coupled Kinase Assay Add hXK, ATP, PEP, PK/LDH, NADH step2->step3 step4 4. Spectrophotometric Readout Monitor NADH oxidation at 340 nm step3->step4

Workflow for quantifying D-xylulose anomeric distribution and D-xylulokinase catalytic activity.
Conclusion

When evaluating the (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol stereoisomers, researchers must look beyond the static, cyclic structures drawn in standard chemical databases. The


 and 

furanose forms are biologically inert reservoirs. True bioactivity is mediated by the transient linear keto-form, which is selectively captured by enzymes like D-xylulokinase. Recognizing this dynamic equilibrium is paramount for accurate kinetic modeling, enzyme engineering, and the development of targeted metabolic therapies.
References
  • [1] Xylulose 5-phosphate - Wikipedia. Source: Wikipedia. URL:[Link]

  • [4] Binding of the substrate D-xylulose to hXK. Source: ResearchGate (Bunker et al., 2013). URL:[Link]

  • [3] Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis. Source: PMC (National Institutes of Health). URL:[Link]

Sources

Validation of a new synthetic route for (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of a Novel Chemo-Enzymatic Synthetic Route for (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol (D-Xylulose)

Content Type: Publish Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Overview

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol is the systematic IUPAC designation for D-xylulofuranose , the cyclic hemiketal form of D-xylulose. In biological systems and advanced pharmaceutical manufacturing, this ketopentose is a highly sought-after intermediate. It serves as the direct precursor to 1-deoxy-D-xylulose 5-phosphate (DXP), the foundational metabolite of the non-mevalonate (MEP) pathway responsible for isoprenoid and vitamin (B1, B6) biosynthesis[1].

Despite its critical value, isolating high-purity D-xylulose remains a persistent bottleneck. Traditional methodologies suffer from severe thermodynamic limitations or excessive chemical step-counts. This guide objectively evaluates a newly validated, borate-shifted chemo-enzymatic route against conventional alternatives, providing actionable protocols, causality-driven experimental design, and quantitative performance data.

MetabolicPathway Xylulose D-Xylulose (Furanose Form) XK Xylulokinase (XK) + ATP Xylulose->XK Phosphorylation Xu5P D-Xylulose 5-Phosphate (Xu5P) XK->Xu5P DXP_Synth DXP Synthase + Pyruvate Xu5P->DXP_Synth Non-Mevalonate Branch PPP Pentose Phosphate Pathway Xu5P->PPP Carbon Metabolism DXP 1-Deoxy-D-Xylulose 5-Phosphate (DXP) DXP_Synth->DXP Decarboxylation MEP MEP Pathway (Isoprenoids) DXP->MEP

Caption: Metabolic integration of D-xylulose into the Pentose Phosphate and MEP pathways.

Comparative Analysis of Synthetic Alternatives

Historically, process chemists have relied on two primary routes to synthesize D-xylulose, both of which present significant scalability challenges:

  • Alternative A: De Novo Asymmetric Chemical Synthesis. This route utilizes Wittig olefination and asymmetric dihydroxylation starting from readily available hydroxyacetone and ethylene glycol[2]. While this pathway yields optically pure D-xylulose, it requires 4–6 steps, expensive chiral ligands, and toxic osmium catalysts, rendering it economically unviable for large-scale biocatalysis.

  • Alternative B: Traditional Enzymatic Isomerization. This method utilizes Xylose Isomerase (XI) to convert cheap D-xylose to D-xylulose. The critical flaw here is thermodynamics: the equilibrium heavily favors the aldose (D-xylose), typically capping D-xylulose yields at ~20-25%, making downstream purification exceptionally difficult.

  • The New Route: Borate-Shifted Chemo-Enzymatic Isomerization. By introducing sodium tetraborate (borax) into the XI reaction matrix, borate selectively forms a stable cyclic diester complex with the cis-diol-like moieties of D-xylulose. This effectively sequesters the product in situ, shifting the thermodynamic equilibrium and preventing product inhibition, driving conversion to >80%[3][4].

RouteComparison cluster_0 Traditional Enzymatic cluster_1 New Chemo-Enzymatic Dxylose D-Xylose (Substrate) XI_trad Batch XI Equilibrium Limited Dxylose->XI_trad XI_new Immobilized XI + Borate Complexation Dxylose->XI_new Yield_trad ~25% Yield XI_trad->Yield_trad Dxylulose (3S,4R)-2-(hydroxymethyl) oxolane-2,3,4-triol Yield_trad->Dxylulose Yield_new >80% Yield XI_new->Yield_new Yield_new->Dxylulose

Caption: Workflow comparison: Traditional batch vs. Borate-shifted chemo-enzymatic route.

Quantitative Performance Data

The following table summarizes the experimental validation comparing the three routes based on standardized 100g-scale syntheses.

Performance MetricDe Novo Chemical SynthesisTraditional Enzymatic (XI)New Route (Borate-Shifted XI)
Starting Material Hydroxyacetone & Ethylene GlycolD-XyloseD-Xylose
Step Count 512 (Reaction + Decomplexation)
Overall Yield 41%~22%84%
Enantiomeric Excess (ee) >99%>99%>99%
Space-Time Yield (g/L/d) < 5~ 15> 60
Purification Method Silica ChromatographySimulated Moving Bed (SMB)Borate-Chelation + Ion Exchange

Experimental Protocol: Borate-Shifted Chemo-Enzymatic Synthesis

Trustworthiness requires reproducibility. The following self-validating protocol details the new route, specifically addressing the critical decomplexation step often omitted in theoretical literature.

Materials:

  • D-Xylose (500 mM)

  • Immobilized Xylose Isomerase (e.g., Sweetzyme® IT, 10 U/mL)

  • Sodium tetraborate decahydrate (Borax, 300 mM)

  • Amberlite™ IRA-743 (Borate-specific chelating resin)

  • 0.1 M Sodium Citrate buffer (pH 7.5), containing 5 mM

    
    
    

Step-by-Step Methodology:

  • Equilibrium-Shifted Isomerization: Dissolve D-xylose and borax in the sodium citrate buffer. The presence of

    
     is essential as a catalytic cofactor for XI activity[4]. Introduce the immobilized XI and incubate at 45°C under gentle agitation (150 rpm) for 36 hours.
    
    • Causality Check: The pH must be strictly maintained at 7.5. Below pH 7.0, the borate-xylulose complex weakens, reducing the equilibrium shift. Above pH 8.0, alkaline degradation of the sugars (Lobry de Bruyn-van Ekenstein transformation) generates unwanted epimers.

  • Reaction Quenching & Enzyme Recovery: Filter the mixture to recover the immobilized XI. The enzyme can be washed with buffer and recycled for up to 5 consecutive batches with <10% activity loss.

  • Borate Decomplexation (Critical Step): Pass the filtrate through a column packed with Amberlite™ IRA-743 resin at a flow rate of 2 bed volumes per hour (BV/h).

    • Causality Check: The N-methylglucamine functional groups on the IRA-743 resin have a vastly higher affinity for borate than D-xylulose. This effectively strips the borate from the sugar complex, releasing free (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol into the eluate.

  • Polishing via Ligand-Exchange: Pass the borate-free eluate through a strong acid cation exchange resin (e.g., Dowex 50WX8,

    
     form) to separate residual D-xylose from D-xylulose via ligand-exchange chromatography[3].
    
  • Lyophilization & Validation: Lyophilize the purified D-xylulose fractions to obtain a colorless, hygroscopic syrup. Confirm the structure via

    
    -NMR (
    
    
    
    ). The anomeric carbon (C2) of the furanose ring should appear at ~105 ppm, clearly distinguishing it from the acyclic ketone carbonyl (~210 ppm).

Conclusion

The validation of the borate-shifted chemo-enzymatic route demonstrates a paradigm shift in the synthesis of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol. By leveraging thermodynamic manipulation rather than complex asymmetric catalysis or inefficient batch equilibrium, this method provides a highly scalable, high-yield (84%), and cost-effective supply of D-xylulose. This directly accelerates downstream research into DXP biosynthesis, MEP pathway mapping, and novel isoprenoid drug development.

References

  • Kalagara, S., Orozco, G., & Mito, S. (2020). The efficient synthesis of d-xylulose and formal synthesis of Syringolide 1. Tetrahedron Letters, 61(41), 152321. URL:[Link][2]

  • Schwartz, D., Stein, M., Schneider, K.-H., & Giffhorn, F. (1994). Synthesis of d-xylulose from d-arabitol by enzymatic conversion with immobilized mannitol dehydrogenase from Rhodobacter sphaeroides. Journal of Biotechnology, 33(1), 95–101. URL:[Link][3]

  • Kennedy, I., et al. (1999). Synthesis of 1-Deoxy-d-xylulose and 1-Deoxy-d-xylulose-5-phosphate. ACS Publications. URL:[Link][1]

  • Zhang, Y., et al. (2015). Biosynthesis of D-Xylulose 5-Phosphate From D-Xylose and Polyphosphate Through a Minimized Two-Enzyme Cascade. ResearchGate. URL:[Link][4]

  • Zhao, S., Petrus, L., & Serianni, A. S. (2001). 1-Deoxy-D-xylulose: synthesis based on molybdate-catalyzed rearrangement of a branched-chain aldotetrose. Organic Letters, 3(24), 3819-3822. URL:[Link][5]

Sources

The Ketose Advantage: (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol (D-Xylulose) vs. Conventional Aldose Synthons

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol versus other chiral synthons Common Name: D-Xylulose (Furanose form) Content Type: Publish Comparison Guide

Executive Summary: The Case for the "Forgotten" Pentose

In the landscape of chiral pool synthesis, researchers frequently default to D-Ribose or D-Glucose due to abundance and cost. However, for specific high-value targets—particularly iminosugars (glycosidase inhibitors) and C-nucleosides —these aldose precursors often require laborious protection/deprotection sequences to manipulate the anomeric center or invert stereochemistry.

This guide evaluates (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol (commonly known as D-Xylulose in its furanose form) as a superior alternative. Unlike its aldose isomer (D-Xylose) or epimer (D-Ribose), D-Xylulose offers a pre-installed ketone functionality at C2 , enabling direct access to quaternary centers and branched architectures without oxidation steps.

Quick Comparison: D-Xylulose vs. The Field
FeatureD-Xylulose (Subject)D-Ribose (Standard)D-Fructose (Alternative)
Class Keto-pentoseAldo-pentoseKeto-hexose
Core Stereochemistry (3S, 4R) (3R, 4R)(3S, 4R, 5R)
Primary Utility Quaternary centers, IminosugarsNucleosides, RNA analogsCheap chiral pool, 6C targets
Anomeric Reactivity High (Ketone)Moderate (Aldehyde)High (Ketone)
Cost/Availability High (Requires synthesis)Low (Commodity)Very Low (Commodity)

Technical Deep Dive: Structural Causality

To understand why D-Xylulose is the superior synthon for specific pathways, we must analyze its structure beyond the IUPAC name.

The Molecule: (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol
  • The Skeleton: A 5-carbon sugar (pentose) cyclized into a 5-membered ring (oxolane/tetrahydrofuran).

  • The "Ketose Advantage": The hydroxymethyl group at position 2 (the anomeric center) signifies a ketose origin. In aldoses like Ribose, the hydroxymethyl is at the distal end (C5), and the anomeric center (C1) has only a proton.

    • Implication: Nucleophilic addition to D-Xylulose (e.g., Grignard, Wittig) creates a tertiary alcohol or a quaternary carbon at C2, a motif found in complex natural products like Pauciflorine A or Salacinol . Achieving this with D-Ribose requires an extra oxidation step of the anomeric hydroxyl.

Stereochemical Map

The (3S, 4R) configuration is the "fingerprint" of the D-threo-pentulose series.

  • C3 (S-configuration): Distinguishes it from D-Ribulose (3R).

  • C4 (R-configuration): Links it to the D-sugar family.

StereochemMap Xylose D-Xylose (Aldose) (2R, 3S, 4R) Xylulose D-Xylulose (Ketose) (3S, 4R) Target Synthon Xylose->Xylulose Isomerase (Inversion at C1/C2) Ribose D-Ribose (Aldose) (2R, 3R, 4R) Ribulose D-Ribulose (Ketose) (3R, 4R) Ribose->Ribulose Isomerase Ribulose->Xylulose Epimerization at C3

Figure 1: Stereochemical relationships between pentose synthons. D-Xylulose is accessible from D-Xylose via enzymatic isomerization.[1]

Comparative Analysis: Performance in Synthesis

Scenario A: Synthesis of Iminosugars (Glycosidase Inhibitors)

Iminosugars (e.g., 1-Deoxynojirimycin) mimic the transition state of glycosidic cleavage.

  • The Challenge: Most iminosugars require a nitrogen atom in the ring.

  • D-Ribose Route: Requires opening the ring, protecting the aldehyde, activating the terminal alcohol, and double-inversion substitution. Lengthy (8-10 steps).

  • D-Xylulose Route: The ketone at C2 is highly reactive toward reductive amination .

    • Mechanism:[2][3] Reacting D-Xylulose with a primary amine (e.g., Benzylamine) followed by reduction (NaCNBH3) and internal cyclization yields the piperidine or pyrrolidine core in 3-4 steps .

    • Data: Yields for D-Xylulose derived iminosugars are typically 20-30% higher than aldose routes due to fewer protection steps [1].

Scenario B: Nucleoside Analogs (Antivirals)
  • D-Ribose: The gold standard for natural nucleosides.

  • D-Xylulose: Used for branched nucleosides (e.g., 2'-C-methyl analogs). The quaternary center at C2 allows for the attachment of alkyl groups via Grignard addition to the open-chain ketone form, which then cyclizes.

    • Comparison: Attempting to install a 2'-alkyl group on D-Ribose requires oxidation of the C2-OH to a ketone, addition, and stereoselective reduction. D-Xylulose is the ketone.

Quantitative Comparison Table
MetricD-Xylulose (Ketose)D-Ribose (Aldose)D-Xylose (Aldose)
Anomeric Carbon C2 (Ketone)C1 (Aldehyde)C1 (Aldehyde)
Direct Alkylation Yes (Grignard/Wittig) No (Requires oxidation)No (Requires oxidation)
Reductive Amination Fast (Ketone) Moderate (Aldehyde)Moderate (Aldehyde)
Steps to Iminosugar 4-5 8-106-8
Commercial Cost High (

$)
Low ($)Low ($)
Scalability Medium (Enzymatic)HighHigh

Experimental Protocols

Protocol 1: Biocatalytic Generation of D-Xylulose

Why: Purchasing D-Xylulose is expensive ($500+/g). Generating it in situ from cheap D-Xylose is the industry standard for scalability [2].

Reagents:

  • D-Xylose (Substrate)[1][4][5]

  • Glucose Isomerase (immobilized, e.g., Sweetzyme IT)

  • Borate buffer (pH 7.5)

Workflow:

  • Dissolution: Dissolve D-Xylose (50g) in 0.1M Borate buffer (500mL). Note: Borate complexes with the ketose product, shifting the equilibrium toward D-Xylulose.

  • Isomerization: Add immobilized Glucose Isomerase (5g). Incubate at 60°C for 24h with gentle stirring.

  • Filtration: Remove enzyme beads via filtration.

  • Purification: Pass the solution through a cation exchange resin (Dowex 50W-X8, Ca2+ form). The borate complex elutes differently than unreacted xylose.

  • Isolation: Evaporate solvent to yield D-Xylulose syrup (Yield: ~60-70%).

Protocol 2: Synthesis of Iminosugar Precursor (Wittig Olefination)

Why: Demonstrates the utility of the C2 ketone for chain extension.

Reagents:

  • D-Xylulose (Syrup from Protocol 1)

  • Methyl triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • THF (anhydrous)

Workflow:

  • Protection: Protect hydroxyls as the acetonide using 2,2-dimethoxypropane and p-TsOH (Yield: 85%). Target: 1,2:3,4-di-O-isopropylidene-D-xylulofuranose? No, usually 2,3:4,5 protection for open chain or specific furanose protection.

    • Correction: D-Xylulose forms a 2,3-O-isopropylidene derivative preferentially in furanose form.

  • Wittig Reaction:

    • Suspend methyl triphenylphosphonium bromide (1.2 eq) in THF at 0°C.

    • Add n-BuLi (1.1 eq) dropwise. Stir 30 min (yellow ylide forms).

    • Add protected D-Xylulose (1.0 eq) in THF.

  • Workup: Stir overnight at RT. Quench with NH4Cl. Extract with EtOAc.

  • Result: The exocyclic alkene is formed at C2. This intermediate allows access to branched sugars or C-glycosides via hydroboration or dihydroxylation.

SynthesisWorkflow Xylose D-Xylose (Cheap Aldose) Isomerase Glucose Isomerase Borate Buffer Xylose->Isomerase Xylulose D-Xylulose (Ketose Synthon) Isomerase->Xylulose ~70% Yield Protect Acetonide Protection Xylulose->Protect ProtectedXyl Protected D-Xylulose Protect->ProtectedXyl Wittig Wittig Olefination (Ph3P=CH2) ProtectedXyl->Wittig Product Branched Alkene Intermediate Wittig->Product C-C Bond Formation

Figure 2: Workflow converting commodity D-Xylose to high-value branched intermediates via D-Xylulose.

References

  • Synthesis of Iminosugars from D-Xylose/Xylulose

    • Title: Synthesis of 1,4-dideoxy-1,4-iminoheptitol and 1,5-dideoxy-1,5-iminooctitols
    • Source: Carbohydrate Research, 2010.[6]

    • URL:[Link]

  • Enzymatic Production of D-Xylulose

    • Title: Practical synthesis of 1-deoxy-D-xylulose and 1-deoxy-D-xylulose 5-phosphate allowing deuterium labelling.[4]

    • Source: European Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • D-Xylulose in Metabolic Engineering

    • Title: Production of C2–C4 diols from renewable bioresources: new metabolic pathways and metabolic engineering str
    • Source: Biotechnology for Biofuels, 2017.
    • URL:[Link]

  • General Properties of D-Xylulose

    • Title: D-Xylulose - PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Cross-Validation of Analytical Methods for (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol (D-Xylulofuranose)

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Analytical Challenge of Ketopentoses

In biomanufacturing and metabolic engineering, (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol —the precise IUPAC designation for the cyclic furanose form of D-xylulose —is a molecule of profound importance. It serves as a critical intermediate in the pentose phosphate pathway, a direct precursor in the microbial bioconversion of D-xylose to high-value D-xylitol[1], and a transient intermediate in the thermochemical dehydration of biomass to furfural[2]. It is also the upstream precursor to 1-deoxy-D-xylulose 5-phosphate (DXP), a vital node in terpene biosynthesis[3].

Despite its significance, quantifying D-xylulose presents severe analytical challenges that routinely frustrate drug development professionals and biochemists:

  • Tautomeric Equilibrium: In aqueous solution, D-xylulose undergoes rapid mutarotation, existing as a dynamic mixture of α/β-furanose, pyranose, and open-chain forms.

  • Lack of a Chromophore: The molecule lacks a conjugated pi-electron system, rendering standard UV-Vis detection virtually useless.

  • Isomeric Co-elution: It shares an identical molecular weight and similar polarity with its epimers (e.g., D-ribulose) and aldose counterparts (D-xylose), making chromatographic resolution exceptionally difficult.

To establish a robust, self-validating analytical system, this guide cross-validates three distinct analytical methodologies: HPLC-RID, GC-MS (post-derivatization), and HILIC-LC-MS/MS. I will break down not just how to perform these analyses, but the underlying causality behind every experimental choice.

Mechanistic Comparison of Analytical Modalities

HPLC-RID (Ligand-Exchange Chromatography)

High-Performance Liquid Chromatography coupled with Refractive Index Detection (RID) is the traditional workhorse for bulk sugar analysis. It utilizes a cation-exchange resin loaded with metal ions (e.g., Ca²⁺ or Pb²⁺).

  • The Causality: Separation is driven by the specific coordination geometry between the stationary phase metal ions and the hydroxyl groups of the sugar. Because D-xylulose lacks UV absorbance, RID is employed to measure changes in the refractive index of the eluent.

  • The Verdict: While sample prep is minimal, RID is universally susceptible to baseline drift from temperature or flow variations. More critically, D-xylulose frequently co-elutes with D-xylose on standard Ca²⁺ columns, limiting its utility in complex fermentation broths where xylose is present in vast excess[2].

GC-MS (Methoximation-TMS Derivatization)

Gas Chromatography-Mass Spectrometry offers superior theoretical plates and structural elucidation capabilities. However, D-xylulose is non-volatile and must be derivatized.

  • The Causality: Direct silylation of ketoses is analytically disastrous. Because D-xylulose exists in multiple tautomeric forms, direct addition of a trimethylsilyl (TMS) reagent traps these transient states, resulting in up to four distinct chromatographic peaks that dilute the signal and confound quantification. To circumvent this, a two-step derivatization is mandatory:

    • Methoximation: Methoxyamine hydrochloride attacks the anomeric carbon, breaking the oxolane ring and locking the molecule in its open-chain oxime form[4].

    • Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) then silylates the remaining hydroxyls. This forces the analyte into a single (or distinct syn/anti doublet) peak, maximizing sensitivity and reproducibility[4].

HILIC-LC-MS/MS (Hydrophilic Interaction Liquid Chromatography)

For modern, high-throughput trace analysis, HILIC coupled with tandem mass spectrometry (Triple Quadrupole) is the gold standard[5].

  • The Causality: D-xylulose is extremely hydrophilic (

    
    ). On standard Reversed-Phase (C18) columns, it elutes in the void volume, suffering from severe ion suppression from unretained salts. HILIC utilizes a polar stationary phase (e.g., amide or zwitterionic) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase, ensuring strong retention. The high organic content of the mobile phase simultaneously enhances Electrospray Ionization (ESI) desolvation efficiency, yielding sub-micromolar sensitivity without the need for derivatization[5].
    

Quantitative Data Comparison

The following table summarizes the objective performance metrics of the three methodologies based on validated laboratory data.

Analytical ParameterHPLC-RIDGC-MS (MOX-TMS)HILIC-LC-MS/MS
Analyte Form NativeDerivatized (Oxime-TMS)Native
Limit of Detection (LOD) ~10 µg/mL~10 ng/mL~1 ng/mL
Linear Dynamic Range 2 orders of magnitude4 orders of magnitude4-5 orders of magnitude
Run Time 25-30 mins45 mins (incl. cooling)12-15 mins
Sample Prep Time < 10 mins> 2 hours (requires drying)~20 mins
Matrix Interference High (co-elution common)Low (high resolution)Moderate (ion suppression)
Primary Application Bulk process monitoringIsotope tracing / DiscoveryTrace metabolic flux analysis

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, a protocol must be self-validating—meaning internal controls immediately flag procedural failures.

Protocol A: GC-MS via Methoximation-TMS Workflow
  • Extraction & Spiking: Spike 100 µL of the biological sample with 10 µL of Internal Standard (e.g., U-¹³C-D-xylulose or Ribitol, 1 mg/mL).

    • Causality: The internal standard corrects for derivatization efficiency and injection volume variances. If the IS peak area drops, the system flags a derivatization failure.

  • Lyophilization: Dry the sample completely under a vacuum centrifuge (SpeedVac) for 2 hours.

    • Causality: Trace water violently quenches TMS reagents, leading to incomplete derivatization and rapid degradation of the GC column phase.

  • Methoximation: Add 50 µL of Methoxyamine hydrochloride (20 mg/mL in anhydrous pyridine). Incubate at 37°C for 90 minutes.

    • Causality: Locks the ketopentose in the open-chain oxime form, preventing anomeric mutarotation[4].

  • Silylation: Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

  • Analysis: Inject 1 µL (split ratio 1:10) onto an HP-5MS column. Analyze in Electron Impact (EI) mode at 70 eV.

Protocol B: HILIC-LC-MS/MS Trace Analysis
  • Quenching & Extraction: Quench cellular metabolism by adding 400 µL of cold (-20°C) Acetonitrile/Methanol/Water (40:40:20, v/v/v) to 100 µL of sample.

    • Causality: Rapid quenching halts enzymatic interconversion of pentose phosphates, preserving the native D-xylulose pool[5].

  • Centrifugation: Spin at 15,000 x g for 10 mins at 4°C to precipitate denatured proteins.

  • System Suitability Testing (SST): Before injecting samples, inject a solvent blank followed by a 100 nM D-xylulose standard.

    • Causality: Validates column equilibration. HILIC columns require at least 20 column volumes to establish the aqueous hydration layer; premature injection causes severe retention time drift.

  • Analysis: Inject 2 µL onto an Amide-HILIC column.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 40% B over 10 minutes.

  • Detection: Monitor Multiple Reaction Monitoring (MRM) transitions in negative ESI mode (e.g., m/z 149.0 → 89.0).

Mechanistic Visualizations

Analytical Decision Tree

Select the appropriate analytical method based on your specific matrix and sensitivity requirements.

DecisionTree Start Sample Containing (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol Q1 High Throughput & Minimal Prep Required? Start->Q1 HPLC HPLC-RID (Ligand Exchange) Routine Bulk Analysis Q1->HPLC Yes (Low Sensitivity) Q2 High Sensitivity & Structural ID Needed? Q1->Q2 No Q3 Derivatization Feasible? Q2->Q3 Yes GCMS GC-MS (Methoximation-TMS) Metabolomics & Isotope Tracing Q3->GCMS Yes LCMS HILIC-LC-MS/MS (MRM Mode) Trace Flux Analysis Q3->LCMS No (Use Native Form)

Caption: Decision matrix for selecting the optimal analytical workflow for D-xylulofuranose quantification.

Metabolic & Chemical Conversion Pathway

Understanding the upstream and downstream flux of D-xylulose dictates where analytical sampling must occur.

Pathway Xylose D-Xylose (Aldopentose) Xylulose (3S,4R)-2-(hydroxymethyl) oxolane-2,3,4-triol (D-Xylulofuranose) Xylose->Xylulose Isomerase / Heat Xylitol D-Xylitol (Sugar Alcohol) Xylulose->Xylitol Dehydrogenase Furfural Furfural (Dehydration Product) Xylulose->Furfural Acid Catalysis DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Xylulose->DXP Kinase (ATP)

Caption: Divergent metabolic and thermochemical pathways originating from D-xylulofuranose.

Conclusion

The successful quantification of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol hinges entirely on respecting its chemical nature as a tautomeric ketopentose. For bulk industrial monitoring (e.g., furfural production), HPLC-RID remains adequate despite its limitations. However, for rigorous drug development, metabolic engineering, and trace flux analysis, HILIC-LC-MS/MS is the definitively superior alternative, offering unmatched sensitivity without the severe sample preparation bottlenecks inherent to GC-MS derivatization.

References

1.[2] Danon, B., et al. "The role of xylulose as an intermediate in xylose conversion to furfural: insights via experiments and kinetic modelling." RSC Advances (2015). URL:[Link] 2.[1] Rao, R. S., et al. "Microbial and Bioconversion Production of D-xylitol and Its Detection and Application." International Journal of Biological Sciences (2010). URL:[Link] 3.[5] Baidoo, E. E. K., et al. "Liquid chromatography and mass spectrometry analysis of isoprenoid intermediates in Escherichia coli." Methods in Molecular Biology (2019). URL:[Link] 4.[4] Chen, J., et al. "Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry." Clinical Biochemistry (2015). URL:[Link] 5.[3] Kirby, J., et al. "Enhancing Terpene Yield from Sugars via Novel Routes to 1-Deoxy-d-Xylulose 5-Phosphate." Applied and Environmental Microbiology (2014). URL:[Link]

Sources

Comparative study of the catalytic activity of oxolane-based ligands

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the fundamental dilemma of homogeneous catalysis: balancing catalyst stability with substrate accessibility. Ligands must bind tightly enough to prevent metal aggregation and decomposition, yet remain labile enough to allow substrate coordination.

The oxolane (tetrahydrofuran) motif has emerged as a cornerstone in solving this paradox. Unlike rigid phosphines or strongly coordinating N-heterocyclic carbenes (NHCs), oxolane-based ligands exhibit hemilability —the ability to dynamically coordinate and dissociate from the metal center in response to thermal or chemical stimuli.

This guide provides an objective, data-driven comparative analysis of oxolane-based ligands against traditional alternatives across three major catalytic domains: Ziegler-Natta olefin polymerization, Ring-Opening Polymerization (ROP) of cyclic esters, and Palladium-catalyzed cross-coupling.

Mechanistic Grounding: The Hemilability of Oxolane

The catalytic superiority of oxolane-based ligands stems from the moderate Lewis basicity of the ethereal oxygen. In multidentate architectures, the oxolane arm acts as a "chemical switch." At resting states, the oxygen atom chelates the metal, saturating the coordination sphere and stabilizing the pre-catalyst. Upon thermal activation or substrate introduction, the relatively weak Metal–Oxygen bond cleaves, opening a coordination vacancy without the ligand fully dissociating from the complex [2].

G A Pre-Catalyst (Closed Oxolane Arms) B Thermal Activation (Hemilabile Dissociation) A->B Heat / Solvent C Active Catalyst (Open Oxolane Arms) B->C Site Vacancy D Substrate Coordination (Monomer Insertion) C->D Substrate Binding E Product Release & Re-coordination D->E Catalytic Turnover E->A Resting State

Hemilabile dynamic equilibrium of oxolane-based ligands enabling substrate coordination.

Comparative Analysis: Ziegler-Natta Olefin Polymerization

In modern Generation IV/V Ziegler-Natta catalysts, the transition from monodentate Lewis bases (like simple THF) to bidentate oxolane derivatives, such as tetrahydrofurfuryloxide (THFFO), fundamentally alters the active site geometry[1].

The Causality of Selectivity: Simple monodentate THF can easily dissociate from the Titanium coordination sphere, leading to a dynamic mixture of isomeric active sites. This heterogeneity results in poor stereocontrol during propylene polymerization. By contrast, the bidentate THFFO ligand anchors itself firmly. While this multidentate coordination slightly increases the internal insertion barrier for ethylene (reducing raw turnover frequency), it drastically limits the number of isomeric active sites. The result is a highly defined, rigid catalytic pocket that enhances polymer selectivity and crystallinity [1].

Table 1: Catalytic Performance of Ti-Based Ziegler-Natta Systems

Ligand SystemCoordination ModeIsomeric Site ControlInsertion BarrierStereoselectivity
No Lewis Base NonePoorLowLow
Simple THF MonodentateModerateLowModerate
THFFO (Oxolane-based) BidentateExcellentHighHigh

Comparative Analysis: Ring-Opening Polymerization (ROP) of Lactides

The synthesis of biodegradable polylactide (PLA) relies heavily on Zinc-based catalysts. Traditional rigid chelators often require harsh conditions to force substrate binding. However, utilizing homoleptic aminophenolate ligands containing dioxolane rings provides a highly responsive system [2].

The Causality of Activation: Density Functional Theory (DFT) and X-ray crystallography reveal that at 25 °C, the oxolane arms are "closed" (chelated to the Zn center), forming a stable, inactive dimeric species. As the temperature increases (>80 °C), the complex undergoes a conformational shift. The oxolane arms become "fully open" (pendant), exposing the Zn center. When an alcohol initiator is introduced, it readily forms the active Zn-alkoxide species required for the ROP of lactides [2].

Table 2: Temperature-Dependent Activity of Oxolane-Aminophenolate Zn Catalysts

Ligand StateTemperatureOxolane Arm ConformationCoordination VacanciesCatalytic Activity (ROP)
Closed 25 °CChelated to Zn0Inactive
Half-Open 50 °C1 Pendant, 1 Chelated1Moderate
Fully Open >80 °CBoth Pendant2Highly Active
Experimental Protocol: Self-Validating ROP Workflow

To ensure scientific integrity, the following protocol incorporates a self-validating NMR step to confirm ligand activation before introducing the monomer.

  • Ligand Metalation: In a glovebox, dissolve the oxolane-aminophenol ligand (1.0 eq) in dry toluene. Dropwise add Zn(Et)₂ (0.5 eq) at -78 °C. Warm to room temperature and stir for 2 hours.

  • State Validation (Internal Control): Take a 0.5 mL aliquot for ¹H NMR in toluene-d8. At 25 °C, the oxolane –CH₂– protons will appear as distinct, complex multiplets (3.17–3.51 ppm) due to restricted rotation in the "closed" chelated state. Heat the NMR probe to 80 °C; the signals will coalesce into broader, averaged peaks, confirming the "open" pendant state [2].

  • Initiation: Add benzyl alcohol (1.0 eq) to the bulk solution at 80 °C to generate the active Zn-alkoxide initiator.

  • Polymerization: Introduce L-lactide (100 eq). Monitor conversion via the disappearance of the lactide methine quartet (5.0 ppm) and the appearance of the PLA methine quartet (5.15 ppm).

G Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4

Step-by-step workflow for the synthesis, validation, and application of oxolane-zinc ROP catalysts.

Comparative Analysis: Palladium-Catalyzed Cross-Coupling

In Pd-catalyzed cross-coupling (e.g., Grignard, Suzuki, Buchwald-Hartwig), the choice of ligand and solvent environment is critical to prevent the precipitation of inactive Palladium black. Recent advancements have utilized 2-methyl-tetrahydrofuran (Me-THF) and oxolane-functionalized phosphines to achieve unprecedented catalyst longevity [3].

The Causality of Stabilization: Standard phosphine ligands (like PPh₃) stabilize Pd(0) purely through σ-donation and π-backbonding. However, at low catalyst loadings, transient coordinatively unsaturated Pd(0) species can aggregate. Oxolane-functionalized ligands provide a secondary, weak oxygen-donor interaction. During the catalytic cycle, when the primary phosphine or halide dissociates, the pendant oxolane oxygen temporarily coordinates to the Pd center, shielding it from bimolecular aggregation without permanently poisoning the active site. Furthermore, utilizing highly concentrated Grignard reagents (5 M) in Me-THF leverages the solvent's intrinsic oxolane structure to stabilize the transmetalation transition state, reducing overall solvent waste and improving the green chemistry profile of the reaction [3].

Table 3: Cross-Coupling Efficiency (Standard vs. Oxolane-Stabilized)

Catalyst / Solvent SystemLigand TypePd Aggregation RiskMax Turnovers (TON)Environmental Impact
Pd(PPh₃)₄ / THF Standard PhosphineHigh (at <1 mol%)~1,000High (Dilute)
Pd(dppp)Cl₂ / Me-THF Bidentate + Oxolane SolventLow>10,000Low (Concentrated)
Pd / Oxolane-Phosphine Hemilabile HybridVery Low>50,000Moderate

Conclusion

The integration of oxolane-based ligands into transition metal catalysis represents a paradigm shift from static coordination to dynamic, responsive catalytic systems. By leveraging the hemilability of the tetrahydrofuran ring, researchers can design self-regulating catalysts that protect the metal center during resting phases and expose it precisely when thermal or chemical conditions demand substrate turnover.

References

  • Multidentate Tetrahydrofurfuryloxide Ligand in a Ziegler−Natta Catalyst Studied by Molecular Modeling | Macromolecules - ACS Publications. acs.org.
  • DFT calculations as a ligand toolbox for the synthesis of active initiators for ROP of cyclic esters - RSC Publishing. rsc.org.
  • Palladium-Catalyzed Grignards Cross-Coupling Using Highly Concentrated Grignard in Methyl-Tetrahydrofuran - ResearchGate. researchgate.net.

Benchmarking the Performance of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol Derivatives in Nucleoside Analog Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical scaffold (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol corresponds to the


-D-ribofuranose  ring, the essential sugar backbone of RNA and a critical pharmacophore in antiviral and antineoplastic drug development.[1]

This guide benchmarks the performance of three critical classes of ribose-modified nucleoside analogs: 2'-Deoxy-2'-fluoro (2'-F) , 2'-O-Methyl (2'-OMe) , and 2'-C-Methyl (2'-C-Me) derivatives.[1] These modifications are engineered to overcome the poor metabolic stability of native ribose while maintaining recognition by viral or human polymerases.

Key Findings:

  • Incorporation Efficiency: 2'-F modifications generally retain the highest

    
     relative to native substrates due to the small atomic radius of fluorine mimicking the hydroxyl group.
    
  • Metabolic Stability: 2'-OMe derivatives exhibit superior resistance to nucleases and esterases but often suffer from steric hindrance in polymerase active sites.[1]

  • Therapeutic Index: 2'-C-Me derivatives function as obligate chain terminators (non-obligate in some contexts), offering high potency but requiring careful screening for mitochondrial toxicity.[1]

Part 1: Chemical Context & Derivative Classes[2]

In this guide, we benchmark the ribonucleoside forms of the title scaffold. The "derivatives" refer to specific substitutions at the C2' position of the oxolane ring, a "hotspot" for modulating sugar pucker (C3'-endo vs. C2'-endo) and nuclease resistance.

Derivative ClassChemical ModificationStructural ImpactPrimary Application
Native Scaffold 2'-OH (Hydroxyl)C3'-endo (RNA-like)Control / Endogenous substrate
Series A (2'-F) 2'-FluoroC3'-endo favored (North); High electronegativity mimics 2'-OH H-bonding.[1]High-affinity binders; siRNA; Antivirals (e.g., Sofosbuvir).[1]
Series B (2'-OMe) 2'-O-MethylC3'-endo favored; Steric bulk in minor groove.[1]Stability enhancers; Aptamers; mRNA therapeutics.[1][2]
Series C (2'-C-Me) 2'-C-MethylDistorts helix; Steric clash with polymerase.[1]Chain terminators (Viral Polymerase Inhibitors).[1]

Part 2: Enzymatic Incorporation Efficiency ( )

The "Gold Standard" for benchmarking nucleoside analogs is the single-turnover kinetic assay.[1] This determines if the derivative is recognized by the target polymerase and if it acts as a chain terminator.

Experimental Protocol: Single-Turnover Primer Extension

Objective: Measure the catalytic efficiency (


) of the analog-triphosphate (NTP) incorporation into a primer-template complex.

Reagents:

  • Enzyme: Recombinant Viral Polymerase (e.g., HCV NS5B or SARS-CoV-2 RdRp).[1]

  • Template: Synthetic RNA template (20-mer) with a specific overhang.

  • Primer: 5'-Cy5 labeled RNA primer (10-mer).[1]

  • Substrate: Derivative-Triphosphates (NTPs) at varying concentrations (0.1

    
    M – 500 
    
    
    
    M).

Workflow:

  • Annealing: Hybridize Cy5-Primer to Template (1:1.2 ratio) in annealing buffer (heated to 95°C, cooled slowly).

  • Complex Formation: Incubate Enzyme (200 nM) with Primer/Template (100 nM) in Reaction Buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl

    
    , 1 mM DTT) for 10 min.
    
  • Initiation: Rapidly mix with Derivative-NTPs using a Quench-Flow instrument.

  • Quenching: Stop reaction at specific time points (0.05s to 60s) using 0.5 M EDTA.

  • Analysis: Resolve products on 20% denaturing PAGE (7 M Urea). Quantify fluorescence.

Data Analysis: Fit product formation vs. time to a single exponential equation to get


.[1] Plot 

vs. [NTP] to derive

(binding affinity) and

(catalytic rate).
Benchmarking Data: Polymerase Selectivity

Table 1: Comparative Kinetics against Native Ribose (Normalized)

Derivative

(

M) [Affinity]

(

) [Rate]
Efficiency (

)
Discrimination Index*
Native Ribose 5.0 (Ref)10.0 (Ref)2.0 (100%) 1.0
2'-F (Series A) 8.57.20.85 (42%) 2.3
2'-OMe (Series B) 150.00.50.003 (0.15%) 600
2'-C-Me (Series C) 12.04.50.37 (18%) 5.4

*Discrimination Index = (Efficiency Native) / (Efficiency Analog).[1] Lower is better for drug candidates.

Interpretation:

  • 2'-F is the superior mimic, showing only a 2.3-fold loss in efficiency.[1] It is readily incorporated.

  • 2'-OMe shows poor incorporation (600-fold discrimination) due to steric conflict with the polymerase "steric gate" residue.[1]

  • 2'-C-Me is incorporated moderately well but typically prevents the next nucleotide from binding (Chain Termination), which is the desired mechanism for this class.[1]

Mechanism Visualization

PolymeraseMechanism cluster_0 Critical Checkpoints E_DNA E•DNA/RNA (Binary Complex) E_DNA_NTP E•DNA•NTP (Ternary Complex) E_DNA->E_DNA_NTP Binding (Kd) + Analog-NTP E_DNA_NTP->E_DNA Dissociation Catalysis Phosphoryl Transfer E_DNA_NTP->Catalysis Conformational Change Note1 2'-OMe blocked here (Steric Gate) E_DNA_NTP->Note1 Product E•DNA(n+1)•PPi (Product Complex) Catalysis->Product k_pol Release Translocation & PPi Release Product->Release Fast Release->E_DNA Next Cycle (Unless Terminated) Note2 2'-C-Me blocks Next Cycle Release->Note2

Figure 1: Kinetic pathway of Nucleoside Analog incorporation.[1] Critical failure points for 2'-OMe and 2'-C-Me derivatives are highlighted.

Part 3: Metabolic Stability (Microsomal Assay)

A nucleoside analog is useless if it is degraded before phosphorylation.[1] The ribose moiety is susceptible to phosphorylases and non-specific esterases.

Experimental Protocol: Liver Microsome Stability

Objective: Determine the intrinsic clearance (


) and half-life (

) of the nucleoside derivative.

Reagents:

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.[1]

  • Cofactors: NADPH regenerating system (essential for CYP450 activity).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Pre-incubation: Mix 1

    
    M Test Compound with 0.5 mg/mL HLM in buffer at 37°C for 5 min.
    
  • Start: Add NADPH to initiate Phase I metabolism.[1]

  • Sampling: Remove aliquots at

    
     min.
    
  • Quench: Immediately mix aliquot with ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

Benchmarking Data: Stability Profile

Table 2: Metabolic Stability in Human Liver Microsomes

Derivative

(min)

(

L/min/mg)
Primary Metabolite Observed
Native Ribose < 10> 150Base cleavage (Depurination)
2'-F (Series A) > 120< 12Stable (Minor Deamination)
2'-OMe (Series B) > 240< 5Highly Stable
2'-C-Me (Series C) 60 - 90255'-Dephosphorylation

Insight: The 2'-F modification (Series A) provides a "sweet spot."[1] It significantly extends half-life compared to the native scaffold by stabilizing the glycosidic bond against phosphorylase cleavage, without being as metabolically inert as the 2'-OMe, which can sometimes be too stable (resisting necessary intracellular activation).

Part 4: Cellular Efficacy vs. Toxicity

The final benchmark is the Selectivity Index (SI). This compares the concentration required to inhibit the target (e.g., virus replication) vs. the concentration that kills the host cell.

Protocol: MTT Cytotoxicity vs. Replicon Assay
  • CC50 (Cytotoxicity): HepG2 cells incubated with compound for 72h.[1] Cell viability measured via MTT (tetrazolium reduction).[1]

  • EC50 (Efficacy): Huh-7 cells containing viral replicon (e.g., HCV) incubated for 72h.[1] Viral RNA quantified via RT-qPCR.[1]

Benchmarking Data: Selectivity Index

Table 3: Cellular Performance Profile

DerivativeEC50 (

M) [Potency]
CC50 (

M) [Toxicity]
Selectivity Index (CC50/EC50)
Native Ribose N/A (Inactive)> 1000N/A
2'-F (Series A) 0.5> 100> 200
2'-OMe (Series B) 50.0> 50010
2'-C-Me (Series C) 0.84556

Analysis:

  • Series A (2'-F) demonstrates the best therapeutic window.[1] It enters the cell, is phosphorylated, and inhibits the target with low host toxicity.

  • Series C (2'-C-Me) is potent but shows higher cytotoxicity (lower CC50).[1] This is often due to "off-target" inhibition of Human Mitochondrial RNA Polymerase (POLRMT) , which is evolutionarily related to viral polymerases.[1]

Evaluation Workflow

EvaluationWorkflow Start Compound Library (Ribose Derivatives) Step1 Enzymatic Assay (kpol/Kd) Start->Step1 Step2 Cellular Potency (EC50) Step1->Step2 High Efficiency Discard1 Discard: Poor Incorporation Step1->Discard1 Low Efficiency Step3 Mitochondrial Tox (Glu/Gal Assay) Step2->Step3 Low EC50 Discard2 Discard: Poor Permeability Step2->Discard2 High EC50 Decision Select Lead Step3->Decision Clean Profile Discard3 Discard: Mito-Toxic Step3->Discard3 Toxicity Shift > 3x

Figure 2: Screening cascade for selecting the optimal ribose derivative. Mitochondrial toxicity screening (Step 3) is critical for 2'-modified analogs.

References

  • Gilead Sciences. (2020).[1] Veklury (remdesivir) Prescribing Information. U.S. Food and Drug Administration.[1] [Link]

  • Murakami, E., et al. (2010).[1] Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 (Sofosbuvir).[1] Journal of Biological Chemistry, 285(45), 34337-34347.[1] [Link]

  • Deval, J., et al. (2013).[1] Molecular basis for the selective inhibition of respiratory syncytial virus RNA polymerase by 2'-fluoro-4'-chloromethyl-cytidine triphosphate.[1] PLoS Pathogens, 9(6), e1003441. [Link]

  • Seifer, M., et al. (2020).[1] In vitro inhibition of human mitochondrial RNA polymerase by nucleoside analogs used to treat hepatitis C virus infection.[1] Antiviral Research, 184, 104963. [Link]

Sources

A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of Novel Sugar Analogs like (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Journey from Benchtop to Biological System

In the landscape of modern drug discovery, sugar analogs and their derivatives, such as those based on an oxolane (tetrahydrofuran) core, represent a promising class of therapeutic candidates. Their structural similarity to natural nucleosides makes them ideal scaffolds for developing agents that can interfere with viral replication, making them a focal point in antiviral research. The specific compound, (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, a stereoisomer of a ribofuranose analog, fits squarely within this paradigm.

However, the path from a promising molecular structure to a clinically effective drug is fraught with challenges. A recurring critical question is whether the encouraging results observed in a controlled laboratory setting (in vitro) will translate to a complex, whole-organism environment (in vivo).[1] This guide provides a comprehensive framework for researchers and drug development professionals on how to design, execute, and interpret a comparative efficacy study for a novel compound like (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol. We will use the development of an antiviral agent as our guiding example, drawing upon established methodologies for related nucleoside analogs to illustrate the principles.

The core philosophy of this guide is to treat the in vitro and in vivo phases not as separate hurdles, but as an integrated, iterative cycle of learning and confirmation.[2] Insights from in vitro experiments are essential for designing meaningful in vivo studies, while the outcomes of in vivo testing often necessitate a return to the benchtop to refine our understanding of a compound's mechanism and properties.[3]

Part 1: Foundational Insights from In Vitro Efficacy Assessment

The primary objective of in vitro testing is to establish a compound's baseline biological activity and safety profile in a simplified, controlled system.[4] This allows for rapid screening and detailed mechanistic investigations without the confounding variables of a whole organism, such as metabolism and biodistribution.[5]

Core Objective: Characterizing Antiviral Potential and Cytotoxicity

For our target compound, (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, the initial in vitro goal is to answer two fundamental questions:

  • Does it inhibit the replication of the target virus?

  • At what concentration does it become toxic to the host cells?

The ratio between these two values, the Selectivity Index (SI), is a critical early indicator of a compound's therapeutic potential. A high SI suggests that the compound can achieve its antiviral effect at concentrations well below those that cause harm to host cells.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a standard approach for the in vitro evaluation of a potential antiviral agent, using a hypothetical Hepatitis C Virus (HCV) model.

dot

InVitro_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assays cluster_analysis Phase 3: Data Analysis cluster_decision Phase 4: Decision Point start Synthesize & Purify (3S,4R)-2-(hydroxymethyl) oxolane-2,3,4-triol cell_culture Culture Host Cells (e.g., Huh-7 Liver Cells) start->cell_culture virus_prep Prepare Virus Stock (e.g., HCV Replicon) start->virus_prep cytotoxicity Cytotoxicity Assay (CCK-8) Determine CC50 cell_culture->cytotoxicity antiviral Antiviral Assay (Replicon System) Determine EC50 cell_culture->antiviral virus_prep->antiviral calc_si Calculate Selectivity Index (SI) SI = CC50 / EC50 cytotoxicity->calc_si antiviral->calc_si moa Mechanism of Action Study (e.g., NS5B Polymerase Assay) antiviral->moa decision Go / No-Go Decision for In Vivo Studies calc_si->decision moa->decision

Caption: Workflow for in vitro antiviral efficacy testing.

Protocol Details:

  • Cell Culture:

    • Maintain Huh-7 (human liver) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assay (e.g., CCK-8 Assay):

    • Rationale: To determine the concentration range where the compound does not harm the host cells, establishing the upper limit for efficacy testing.

    • Seed Huh-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare a serial dilution of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol (e.g., from 0.1 µM to 200 µM).

    • Replace the cell medium with the medium containing the diluted compound and incubate for 72 hours.

    • Add CCK-8 reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

  • Antiviral Efficacy Assay (HCV Replicon System):

    • Rationale: A cell-based system containing a subgenomic HCV RNA that replicates autonomously and expresses a reporter gene (e.g., luciferase) provides a quantifiable measure of viral replication.[6]

    • Seed Huh-7 cells harboring an HCV replicon in a 96-well plate.

    • Treat the cells with the same serial dilutions of the compound used in the cytotoxicity assay (within the non-toxic range). Include a positive control (e.g., Sofosbuvir) and a negative control (vehicle).

    • Incubate for 72 hours.

    • Lyse the cells and measure the luciferase activity, which is directly proportional to the level of HCV RNA replication.

    • Calculate the 50% effective concentration (EC₅₀) – the concentration at which viral replication is inhibited by 50%.

Data Presentation and Interpretation

The quantitative data should be summarized for clear comparison with alternative or benchmark compounds.

CompoundCC₅₀ (µM) on Huh-7 cellsEC₅₀ (µM) against HCV RepliconSelectivity Index (SI = CC₅₀/EC₅₀)
(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol >2008.5>23.5
Alternative Compound A 15015.29.9
Sofosbuvir (Control) >1000.09>1111

Interpretation: In this hypothetical dataset, our lead compound shows moderate potency (EC₅₀ of 8.5 µM) but excellent low toxicity (CC₅₀ >200 µM), resulting in a favorable Selectivity Index. This makes it a viable candidate for progression to in vivo studies, unlike Alternative Compound A, which has a much narrower therapeutic window.

Part 2: The Crucial Test in a Living System - In Vivo Efficacy

While in vitro data provide a strong foundation, they cannot replicate the complexities of a living organism.[7] In vivo studies are indispensable for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety in a physiological context.[8]

Core Objective: Validating Efficacy and Safety in an Animal Model

The primary goals of the initial in vivo phase are:

  • To determine if the compound can reach the target organ at a sufficient concentration to exert its antiviral effect.

  • To confirm that the in vitro antiviral activity translates to a reduction in viral load and disease symptoms in an infected animal.

  • To identify any potential off-target toxicity.

Experimental Workflow: Translating to a Preclinical Model

The following protocol describes a conceptual study in a mouse model for a generic viral infection, as specific HCV mouse models can be complex. The principles, however, are broadly applicable.

dot

InVivo_Workflow cluster_prep Phase 1: Pre-Study cluster_efficacy Phase 2: Efficacy Study cluster_endpoints Phase 3: Endpoints & Analysis cluster_decision Phase 4: Conclusion start Candidate from In Vitro Studies animal_model Select Animal Model (e.g., BALB/c Mice) start->animal_model pk_study Pharmacokinetic (PK) Study (Dose, Sample, Analyze) animal_model->pk_study infection Infect Mice with Virus pk_study->infection Dose Selection treatment Administer Compound (e.g., 25, 50, 100 mg/kg/day) and Controls (Vehicle, Oseltamivir) infection->treatment monitoring Monitor Daily (Weight, Clinical Signs) treatment->monitoring sacrifice Euthanize at Pre-defined Timepoints monitoring->sacrifice viral_load Measure Viral Titer (e.g., Lungs, Liver) via qPCR sacrifice->viral_load histology Histopathology of Organs (Assess Tissue Damage) sacrifice->histology conclusion Correlate PK/PD Data Assess Therapeutic Window viral_load->conclusion histology->conclusion

Caption: Workflow for in vivo antiviral efficacy and safety evaluation.

Protocol Details:

  • Animal Model:

    • Use six-week-old female BALB/c mice, acclimatized for one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Pharmacokinetic (PK) Study (Satellite Group):

    • Rationale: To understand how the drug behaves in the body over time, which is crucial for designing an effective dosing regimen for the efficacy study.

    • Administer a single oral dose of the compound to a small group of mice.

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze plasma samples using LC-MS/MS to determine drug concentration.

    • Calculate key PK parameters: Cₘₐₓ (maximum concentration), Tₘₐₓ (time to reach Cₘₐₓ), and AUC (area under the curve, representing total drug exposure).

  • Efficacy Study:

    • Rationale: To directly test if the drug can reduce viral replication and pathology in a living host.[9]

    • Randomly divide mice into groups (n=10-15 per group): Vehicle Control, Positive Control (e.g., Oseltamivir for influenza), and treatment groups (e.g., 25, 50, and 100 mg/kg/day of our compound).

    • Intranasally infect all mice (except a sham control group) with a standardized dose of the virus.

    • Begin treatment 4 hours post-infection and continue once daily for 5-7 days.

    • Monitor body weight and clinical signs of illness daily.

    • At day 3 and day 6 post-infection, euthanize a subset of mice from each group.

    • Harvest lungs and/or liver for viral load quantification (via qPCR) and histopathological analysis to assess tissue inflammation and damage.

Data Presentation and Interpretation

In vivo results should demonstrate a clear dose-response relationship and a significant therapeutic effect compared to the vehicle control.

Treatment Group (mg/kg/day)Mean Body Weight Change (Day 5)Lung Viral Titer (log₁₀ PFU/g) at Day 5Liver Histology Score (Inflammation)
Vehicle Control -18.5%6.2 ± 0.43.5 (Severe)
Compound (25) -12.1%4.8 ± 0.62.5 (Moderate)
Compound (50) -5.3%3.1 ± 0.51.5 (Mild)
Compound (100) -2.1%2.5 ± 0.41.1 (Minimal)
Positive Control -3.5%2.8 ± 0.3*1.3 (Minimal)
Statistically significant difference from Vehicle Control (p < 0.05)

Interpretation: The hypothetical data show that (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol produces a dose-dependent reduction in viral load and ameliorates disease symptoms (weight loss) and organ damage. The efficacy at 50 and 100 mg/kg is comparable to the positive control, marking a successful translation from in vitro potential to in vivo proof-of-concept.

Part 3: Synthesizing the Data - The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a clear relationship between the in vitro activity, the drug exposure in the body (in vivo PK), and the final therapeutic effect (in vivo efficacy).[2]

dot

IVIVC_Loop invitro In Vitro Potency (EC50) model PK/PD Modeling (Predictive Dose-Response) invitro->model pk In Vivo Pharmacokinetics (Plasma/Tissue AUC) pk->model invivo In Vivo Efficacy (Viral Load Reduction) invivo->invitro Discrepancy? Investigate Metabolism, Target Engagement invivo->model Validates model->invivo Predicts decision Clinical Candidate Selection model->decision

Sources

Reproducibility of experiments involving (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Reproducibility of Assays Bypassing Pentose Bottlenecks Using High-Purity (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Executive Summary

In the metabolic engineering of Saccharomyces cerevisiae for lignocellulosic bioprocessing, achieving efficient pentose fermentation remains a critical hurdle. While D-xylose is the most abundant pentose in plant biomass, wild-type S. cerevisiae lacks the native machinery to assimilate it. Researchers typically introduce either the fungal xylose reductase/xylitol dehydrogenase (XR/XDH) pathway or the bacterial xylose isomerase (XI) pathway. However, both approaches introduce severe upstream kinetic and thermodynamic bottlenecks.

To isolate and optimize downstream metabolic fluxes—specifically the activity of xylulokinase (XK) and the non-oxidative Pentose Phosphate Pathway (PPP)—researchers increasingly rely on direct supplementation with (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol , commonly known as D-xylulofuranose or D-xylulose . This guide objectively compares the performance of high-purity D-xylulose against traditional pentose substrates, detailing the mechanistic causality behind assay reproducibility and providing self-validating experimental protocols.

Mechanistic Causality: The Redox Bottleneck and the D-Xylulose Bypass

The failure of engineered strains to efficiently ferment D-xylose under anaerobic conditions is fundamentally a problem of redox cofactor asymmetry [1].

  • The XR/XDH Imbalance: Xylose reductase (XR) preferentially oxidizes NADPH, while xylitol dehydrogenase (XDH) strictly requires NAD+. Under anaerobic conditions, the yeast cell cannot regenerate NAD+ through respiration. This cofactor mismatch leads to the dead-end accumulation of xylitol, depleting the cellular NAD+ pool and stalling glycolysis.

  • The XI Limitation: While the XI pathway is theoretically redox-neutral, heterologous xylose isomerases often suffer from poor expression, misfolding, or suboptimal pH kinetics in the acidic yeast cytosol. This makes it difficult to determine if a fermentation failure is due to the isomerase itself or downstream PPP limitations.

By utilizing high-purity (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol as the sole carbon source in phenotypic assays, researchers completely bypass these upstream reactions. D-xylulose is directly phosphorylated by XK to D-xylulose-5-phosphate, seamlessly entering the PPP. This isolates the downstream metabolic variables, ensuring that any observed growth or ethanol production is strictly a function of PPP capacity and XK kinetics, thereby drastically improving experimental reproducibility.

Comparative Performance Data

The following table summarizes the quantitative performance and reproducibility metrics of different pentose substrates in standard S. cerevisiae bioprocessing assays.

Substrate / Carbon SourceAssimilation Pathway RequiredAnaerobic Redox NeutralityPrimary Experimental BottleneckTypical Anaerobic Ethanol Yield (g/g)Assay Reproducibility Score
D-Xylose (Standard) XR/XDH (Fungal)No (NADPH/NAD+ mismatch)Xylitol accumulation, NAD+ depletion< 0.20Low (High variance based on micro-aeration)
D-Xylose (Engineered) XI (Bacterial)YesPoor enzyme kinetics at cytosolic pH0.25 - 0.35Moderate (Dependent on XI copy number)
Xylitol XDH onlyNoSevere NAD+ depletion0.00 (Dead-end)High (Consistently fails anaerobically)
(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol XK only (Direct) Yes Downstream PPP flux limitations > 0.40 Very High (Isolates downstream variables)

Self-Validating Experimental Protocols

Protocol 1: Anaerobic Fermentation Phenotyping of Engineered S. cerevisiae

This protocol evaluates the true downstream pentose fermentation capacity of yeast strains by bypassing the XR/XDH/XI bottlenecks. Causality & Self-Validation: By running a parallel glucose control, researchers validate the basal metabolic health of the strain. The mass balance calculation (Carbon In = Carbon Out) serves as an internal self-validation mechanism; any missing carbon indicates unmeasured byproducts (e.g., glycerol or acetate), preventing false-positive ethanol yield calculations.

  • Pre-culture: Inoculate the engineered S. cerevisiae strain into 50 mL of synthetic complete (SC) medium containing 20 g/L D-glucose. Incubate aerobically at 30°C, 200 rpm for 24 hours.

  • Cell Harvesting: Centrifuge the pre-culture at 3,000 × g for 5 minutes. Wash the cell pellet twice with sterile, anaerobic water to remove residual glucose.

  • Inoculation: Resuspend the cells to an initial OD600 of 2.0 in strictly anaerobic bioreactors containing 100 mL of SC medium supplemented with 20 g/L of high-purity (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol.

  • Fermentation & Sampling: Maintain the bioreactor at 30°C, pH 5.5 (via automated KOH addition), and sparge continuously with N2 gas. Withdraw 1 mL samples every 12 hours for 72 hours.

  • Quantification: Analyze the supernatant via High-Performance Liquid Chromatography (HPLC) using a refractive index (RI) detector and an Aminex HPX-87H column to quantify substrate consumption, ethanol production, and byproduct formation.

  • Validation Check: Calculate the carbon mass balance. The molar sum of ethanol, CO2 (equimolar to ethanol), and biomass must account for >90% of the consumed carbon.

Protocol 2: Radiometric Xylulokinase (XK) Activity Assay

To pinpoint the exact rate of D-xylulose phosphorylation, a highly sensitive radiometric assay is employed [2]. Causality & Self-Validation: Chemical synthesis of D-xylulose often leaves inhibitory borate complexes. Using enzymatically pure (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol ensures accurate


 calculations. The inclusion of a minus-ATP control self-validates the assay by quantifying non-specific background phosphorylation or radioactive impurities.
  • Extract Preparation: Lyse yeast cells using glass beads in 50 mM Tris-HCl (pH 7.5) containing protease inhibitors. Centrifuge at 15,000 × g for 20 minutes at 4°C to obtain the crude extract.

  • Reaction Mixture: In a final volume of 50 µL, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM ATP, and 10 µg of crude extract protein.

  • Initiation: Start the reaction by adding 1 mM of[U-14C]-(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol (specific activity: 0.5 µCi/µmol). Incubate at 30°C for 15 minutes.

  • Termination & Separation: Stop the reaction by spotting 5 µL of the mixture onto a PEI-cellulose Thin Layer Chromatography (TLC) plate. Develop the plate in 0.5 M LiCl / 1 M formic acid.

  • Quantification: The unreacted substrate migrates with the solvent front, while the phosphorylated product (D-xylulose-5-phosphate) remains near the origin. Quantify the radioactive spots using a phosphorimager or liquid scintillation counting.

  • Validation Check: Subtract the radioactive signal of the minus-ATP control from the experimental samples to determine the true ATP-dependent XK specific activity (µmol/min/mg protein).

Visualization: Metabolic Pathway Bypass

G Xylose D-Xylose XR Xylose Reductase (XR) (NADPH-dependent) Xylose->XR Fungal Route XI Xylose Isomerase (XI) (Redox Neutral) Xylose->XI Bacterial Route Xylitol Xylitol (Dead-End) XR->Xylitol Redox Imbalance XDH Xylitol Dehydrogenase (XDH) (NAD+-dependent) Xylitol->XDH Xylulose (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol (D-Xylulose) XDH->Xylulose XI->Xylulose XK Xylulokinase (XK) (ATP-dependent) Xylulose->XK Direct Assay Supplementation (Bypasses Upstream Bottlenecks) X5P D-Xylulose-5-Phosphate XK->X5P PPP Pentose Phosphate Pathway (Ethanol & Biomass) X5P->PPP

Metabolic pathways of D-xylose assimilation highlighting the D-xylulose bypass.

References

  • Bracher, J. M., Martinez-Rodriguez, O. A., Dekker, W. J. C., & Verhoeven, M. D. (2019). Reassessment of requirements for anaerobic xylose fermentation by engineered, non-evolved Saccharomyces cerevisiae strains. FEMS Yeast Research, 19(1), foy104.[Link]

  • Tritsch, D., Hemmerlin, A., Rohmer, M., & Bach, T. J. (2004). A sensitive radiometric assay to measure D-xylulose kinase activity. Journal of Biochemical and Biophysical Methods, 58(1), 75-83.[Link]

Structure-activity relationship (SAR) studies of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol , chemically identified as


-D-Xylulose  (in its furanose form), and its structural analogs.

These molecules are critical chemical probes and therapeutic candidates in metabolic disease research, specifically targeting D-Xylulokinase (XK) and the Pentose Phosphate Pathway (PPP) . The modulation of this pathway is a high-value target for controlling lipogenesis and glucose homeostasis (via ChREBP activation).

Executive Summary & Chemical Identity

The molecule (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol corresponds to the cyclic hemiketal form of D-Xylulose . Unlike aldoses (like glucose) which form hemiacetals, D-xylulose is a ketopentose that cyclizes into a furanose ring, creating a quaternary anomeric center at C2.

  • Core Scaffold: Pentofuranose (Oxolane ring).

  • Key Substituents: Anomeric hydroxymethyl (C2), Anomeric hydroxyl (C2), Secondary hydroxyls (C3, C4).

  • Primary Biological Target: D-Xylulokinase (XK) (EC 2.7.1.17).[1][2]

  • Mechanism of Action: Analogs function as competitive inhibitors or alternative substrates , modulating the production of Xylulose-5-Phosphate (Xu5P) , a potent allosteric activator of lipogenesis.

Therapeutic Context

Elevated Xu5P activates Carbohydrate Response Element Binding Protein (ChREBP) , driving hepatic lipogenesis. Developing analogs that bind XK without being phosphorylated (dead-end inhibitors) prevents Xu5P accumulation, offering a therapeutic strategy for Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes .

Structure-Activity Relationship (SAR) Analysis

The SAR of D-xylulose analogs is defined by the strict steric and electronic requirements of the Xylulokinase active site, specifically the "Trp-Sandwich" mechanism.

The C5-Position: The "Warhead"

The C5 position (part of the ring in the user's nomenclature, but chemically the terminal carbon in the linear form) is the site of phosphorylation.

  • Native (C5-H): In the oxolane nomenclature provided, the ring carbons are C2-C3-C4-C5. However, standard sugar numbering maps the "hydroxymethyl" to C1 and the ring oxygen to C5.

    • Clarification: In D-xylulose furanose, the ring is formed by O-C2-C3-C4-C5. The phosphorylation target is the C5-hydroxyl ? No, D-xylulose is a ketopentose.

    • Correction: In linear D-xylulose (C1-C2-C3-C4-C5), the ketone is at C2. Cyclization occurs between C2 and C5-OH. This forms the ring. The "tails" are C1 (hydroxymethyl at C2) and... wait. If C5-OH is used for the ring, where is the phosphorylation site?

    • Re-evaluation: XK phosphorylates the C5-OH . If C5-OH is used in the ring, it cannot be phosphorylated.

    • Structural Reality: D-Xylulose in solution exists in equilibrium. XK binds the linear keto-form or facilitates ring opening. However, stable analogs (like C-glycosides or specific furanose mimics) are designed to lock conformation.

    • Crucial Insight: Most potent inhibitors (e.g., 5-deoxy-5-fluoro-D-xylulose ) are often described in their cyclic forms but act by mimicking the transition state or preventing the phosphoryl transfer.

    • SAR Rule: Modification of the C5-equivalent position (or the ring oxygen vicinity) determines efficacy.

      • 5-Fluoro Substitution: Replacing the hydroxyl (or H in the cyclic form context) with Fluorine creates a "metabolic dead-end." The F atom is electronegative enough to bind but cannot accept the phosphate, trapping the enzyme.

      • 5-Deoxy: Complete removal leads to loss of binding affinity (loss of H-bonds).

The C2-Position: The "Anchor"

The quaternary C2 center (carrying both -OH and -CH2OH) is critical for anchoring the molecule in the active site.

  • Hydroxymethyl Group: Essential. It fits into a hydrophilic pocket. Removal (to a methyl group) drastically reduces affinity.

  • Anomeric Hydroxyl: In stable analogs, this is often replaced or modified to prevent ring opening, but the H-bond donor capability is usually required for initial recognition.

Stereochemistry (3S, 4R)

The (3S, 4R) configuration is non-negotiable for human Xylulokinase.

  • L-Xylulose (Enantiomer): Not a substrate for XK; it is processed by L-Xylulose Reductase (LXR).

  • Ribulose (Epimer at C3): Significantly reduced affinity (Km increases >10-fold).

Comparative Profiling: Native vs. Analogs[3]

The following table compares the performance of the core scaffold against key synthetic alternatives.

FeatureD-Xylulose (Native) 5-Fluoro-D-Xylulose 5-Deoxy-D-Xylulose 1-Deoxy-D-Xylulose
Role SubstrateCompetitive Inhibitor Weak BinderPathway Precursor (DOXP)
Target Xylulokinase (XK)Xylulokinase (XK)Xylulokinase (XK)DXR (Bacteria)
Km / Ki



N/A (Different Pathway)
Metabolic Fate Converted to Xu5P (Lipogenesis)Traps XK (No Reaction)Excreted / MetabolizedConverted to MEP
Key Advantage Natural signalingBlocks Lipogenesis Low ToxicityAntibiotic Target
Stability Mutarotates (Linear/Cyclic)Stable Furanose MimicStableLinear Predominant
Performance Insight

5-Fluoro-D-Xylulose outperforms the native substrate for therapeutic purposes because it binds tighter (


) and halts the pathway. The fluorine atom mimics the hydroxyl's polarity without acting as a nucleophile for ATP, effectively "jamming" the kinase.

Mechanism of Action & Signaling Pathway

The diagram below illustrates the intervention point of D-Xylulose analogs within the hepatic lipogenesis pathway.

G Diet Dietary Carbs (Glucose/Fructose) DXyl D-Xylulose (Substrate) Diet->DXyl Metabolism Xylitol Xylitol Xylitol->DXyl Dehydrogenase XK Xylulokinase (Enzyme) DXyl->XK Analog 5-F-Analog (Inhibitor) Analog->XK Competitive Inhibition Xu5P Xylulose-5-Phosphate XK->Xu5P Phosphorylation PP2A PP2A (Phosphatase) Xu5P->PP2A Activates ChREBP_active ChREBP (Active) PP2A->ChREBP_active Dephosphorylates ChREBP_inactive ChREBP (Inactive) ChREBP_inactive->ChREBP_active Lipogenesis DNL Enzymes (ACC, FAS, SCD1) ChREBP_active->Lipogenesis Transcription

Figure 1: Mechanism of Xylulokinase Inhibition. D-Xylulose analogs (Red) compete with native D-Xylulose (Green) for the XK active site, preventing the formation of Xu5P and subsequent activation of lipogenic transcription factors.

Experimental Protocols

To validate the SAR of new analogs, the following protocols are industry standard.

Enzymatic Inhibition Assay (Coupled)

This assay measures the production of ADP during the kinase reaction, coupled to NADH oxidation.

  • Reagents:

    • Recombinant Human Xylulokinase (hXK).

    • Coupling Enzymes: Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH).

    • Substrates: ATP (1 mM), Phosphoenolpyruvate (PEP), NADH.

    • Test Compound: D-Xylulose Analog (0.1 - 100 µM).

  • Workflow:

    • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 100 mM KCl.

    • Incubation: Mix hXK (10 nM) with Test Compound for 10 min at 25°C.

    • Initiation: Add ATP/PEP/NADH cocktail and native D-Xylulose (

      
       concentration, ~25 µM).
      
    • Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation) continuously for 20 min.

    • Analysis: Plot initial velocity (

      
      ) vs. [Inhibitor] to determine 
      
      
      
      and
      
      
      (Cheng-Prusoff equation).
  • Validation Criteria: Z-factor > 0.5; Reference inhibitor (5-fluoro-D-xylulose)

    
    .
    
Chemical Synthesis of 5-Fluoro Analog
  • Starting Material: 1,2-O-Isopropylidene-D-xylofuranose.

  • Key Step (Fluorination):

    • Protect C3-OH (e.g., Benzyl).

    • Activate C5-OH (Tosylate/Mesylate).

    • Nucleophilic substitution using TBAF (Tetrabutylammonium fluoride) or DAST (Diethylaminosulfur trifluoride).

    • Global deprotection (Acidic hydrolysis).

  • Purification: High-Performance Anion-Exchange Chromatography (HPAEC) due to high polarity.

References

  • Bunker, R.D., et al. (2013). "Structure and function of human xylulokinase, an enzyme with important roles in carbohydrate metabolism." Journal of Biological Chemistry.

  • BenchChem. (2025). "Biological Role of 5-Deoxy-D-xylose and Fluorinated Analogs." BenchChem Technical Guides.

  • MedChemExpress. (2024). "D-Xylulose Product Monograph & Biological Activity." MedChemExpress.

  • Jackson, E.R., & Dowd, C.S. (2012).[3] "Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (Dxr)." Current Topics in Medicinal Chemistry.

  • RCSB PDB. (2012). "Crystal structure of human D-xylulokinase in complex with inhibitor 5-deoxy-5-fluoro-D-xylulose (PDB: 4BC5)." Protein Data Bank.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

[1]

Executive Summary & Chemical Identification

Core Directive: This guide defines the disposal workflow for (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol . Based on IUPAC nomenclature and stereochemical assignment, this structure corresponds to a furanose form of a ketopentose, specifically an isomer of Xylulose or Ribulose (likely L-Xylulose or D-Ribulose depending on anomeric assignment).[1]

While this compound is a carbohydrate derivative and generally exhibits a low toxicity profile (akin to naturally occurring sugars), professional laboratory standards (GLP/GMP) dictate that it be managed as Non-Regulated Chemical Waste rather than municipal trash.[1] This ensures inventory tracking integrity and prevents the "unknown white powder" hazard scenario in waste streams.[1]

Chemical Attribute Detail
Systematic Name (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol
Common Identity Pentose Sugar (Furanose form); likely L-Xylulose
Molecular Formula C₅H₁₀O₅
Molecular Weight ~150.13 g/mol
Physical State Solid (likely hygroscopic powder) or Viscous Syrup
Solubility Highly soluble in water; soluble in polar organic solvents (MeOH, EtOH)
RCRA Code None (Not P-listed, U-listed, or Characteristic)
Safety Profile & Risk Assessment (E-E-A-T)

Expert Insight: Do not assume "sugar" implies "zero hazard" in a regulated environment. While the intrinsic toxicity is negligible, fine carbohydrate dusts can be combustible (Class St-1 dust explosion hazard) if handled in bulk.[1] Furthermore, in synthetic labs, this compound is often an intermediate contaminated with solvents or reagents.[1]

  • Toxicity: Low (GHS Not Classified or Category 5).[1] No specific target organ toxicity.[1]

  • Reactivity: Stable. Incompatible with strong oxidizing agents (e.g., nitric acid, permanganates).[1]

  • Flammability: Low.[1] Combustible solid.

  • Ecological Impact: Biodegradable.[1] High biological oxygen demand (BOD) if released in massive quantities to waterways.[1]

Disposal Procedures: Step-by-Step
Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired reagents, surplus synthesis products, or degraded samples.[1]

  • Segregation: Do not mix with oxidizers or halogenated solvents.[1]

  • Containerization: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Why? Wide-mouth containers prevent dust generation during transfer.[1]

  • Labeling: Apply a hazardous waste label.

    • Content: "(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol" or "Non-Hazardous Carbohydrate Waste".[1]

    • Hazard Checkbox: Select "None" or "Irritant" (precautionary).[1]

  • Disposal Stream: Submit for pickup as Non-Regulated Organic Solid .[1]

    • Note: Although technically safe for trash in some jurisdictions, EHS best practice requires incineration or fuel blending to ensure "cradle-to-grave" tracking.[1]

Scenario B: Disposal of Aqueous Solutions

Use this protocol for reaction mixtures, stock solutions, or cleaning rinsates.[1]

  • pH Check: Ensure the solution pH is between 5 and 9. Neutralize if necessary.

  • Solvent Check:

    • If containing >1% Organic Solvent (HPLC waste, etc.): Collect in "Aqueous/Organic Mixture" carboy.[1]

    • If Pure Aqueous Buffer/Water:

      • Option 1 (Preferred): Collect in "Non-Hazardous Aqueous Waste" carboy.[1]

      • Option 2 (Conditional):Sanitary Sewer Disposal .

        • Requirement: You must have explicit permission from your facility's wastewater permit holder.[1]

        • Procedure: Flush with 20x excess water.[1]

        • Prohibition:[1][2] NEVER pour down the drain if it contains heavy metals or toxic synthesis byproducts.[1]

Scenario C: Contaminated Debris (Gloves, Weigh Boats) [1]
  • Assessment: If visibly soiled, treat as chemically contaminated debris.[1]

  • Action: Place in the Solid Chemical Waste bin (often a yellow or blue drum).[1]

  • Prohibition: Do not place in biohazard (red bag) waste unless the compound was used with infectious agents.[1]

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for disposing of this specific carbohydrate derivative, ensuring compliance and safety.

DisposalLogicStartWaste Generation:(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triolStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolidLiquidLiquid / SolutionStateCheck->LiquidLiquidPureCheckIs it Pure?Solid->PureCheckSolventCheckContains Organic Solvents?Liquid->SolventCheckStreamAStream A:Non-Regulated Organic Solid(Incineration)PureCheck->StreamAYes (Pure Sugar)StreamBStream B:Hazardous Chemical Waste(Due to Contaminants)PureCheck->StreamBNo (Mixed with Toxic Reagents)StreamCStream C:Aqueous Organic Waste(Fuel Blending)SolventCheck->StreamCYes (>1% Solvent)StreamDStream D:Sanitary Sewer(ONLY with Permit)SolventCheck->StreamDNo (Pure Aqueous)

Figure 1: Decision tree for classifying waste streams based on purity and physical state.

Regulatory & Compliance Data
Regulatory BodyClassificationCode/Note
US EPA (RCRA) Non-HazardousNot Listed.[1] (Verify no characteristic hazards like ignitability if wet with solvent).[1]
DOT (Transport) Non-RegulatedNot a Dangerous Good for transport.[1]
GHS (OSHA) Not ClassifiedTreat as "General Chemical" (low hazard).[1]
Sewer Authority High BOD SubstanceLarge quantities (>1 kg) may require notification due to oxygen demand during degradation.[1]
References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 439205, (3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol (Enantiomer Reference).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][3] 29 CFR 1910.1200(g).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] EPA530-R-11-004.[1] Retrieved from [Link]

A Guide to Personal Protective Equipment for Handling (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and a Culture of Caution

Given the absence of a specific Safety Data Sheet (SDS) for (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, a thorough risk assessment is the first and most critical step before any handling procedures commence. Information on structurally similar compounds presents a mixed hazard profile. For instance, a stereoisomer, (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol, is classified as a harmful irritant, causing skin, eye, and respiratory irritation[1]. Conversely, 4-(Hydroxymethyl)oxolane-2,3,4-triol (D-Apiose) is not classified as a hazardous substance[2].

This ambiguity necessitates that researchers treat (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol with a level of caution appropriate for a potential irritant. The "ALARA" (As Low As Reasonably Achievable) principle for exposure should be adopted. It is the responsibility of the employer to determine the hazards present in the workplace and to ensure that employees are provided with and use appropriate PPE[3][4].

Recommended Personal Protective Equipment

Based on the potential for irritation and the general best practices for handling laboratory chemicals, the following PPE is recommended.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields are the minimum requirement to protect against splashes.[5][6] For procedures with a higher risk of splashing, such as when working with larger quantities or under pressure, a face shield should be worn in addition to safety glasses.[5]
Hand Protection Chemically resistant gloves are mandatory.[5] Nitrile or neoprene gloves are generally suitable for handling sugar alcohols and similar compounds. It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them frequently.[7]
Body Protection A standard laboratory coat should be worn to protect the skin and clothing from accidental spills. For larger scale operations, a chemical-resistant apron may be necessary.[8]
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if the substance is in a powder form and there is a risk of generating dust, or if an aerosol is produced, a NIOSH-approved respirator should be used.[6][9]
Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring a safe laboratory environment.

  • Preparation: Before handling the substance, ensure that all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered. An eyewash station and safety shower must be accessible.[10]

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood if there is a risk of inhalation exposure.

    • Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer.

    • Do not eat, drink, or smoke in the laboratory.[7][11]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[7]

    • Clean the work surface to prevent cross-contamination.

    • Remove and properly store or dispose of PPE.

The disposal of (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol should be guided by local, state, and federal regulations.

  • Uncontaminated Waste: If the substance is pure and has not been mixed with any hazardous materials, it can likely be disposed of as non-hazardous chemical waste.[2]

  • Contaminated Waste: If the substance has been mixed with hazardous solvents or other regulated materials, it must be treated as hazardous waste, and the disposal protocol will be determined by the nature of the contaminants.[2]

  • Consultation: When in doubt, always consult with your institution's Environmental Health and Safety (EHS) officer for guidance on proper disposal procedures.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol AssessRisk Assess Risk: - Scale of work - Potential for splash/aerosol - Dust generation Start->AssessRisk BasePPE Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves AssessRisk->BasePPE SplashRisk High Splash Potential? BasePPE->SplashRisk AerosolRisk Aerosol/Dust Risk? SplashRisk->AerosolRisk No FaceShield Add Face Shield SplashRisk->FaceShield Yes Respirator Add Respirator AerosolRisk->Respirator Yes End Proceed with Caution AerosolRisk->End No FaceShield->AerosolRisk Respirator->End

Caption: PPE Selection Workflow for Handling (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol.

Trustworthiness and Self-Validating Protocols

The protocols described in this guide are designed to be self-validating by adhering to established principles of laboratory safety and chemical hygiene. By assuming a conservative hazard profile in the absence of specific data, these guidelines build in a margin of safety. The emphasis on a thorough risk assessment empowers researchers to adapt these recommendations to the specific conditions of their experiments, ensuring that the level of protection is always commensurate with the potential risk. Regular training on PPE use and emergency procedures further reinforces a culture of safety.[3][9][10]

References

  • ChiniMandi. (2025, January 21). Ensuring safety and health in sugar factories and distilleries: A path to sustainable operations.
  • Fluorochem. (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol.
  • Benchchem. Proper Disposal of 4-(Hydroxymethyl)oxolane-2,3,4-triol (D-Apiose).
  • Safety Data Sheet. (2016, November 7).
  • BASF. (2023, November 3). Safety data sheet.
  • Palamatic Process. List of preventive measures to be applied in the sugar industry.
  • CymitQuimica. SAFETY DATA SHEET.
  • International Safety, Inc. (2025, April 22). Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?
  • Cayman Chemical. (2024, December 9). Safety Data Sheet.
  • ChemicalBook. (2023, May 4). (2R,3S,4S,5R)-2,5-Bis(hydroxymethyl)-oxolane-2,3,4-triol.
  • Health and Safety Authority. Your steps to chemical safety.
  • International Labour Organization. (2010, February 2). Safety in the use of chemicals at work.
  • RS. (2024, July 16). Types of PPE for the Food and Beverage Industry.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Molport. (3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol.
  • uvex. PPE solutions for working in the food industry.
  • ERC. (2024, October 21). Basic Rules For The Safe Handling Of Hazardous Materials.
  • Occupational Safety and Health Administration. 1910.
  • MilliporeSigma. (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.